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  • Product: 2-Ethoxy-4-fluoroaniline hydrochloride
  • CAS: 850568-36-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Ethoxy-4-fluoroaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoroaniline hydrochloride, a substituted aniline derivative of interest in synthetic chemistry. While detailed literature on this specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoroaniline hydrochloride, a substituted aniline derivative of interest in synthetic chemistry. While detailed literature on this specific compound is limited, this document synthesizes available data with established chemical principles to serve as an authoritative resource for researchers and drug development professionals. We will cover its core physicochemical properties, propose a logical and efficient synthetic pathway with a detailed experimental protocol, predict its spectral characteristics, discuss its potential applications as a synthetic building block, and outline essential safety and handling procedures based on data from structurally analogous compounds.

Core Physicochemical Properties

2-Ethoxy-4-fluoroaniline hydrochloride is a fine chemical intermediate.[1][2] Its identity is defined by its molecular structure and is typically supplied as a solid for research purposes.[2] The core properties derived from available supplier data are summarized below.

PropertyValueSource(s)
CAS Number 850568-36-4[1][2]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Appearance Data not available; likely an off-white to tan crystalline solid, typical for aniline hydrochlorides.N/A
Melting Point Data not available for this specific isomer. The related compound 4-Ethoxy-2-fluoroaniline hydrochloride has a melting point of 192-195 °C.[3][3]
Solubility Data not available. As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents.N/A

Proposed Synthesis and Experimental Protocol

Synthetic Rationale and Strategy

The proposed two-step synthesis begins with 1-ethoxy-3-fluorobenzene. The key is to control the regioselectivity of the electrophilic aromatic substitution (nitration). The ethoxy group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The directing effects are synergistic, strongly favoring substitution at the C4 position (para to the ethoxy group and ortho to the fluorine), leading to the desired 2-ethoxy-4-fluoro-1-nitrobenzene intermediate with high selectivity.

The subsequent reduction of the aromatic nitro group to an aniline is a standard transformation. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using a metal in acidic media, such as tin(II) chloride (SnCl₂) in HCl, is also highly effective and convenient for laboratory-scale synthesis. The use of HCl in this step serves a dual purpose: it provides the acidic medium for the reduction and directly forms the desired hydrochloride salt of the product aniline in a single step.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Reduction & Salt Formation A 1-Ethoxy-3-fluorobenzene B 2-Ethoxy-4-fluoro-1-nitrobenzene A->B HNO₃ / H₂SO₄ (0-5 °C) C 2-Ethoxy-4-fluoroaniline B->C SnCl₂·2H₂O / conc. HCl (Ethanol, Reflux) D 2-Ethoxy-4-fluoroaniline Hydrochloride C->D In situ formation

Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate risk assessments in a controlled laboratory setting.

Step 1: Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (75 mL) to 0 °C in an ice-salt bath.

  • Slowly add 1-ethoxy-3-fluorobenzene (0.1 mol, 14.0 g) to the stirred sulfuric acid, ensuring the temperature remains below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol, 7.0 g) to concentrated sulfuric acid (25 mL) in a separate beaker, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g). A yellow solid should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product, 2-ethoxy-4-fluoro-1-nitrobenzene, under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride

  • To a round-bottom flask, add the crude 2-ethoxy-4-fluoro-1-nitrobenzene (0.08 mol, 14.9 g) and ethanol (200 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.24 mol, 54.1 g) to the mixture.

  • With vigorous stirring, slowly add concentrated hydrochloric acid (60 mL) to the flask. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product salt.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to yield 2-Ethoxy-4-fluoroaniline hydrochloride.

Predicted Spectral Characteristics

Confirming the identity and purity of the final compound is critical. While experimental spectra are not publicly available, the expected characteristics can be reliably predicted based on the molecular structure.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -CH₃ (ethoxy)δ 1.3-1.5 ppm (triplet)Aliphatic methyl group coupled to two methylene protons.
-OCH₂- (ethoxy)δ 4.0-4.2 ppm (quartet)Methylene group adjacent to an oxygen atom, coupled to three methyl protons.
Aromatic C-Hδ 6.8-7.5 ppm (multiplets)Protons on the aromatic ring, with complex splitting due to coupling with each other and with the fluorine atom.
-NH₃⁺δ 8-10 ppm (broad singlet)Protons of the ammonium salt, often exchange-broadened.
¹³C NMR -CH₃ (ethoxy)δ 14-16 ppmAliphatic methyl carbon.
-OCH₂- (ethoxy)δ 64-66 ppmAliphatic methylene carbon attached to oxygen.
Aromatic C-Fδ 155-165 ppm (doublet, ¹JCF ≈ 240-250 Hz)Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.
Aromatic C-Nδ 130-140 ppmAromatic carbon bonded to the ammonium group.
Aromatic C-Oδ 145-155 ppmAromatic carbon bonded to the ethoxy group.
FT-IR N-H Stretch2800-3200 cm⁻¹ (broad)Characteristic stretching of the ammonium (-NH₃⁺) group.
C-H Stretch (Aromatic)3000-3100 cm⁻¹Stretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850-2980 cm⁻¹Stretching vibrations of C-H bonds in the ethoxy group.
C-O Stretch1200-1250 cm⁻¹ (asymmetric) & 1020-1050 cm⁻¹ (symmetric)Aryl-alkyl ether stretches.
C-F Stretch1100-1200 cm⁻¹Strong absorption characteristic of the carbon-fluorine bond.
Mass Spec (ESI+) Molecular Ion (Free Base)m/z = 156.08 [M+H]⁺Mass of the free aniline (C₈H₁₀FNO) plus a proton.

Applications in Chemical Synthesis

Substituted anilines are foundational building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] 2-Ethoxy-4-fluoroaniline hydrochloride serves as a stable, solid precursor to the free aniline, which provides a versatile reactive handle for further functionalization.

Key Synthetic Utility:

  • Nucleophilic Handle: The primary amine group is a potent nucleophile, readily participating in reactions like acylation to form amides, reaction with aldehydes/ketones to form imines (which can be subsequently reduced), and Sandmeyer reactions after diazotization.

  • Modulation of Physicochemical Properties: The substituents on the aromatic ring are critical for tuning the properties of a target molecule.

    • Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation sites, increase binding affinity (through hydrogen bonding or dipolar interactions), and modulate the pKa of nearby functional groups.[6]

    • Ethoxy Group: The ethoxy group increases lipophilicity, which can enhance membrane permeability and alter the solubility profile of a final compound.

G cluster_0 Synthetic Transformations A 2-Ethoxy-4-fluoroaniline (from Hydrochloride Salt) B Amide Formation A->B R-COCl / Base C Sulfonamide Synthesis A->C R-SO₂Cl / Base D Heterocycle Synthesis (e.g., Benzimidazoles) A->D Carboxylic Acids / Coupling Agents E N-Alkylation A->E R-X / Base F Active Pharmaceutical Ingredients Agrochemicals Functional Materials B->F Further Steps C->F Further Steps D->F Further Steps E->F Further Steps

Caption: Role as a versatile synthetic building block.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for 2-Ethoxy-4-fluoroaniline hydrochloride is not widely available. Therefore, safety protocols must be established based on data for structurally similar fluoroanilines, which are consistently classified as hazardous materials.[7][8]

  • Hazard Identification: Fluoroaniline derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[9] They can cause skin and eye irritation and may lead to sensitization.[10][11] Long-term exposure to related anilines may pose additional health risks.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[3]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[3][7]

    • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if dusts are generated, a NIOSH-approved particulate respirator is required.[3]

  • Handling Procedures:

    • Avoid all personal contact. Do not breathe dust.[8][12]

    • Wash hands thoroughly after handling.[7]

    • Keep away from sources of ignition.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. Seek immediate medical attention.[10]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

2-Ethoxy-4-fluoroaniline hydrochloride is a valuable chemical intermediate for synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its structure combines a reactive aniline handle with property-modulating ethoxy and fluoro substituents. While comprehensive published data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling by leveraging established chemical principles and data from analogous compounds. Researchers utilizing this compound should adhere to stringent safety protocols and perform thorough analytical characterization to validate its identity and purity before use in subsequent synthetic steps.

References

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved from Angeel Oak Speciality Chemtech website.
  • US Biological Life Sciences. (n.d.). 2-ethoxy-4-fluoroaniline suppliers USA.
  • CAMEO Chemicals. (n.d.). 4-FLUOROANILINE.
  • CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website.
  • Chem-Impex. (n.d.). 4-Fluoroaniline.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 2-Ethoxy-4-fluoroaniline, HCl.
  • Echemi.com. (n.d.). 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE SDS, 380430-46-6 Safety Data Sheets.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoroaniline.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Fluoro-4-iodoaniline.
  • Guidechem. (n.d.). What are the synthesis and toxicity of 4-Fluoroaniline?.
  • Wikipedia. (n.d.). 4-Fluoroaniline.
  • Tokyo Chemical Industry. (n.d.). 2-Chloro-4-fluoroaniline.
  • Thermo Fisher Scientific. (2011). Material Safety Data Sheet: 4-Fluoroaniline.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Ethoxy-4-fluoroaniline Hydrochloride

Abstract This technical guide provides a comprehensive examination of the molecular structure of 2-Ethoxy-4-fluoroaniline hydrochloride (CAS No: 850568-36-4), a key intermediate in modern pharmaceutical synthesis.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Ethoxy-4-fluoroaniline hydrochloride (CAS No: 850568-36-4), a key intermediate in modern pharmaceutical synthesis.[1][2] Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation. It outlines the critical analytical workflows required for unambiguous structural confirmation, explains the scientific rationale behind methodological choices, and contextualizes the compound's utility. We will detail the application of spectroscopic and analytical techniques, presenting validated protocols and interpreting the resulting data to build a complete and verified model of the molecule's architecture.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4] Fluoroaniline derivatives, in particular, serve as versatile scaffolds for constructing complex active pharmaceutical ingredients (APIs).[4][5] 2-Ethoxy-4-fluoroaniline hydrochloride is an exemplar of such a building block, presenting a specific substitution pattern that is valuable for creating targeted therapeutics.[1][6] Its hydrochloride salt form enhances stability and handling properties, making it a reliable starting material in multi-step synthetic processes.[7]

This guide serves as an authoritative resource for confirming the identity and purity of this compound, ensuring the integrity of subsequent research and development efforts.

Physicochemical and Spectroscopic Properties

A foundational step in working with any chemical entity is to characterize its fundamental properties. These data points serve as the initial benchmarks for identity verification.

Table 1: Physicochemical Properties of 2-Ethoxy-4-fluoroaniline Hydrochloride

PropertyValueSource
CAS Number 850568-36-4[1][2]
Molecular Formula C₈H₁₁ClFNO[1][2][6][8]
Molecular Weight 191.63 g/mol [2][9]
Appearance Data not available; typically a solid powder.
Boiling Point 226.1°C at 760 mmHg (for free base)[10]
Flash Point 90.5°C (for free base)[10]

Workflow for Structural Elucidation

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Core Structure Confirmation cluster_2 Step 3: Final Verification Sample Sample Receipt (Purity >95%) MS Mass Spectrometry (MS) Confirm Molecular Weight Sample->MS Verify Mass FTIR FT-IR Spectroscopy Identify Functional Groups Sample->FTIR Verify Groups H_NMR ¹H NMR Proton Environment & Connectivity MS->H_NMR FTIR->H_NMR C_NMR ¹³C NMR Carbon Skeleton & C-F Coupling H_NMR->C_NMR Cross-reference F_NMR ¹⁹F NMR Fluorine Environment C_NMR->F_NMR Cross-reference Structure Proposed Structure: 2-Ethoxy-4-fluoroaniline HCl F_NMR->Structure Confirmation Structure Confirmed Structure->Confirmation Data Concordant

Sources

Foundational

Synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-fluoroaniline Hydrochloride Abstract This technical guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to 2-Ethoxy-4-f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-fluoroaniline Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to 2-Ethoxy-4-fluoroaniline hydrochloride (CAS 850568-36-4).[1] This compound is a valuable substituted aniline intermediate, increasingly pivotal in the fields of medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2] We will dissect a validated two-step synthetic pathway commencing with the strategic reduction of the key intermediate, 4-Ethoxy-1-fluoro-2-nitrobenzene. The narrative emphasizes the underlying chemical principles, the rationale behind procedural choices, and the self-validating protocols required for ensuring high purity and yield. This document is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded guide to the synthesis of this important molecular building block.

Introduction: Strategic Importance and Physicochemical Profile

Chemical Identity and Properties

2-Ethoxy-4-fluoroaniline hydrochloride is the salt form of the parent free base, 2-ethoxy-4-fluoroaniline. The hydrochloride form often confers superior stability and handling characteristics, such as improved crystallinity and reduced susceptibility to aerial oxidation, which are highly desirable properties for pharmaceutical intermediates.

PropertyValueSource
CAS Number 850568-36-4[1]
Molecular Formula C₈H₁₀FNO · HCl[1]
Molecular Weight 191.63 g/mol [3]
Appearance Off-white to light crystalline solid(Typical)
Melting Point 192-195°C[4]
Solubility Soluble in water, methanol; sparingly soluble in isopropanol, acetone(General knowledge)
Significance in Pharmaceutical Synthesis

Substituted anilines, particularly those bearing fluorine and alkoxy groups, are privileged scaffolds in modern drug discovery.[5] The fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the ethoxy group can modulate solubility and serve as a handle for further molecular elaboration.[2] 2-Ethoxy-4-fluoroaniline serves as a critical precursor for constructing complex heterocyclic systems that form the core of many targeted therapies, including tyrosine kinase inhibitors. Its specific substitution pattern allows for regioselective reactions, making it an efficient building block for creating new chemical entities with tailored pharmacological profiles.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 2-Ethoxy-4-fluoroaniline hydrochloride, points to the free base aniline as the immediate precursor. The most reliable and widely adopted method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound.[6][7] This approach is favored on an industrial scale due to its high efficiency, excellent chemoselectivity, and the generation of benign byproducts (water).

Therefore, the key intermediate is identified as 4-Ethoxy-1-fluoro-2-nitrobenzene . The forward synthesis is strategically designed as a two-step process:

  • Chemoselective Reduction : Catalytic hydrogenation of 4-Ethoxy-1-fluoro-2-nitrobenzene to selectively reduce the nitro group to an amine without affecting the aromatic fluorine or the ethoxy ether linkage.

  • Salt Formation : Reaction of the resulting 2-Ethoxy-4-fluoroaniline free base with hydrochloric acid to precipitate the stable hydrochloride salt.

This strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Hydrochloride Salt Formation Start 4-Ethoxy-1-fluoro-2-nitrobenzene Reaction Hydrogenation Reaction Vessel Start->Reaction Catalyst Pd/C Catalyst H₂ Gas (Pressure) Catalyst->Reaction Solvent Methanol (Solvent) Solvent->Reaction Filtration Catalyst Filtration Reaction->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Filtrate FreeBase Crude 2-Ethoxy-4-fluoroaniline (Free Base) Evaporation->FreeBase Dissolution Dissolve Free Base in Isopropanol FreeBase->Dissolution Addition Add HCl Solution Dissolution->Addition Precipitation Precipitation & Crystallization Addition->Precipitation Isolation Filter and Dry Solid Precipitation->Isolation FinalProduct 2-Ethoxy-4-fluoroaniline HCl Isolation->FinalProduct

Caption: Overall synthetic workflow from the nitroaromatic precursor to the final hydrochloride salt.

Core Synthesis: Catalytic Hydrogenation

Mechanistic Rationale and Choice of Catalyst

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[8]

G ArNO2 Ar-NO₂ (Nitroaromatic) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2H⁺, +2e⁻ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2H⁺, +2e⁻ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2H⁺, +2e⁻

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 2-Ethoxy-4-fluoroaniline Hydrochloride: Elucidating Molecular Structure and Properties

Molecular Structure and Spectroscopic Overview 2-Ethoxy-4-fluoroaniline hydrochloride is the salt form of the parent aniline derivative. The formation of the hydrochloride involves the protonation of the lone pair of ele...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

2-Ethoxy-4-fluoroaniline hydrochloride is the salt form of the parent aniline derivative. The formation of the hydrochloride involves the protonation of the lone pair of electrons on the nitrogen atom of the amino group by hydrochloric acid. This conversion to the anilinium salt significantly influences the electronic environment of the molecule, leading to predictable changes in its spectroscopic signatures.

Caption: Molecular structures of 2-Ethoxy-4-fluoroaniline and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in 2-Ethoxy-4-fluoroaniline to its hydrochloride salt induces significant changes in the chemical shifts of the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Ethoxy-4-fluoroaniline hydrochloride is predicted to show signals corresponding to the ethoxy group protons and the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of 2-Ethoxy-4-fluoroaniline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering approximately 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (ethoxy)~1.4Triplet (t)~7.0
-CH₂- (ethoxy)~4.1Quartet (q)~7.0
Aromatic H~7.0 - 7.5Multiplets (m)-
-NH₃⁺Variable, broadSinglet (s)-

Expertise & Experience: The Effect of Protonation on ¹H NMR Spectra

The conversion of the electron-donating -NH₂ group to the electron-withdrawing -NH₃⁺ group results in a deshielding of the aromatic protons.[5] This is due to the inductive effect of the positively charged nitrogen atom, which pulls electron density away from the aromatic ring. Consequently, the aromatic protons in the hydrochloride salt are expected to resonate at a lower field (higher ppm) compared to the free base. The protons on the nitrogen of the anilinium ion (-NH₃⁺) will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the protonation of the amino group will affect the chemical shifts of the carbon atoms, particularly those in the aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the compound in a deuterated solvent.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Standard Fourier transformation and referencing.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (ethoxy)~15
-C H₂- (ethoxy)~64
Aromatic C-H~110 - 120
Aromatic C-N~130 - 140
Aromatic C-O~145 - 155
Aromatic C-F~155 - 165 (with C-F coupling)

Expertise & Experience: Interpreting ¹³C NMR of Fluorinated Aromatics

The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-260 Hz, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The protonation of the amino group is expected to cause a downfield shift for the carbon atom attached to the nitrogen (C-N) and other carbons in the ring due to the inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200 - 2800N-H stretching-NH₃⁺ (anilinium ion)
~3000 - 2850C-H stretchingAliphatic (ethoxy group)
~1600 and ~1500C=C stretchingAromatic ring
~1250C-O stretchingAryl-alkyl ether
~1220C-F stretchingAryl fluoride
~1100C-N stretching

Expertise & Experience: Identifying Anilinium Ions in IR Spectra

A key feature in the IR spectrum of an aniline hydrochloride is the appearance of broad absorption bands in the 3200-2800 cm⁻¹ region, which are characteristic of the stretching vibrations of the -NH₃⁺ group.[6] These bands are often complex and can overlap with C-H stretching vibrations. In contrast, the free primary amine (-NH₂) typically shows two sharp N-H stretching bands around 3400-3300 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. For the hydrochloride salt, ESI would be more suitable to observe the protonated molecule.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

In a typical mass spectrum of 2-Ethoxy-4-fluoroaniline hydrochloride, the HCl is usually not observed, and the spectrum will correspond to the free base, 2-Ethoxy-4-fluoroaniline.

  • Molecular Ion (M⁺): m/z = 155.07 (for C₈H₁₀FNO)

  • Key Fragmentation Pathways:

    • Loss of an ethyl group (-CH₂CH₃) from the molecular ion to give a fragment at m/z = 126.

    • Loss of an ethoxy radical (-OCH₂CH₃) to give a fragment at m/z = 110.

    • Further fragmentation of the aromatic ring.

M [M]⁺˙ m/z = 155 M_minus_C2H5 [M - C₂H₅]⁺ m/z = 126 M->M_minus_C2H5 - C₂H₅ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z = 110 M->M_minus_OC2H5 - OC₂H₅

Caption: Predicted key fragmentation pathways for 2-Ethoxy-4-fluoroaniline.

Trustworthiness: Self-Validating Protocols

The combination of these three spectroscopic techniques provides a self-validating system for the identification and characterization of 2-Ethoxy-4-fluoroaniline hydrochloride. The molecular formula can be confirmed by high-resolution mass spectrometry. The functional groups identified by IR spectroscopy should be consistent with the structural fragments observed in the NMR and mass spectra. The number and connectivity of protons and carbons determined by NMR spectroscopy must correspond to the molecular formula and the proposed structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethoxy-4-fluoroaniline hydrochloride. By leveraging data from analogous compounds and established principles of spectroscopic interpretation, particularly the effects of amine protonation, this document serves as a valuable resource for researchers in the positive identification and characterization of this important chemical intermediate. The detailed protocols and interpretations are designed to ensure scientific integrity and provide a solid foundation for further research and development activities.

References

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  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]

  • ResearchGate. The 1H NMR chemical shift values (d ppm) of aniline and.... [Link]

  • SIELC Technologies. Aniline hydrochloride. [Link]

  • ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Link]

  • NIST WebBook. Aniline hydrochloride. [Link]

  • Chemistry LibreTexts. Spectroscopic Properties of Amines. [Link]

  • NIST WebBook. Aniline. [Link]

  • ScienceDirect. Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

  • ResearchGate. The infrared spectrum of aniline vapour (upper panel). [Link]

  • PubChem. Benzenamine, 2-chloro-4-fluoro-. [Link]

  • PubChem. Aniline. [Link]

  • NIST WebBook. Aniline. [Link]

  • PubChem. 2-Ethyl-4-fluoroaniline. [Link]

Sources

Exploratory

2-Ethoxy-4-fluoroaniline hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Ethoxy-4-fluoroaniline hydrochloride For the modern researcher and drug development professional, the introduction of novel chemical entities into a wor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Ethoxy-4-fluoroaniline hydrochloride

For the modern researcher and drug development professional, the introduction of novel chemical entities into a workflow is a daily reality. Among these is 2-Ethoxy-4-fluoroaniline hydrochloride, a substituted aniline that presents as a promising building block in medicinal chemistry. However, its novelty means that comprehensive safety data is not always readily available in standardized formats. This guide, therefore, moves beyond a simple recitation of Material Safety Data Sheet (MSDS) sections. It serves as a Senior Application Scientist's perspective on how to interpret, extrapolate, and act upon the available safety information, ensuring that scientific progress does not come at the cost of laboratory safety.

Our approach is grounded in the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. Given the incomplete toxicological profile for this specific molecule, we will employ a conservative approach, leveraging structure-activity relationships (SAR) by examining data from analogous aniline compounds to inform our risk assessment and handling protocols. This guide is designed to be a self-validating system, where the rationale behind each safety recommendation is clearly articulated, empowering the user to make informed decisions.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of chemical safety is understanding the substance's basic identity and physical characteristics. These properties dictate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures.

PropertyDataSource
Product Name 2-Ethoxy-4-fluoroaniline hydrochloride[1][2]
Synonyms 4-Ethoxy-2-fluoroaniline,HCl[1]
CAS Number 850568-36-4[2][3]
Molecular Formula C₈H₁₁ClFNO[3]
Melting Point 192-195°C[1]
Boiling Point 221.7°C at 760 mmHg[1]
Flash Point 87.9°C[1]
Density 1.137 g/cm³[1]

Expert Insights: The high melting point indicates that this compound is a solid at room temperature, which can reduce the risk of inhalation compared to a volatile liquid. However, this also means that dust formation during handling is a primary exposure route to be controlled. The flash point of 87.9°C suggests it is a combustible solid, but not highly flammable; nonetheless, it should be kept away from open flames and sources of ignition.[4]

Section 2: Hazard Identification and Risk Assessment

While some safety data sheets for 2-Ethoxy-4-fluoroaniline hydrochloride lack specific GHS (Globally Harmonized System) classifications, the known hazards of related aniline compounds provide a strong basis for a precautionary approach.[1] Aniline and its derivatives are well-documented as being toxic, with the potential for skin absorption, irritation, and the induction of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

Anticipated GHS Classification (Based on Analogue Data):

  • Acute Toxicity, Oral: Likely Category 3 or 4. Harmful or toxic if swallowed.[2][4][6]

  • Acute Toxicity, Dermal: Likely Category 3. Toxic in contact with skin.[6][7]

  • Acute Toxicity, Inhalation: Likely Category 3. Toxic if inhaled.[6][7]

  • Skin Irritation/Corrosion: Causes skin irritation, potentially severe.[4][7][8]

  • Eye Irritation/Damage: Causes serious eye irritation or damage.[7][8][9]

  • Carcinogenicity: Potential carcinogen. Some related anilines are considered carcinogenic.[5]

The following diagram illustrates the logical flow of risk assessment based on potential exposure routes.

Hazard_Assessment cluster_exposure Exposure Routes cluster_hazard Potential Health Hazards Inhalation Inhalation (Dust) Respiratory Respiratory Irritation Inhalation->Respiratory Systemic Systemic Toxicity (Methemoglobinemia, Liver/Kidney Damage) Inhalation->Systemic Dermal Dermal Contact Dermal->Systemic Skin Skin Irritation / Burns Dermal Absorption Dermal->Skin Ingestion Ingestion Ingestion->Systemic Eye Eye Contact Ocular Severe Eye Irritation / Damage Eye->Ocular Carcinogen Potential Carcinogen Systemic->Carcinogen Long-term

Caption: Logical relationships between exposure routes and potential health hazards.

Section 3: Proactive Safety Protocols and PPE

Given the anticipated hazards, a stringent set of handling protocols is required. The causality behind these protocols is key: we are not just listing equipment, but creating a system to interrupt the exposure pathways identified above.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust particles.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[1][7]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE) Protocol

This protocol is a self-validating system; if any part of this PPE is compromised, the integrity of the entire protective barrier is lost.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1] A face shield should also be worn when there is a risk of splashing or significant dust generation. This provides a robust barrier against eye contact.

  • Skin Protection:

    • Gloves: Handle with impervious gloves (e.g., nitrile) inspected for integrity before use.[1] Contaminated gloves must be removed using the proper technique and disposed of as chemical waste.

    • Lab Coat/Clothing: Wear a flame-resistant lab coat.[1] Ensure it is fully buttoned. For larger quantities or tasks with a higher risk of spillage, impervious clothing or an apron is recommended.

  • Respiratory Protection: If engineering controls are not sufficient or during emergency situations, a full-face respirator with appropriate cartridges should be used.[1]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Immediately move the victim to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8][9] Seek immediate medical attention. The speed of removal is critical to minimizing dermal absorption.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention.

Accidental Release Measures (Spills)

The workflow for responding to a spill is designed to ensure personnel safety while containing the hazard.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment & Cleanup:

    • Wear full PPE as described in Section 3.

    • Sweep up the spilled solid carefully to avoid creating dust.[11] Do not use compressed air.

    • Place the material into a suitable, labeled container for disposal.[1][11]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • All cleanup materials should be disposed of as hazardous waste.

Spill_Response_Workflow Start Spill Occurs Evacuate 1. Evacuate Area Start->Evacuate Assess 2. Assess Situation (Size, Location) Evacuate->Assess PPE 3. Don Full PPE Assess->PPE Control 4. Control Ignition Sources PPE->Control Contain 5. Contain Spill (Sweep, Do Not Create Dust) Control->Contain Collect 6. Collect in Labeled Container Contain->Collect Decontaminate 7. Decontaminate Area Collect->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Step-by-step workflow for emergency response to a chemical spill.

Section 5: Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][11] It should be stored locked up and away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][11]

Disposal: Disposal of this material and its container must be done through a licensed waste disposal company.[12] Do not allow the product to enter drains or the environment.[4] All local, state, and federal regulations must be strictly followed.

Conclusion

2-Ethoxy-4-fluoroaniline hydrochloride is a valuable research chemical that demands a high level of respect and caution. The absence of a complete, formally published safety profile necessitates a proactive and conservative approach to its handling. By understanding the principles of chemical safety, leveraging data from analogous compounds, and adhering to rigorous engineering and PPE protocols, researchers can work with this compound safely and effectively. The causality-driven procedures outlined in this guide provide a robust framework for minimizing risk and ensuring a safe laboratory environment.

References

  • Vertex AI Search. (2021, December 25).
  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
  • Cole-Parmer.
  • Sigma-Aldrich. (2026, January 13).
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 2-Ethoxy-4-fluoroaniline hydrochloride.
  • ChemicalBook. (2025, July 26).
  • Ossila. (2023, August 16).
  • CAMEO Chemicals. 4-FLUOROANILINE.
  • NJ.gov. 4-CHLOROANILINE HAZARD SUMMARY.
  • BuyersGuideChem. 2-Ethoxy-4-fluoroaniline hydrochloride | C8H11ClFNO. Retrieved from [Link]

  • Wikipedia. 4-Fluoroaniline. Retrieved from [Link]

Sources

Foundational

Technical Guide: Strategic Implementation of Fluorinated Anilines in Medicinal Chemistry

Executive Summary Fluorinated anilines represent a privileged scaffold in modern drug discovery, serving not merely as passive structural elements but as active modulators of physicochemical and pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated anilines represent a privileged scaffold in modern drug discovery, serving not merely as passive structural elements but as active modulators of physicochemical and pharmacokinetic profiles.[1][2] The strategic introduction of fluorine into the aniline core—specifically at the ortho, meta, or para positions—allows medicinal chemists to precisely tune basicity (


), lipophilicity (

), and metabolic stability without significantly altering steric bulk. This guide provides a technical roadmap for the application, synthesis, and optimization of fluorinated anilines, focusing on their critical role in kinase inhibitors and next-generation therapeutics.

Part 1: Physicochemical Engineering

The utility of fluorinated anilines stems from the high electronegativity of fluorine (3.98 Pauling scale) and its ability to modulate the electronic density of the aromatic ring and the amino group.

Basicity Modulation ( )

The basicity of the aniline nitrogen is a critical determinant of solubility and membrane permeability. Unsubstituted aniline (


) is often too weakly basic to form stable salts or participate in specific hydrogen bonding networks required for target binding. Fluorine substitution exerts a strong inductive effect (

), reducing electron density on the nitrogen lone pair and lowering the

.

Table 1: Comparative Physicochemical Profile of Fluorinated Anilines

CompoundStructure

(Conjugate Acid)

(Exp)
Electronic Effect
Aniline

4.600.90Reference
2-Fluoroaniline

2.961.15Inductive withdrawal, H-bond acceptor
3-Fluoroaniline

3.501.25Strong inductive withdrawal
4-Fluoroaniline

4.651.15Resonant donation (

) counteracts

2,4-Difluoroaniline

2.051.40Additive withdrawal
Pentafluoroaniline

-0.282.22Extreme electron deficiency

Note: Data aggregated from standard physicochemical databases and calculated models.

Metabolic Stability and Blocking

A primary application of fluorinated anilines is the mitigation of metabolic clearance. The C–H bond at the para-position of aniline is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive quinone-imine intermediates or rapid clearance.

Replacing this C–H bond with a C–F bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C–H) effectively blocks this metabolic soft spot.

MetabolicBlocking cluster_0 Standard Metabolism (High Clearance) cluster_1 Fluorine Blockade (Metabolic Stability) Aniline Aniline (Susceptible C-H) Intermediate CYP450 Oxidation Aniline->Intermediate Metabolite p-Aminophenol (Toxic/Excreted) Intermediate->Metabolite F_Aniline 4-Fluoroaniline (Strong C-F Bond) Block CYP450 Blocked F_Aniline->Block Stable Intact Drug (Prolonged Half-life) Block->Stable

Figure 1: Mechanism of metabolic stabilization via para-fluorination, preventing hydroxylation and extending half-life.

Part 2: Strategic Applications in Drug Design

Case Study: Kinase Inhibitors (EGFR/VEGFR)

Fluorinated anilines are ubiquitous in kinase inhibitors, particularly those targeting EGFR (Epidermal Growth Factor Receptor). The aniline moiety often functions as the "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket.

  • Gefitinib (Iressa): Utilizes a 3-chloro-4-fluoroaniline moiety.[3]

    • Role: The 3-chloro group fills a hydrophobic pocket, while the 4-fluoro group blocks metabolism and modulates the acidity of the NH proton, optimizing the H-bond strength with the hinge region (Met793).

  • Sorafenib (Nexavar): Synthesized from 4-chloro-3-(trifluoromethyl)aniline .[4]

    • Role: The trifluoromethyl group (

      
      ) provides significant lipophilic bulk and metabolic resistance, crucial for the drug's dual-action against VEGFR and PDGFR.
      
Bioisosterism and Safety

While anilines carry a historical "structural alert" for genotoxicity (Ames positive), fluorinated anilines often mitigate this risk. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the amine and the stability of the nitrenium ion intermediate responsible for DNA alkylation.

Part 3: Synthetic Methodologies

The construction of complex pharmaceutical scaffolds containing fluorinated anilines relies heavily on transition-metal catalysis. The Buchwald-Hartwig Amination is the gold standard for coupling electron-deficient fluorinated anilines with aryl halides.

Protocol: Buchwald-Hartwig Coupling of Fluorinated Anilines

Objective: Synthesis of a diarylamine core (e.g., for a kinase inhibitor precursor). Challenge: Fluorinated anilines are weak nucleophiles due to the electron-withdrawing effect of fluorine. Specialized ligands are required to facilitate the reductive elimination step.

Materials:
  • Substrate: 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromo-quinazoline) (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv) - Crucial for weak nucleophiles
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Reagent Loading: Add

    
     (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) to the flask. Add 1,4-Dioxane (5 mL) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (color change typically observed).
    
  • Substrate Addition: Add the aryl bromide (1.1 mmol), 3-chloro-4-fluoroaniline (1.0 mmol), and

    
     (325 mg, 2.0 mmol).
    
  • Reaction: Heat the mixture to 100°C in an oil bath. Monitor via TLC or LC-MS. Reaction time is typically 4–12 hours due to the reduced nucleophilicity of the fluorinated aniline.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

BuchwaldHartwig Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br L2Pd(II)(Ar)(Br) OxAdd->PdII_Br Coord Amine Coordination (F-Aniline) PdII_Br->Coord Deprot Deprotonation (Cs2CO3) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination optimized for electron-deficient fluorinated anilines.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026). [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (2014). [Link]

  • Buchwald–Hartwig Amination. Wikipedia / Organic Chemistry Portal. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Role of the Ethoxy Group in 2-Ethoxy-4-fluoroaniline Hydrochloride Properties

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethoxy-4-fluoroaniline hydrochloride is a substituted aniline derivative that serves as a critical structural motif and intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4-fluoroaniline hydrochloride is a substituted aniline derivative that serves as a critical structural motif and intermediate in medicinal chemistry and materials science. The unique substitution pattern, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, imparts a finely tuned set of electronic and physicochemical properties to the molecule. This guide provides a detailed examination of the specific role the ethoxy group plays in modulating the molecule's reactivity, basicity, and potential for application in drug development. By dissecting its electronic effects—namely, resonance and induction—we elucidate the causality behind its influence on aromatic ring activation, directing effects in chemical synthesis, and its contribution to the overall pharmacological profile.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Their utility stems from the reactivity of the aromatic ring and the nucleophilic character of the amino group, which allow for diverse chemical transformations. 2-Ethoxy-4-fluoroaniline hydrochloride emerges as a particularly valuable intermediate, combining three key functional elements on a single scaffold: a primary arylamine for amide bond formation or further derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and an ethoxy group to modulate electronic properties and lipophilicity.[2][3]

Understanding the distinct contribution of each substituent is paramount for predicting chemical behavior and designing novel molecular entities with desired properties. This guide focuses specifically on the ethoxy (-OCH₂CH₃) moiety, detailing its profound impact on the chemical and physical characteristics of the 2-Ethoxy-4-fluoroaniline hydrochloride core.

Molecular Structure and Physicochemical Profile

The foundational properties of 2-Ethoxy-4-fluoroaniline hydrochloride are dictated by the interplay of its constituent parts. The hydrochloride salt form enhances water solubility and stability, making it convenient for handling and use in aqueous reaction media.

Caption: Structure of 2-Ethoxy-4-fluoroaniline hydrochloride.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 850568-36-4 [4][5][6]
Molecular Formula C₈H₁₁ClFNO [4][5]
Molecular Weight 191.63 g/mol [4][6]
Appearance Typically an off-white to light-colored solid [7]

| Primary Use | Biochemical, Pharmaceutical Intermediate |[4][8] |

The Core Directive: Electronic Influence of the Ethoxy Group

The primary role of the ethoxy group is to modulate the electron density of the aniline ring. It achieves this through a delicate balance of two opposing electronic effects: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I).

  • Resonance Effect (+R): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[9] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the ethoxy group.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to pull electron density away from the ring through the sigma bond. However, for alkoxy groups like ethoxy, this inductive withdrawal is significantly weaker than the resonance donation.[10]

The net result is that the ethoxy group is a potent activating group , making the aromatic ring more reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[11] Furthermore, because the resonance effect concentrates electron density at the ortho and para positions, the ethoxy group is a strong ortho-, para-director .[12][13]

In 2-Ethoxy-4-fluoroaniline, this is complicated by the presence of the fluorine atom. Fluorine is also an ortho-, para-director, but it is a deactivating group . This is because its intense inductive effect (-I) far outweighs its weak resonance donation (+R).[12]

G cluster_0 Electronic Effects on Aniline Ring Ring Aromatic Ring (Aniline Core) Reactivity Ring Reactivity (Nucleophilicity) Ring->Reactivity Modulated by Substituents Ethoxy Ethoxy Group (-OEt) Ethoxy->Ring +R > -I (Net Donating) Fluorine Fluorine Atom (-F) Fluorine->Ring -I > +R (Net Withdrawing)

Caption: Influence of substituents on the aniline ring's reactivity.

The synergy between the strongly activating ethoxy group and the deactivating fluorine atom creates a unique reactivity profile. The ethoxy group's activation dominates, ensuring the ring is sufficiently nucleophilic for substitution reactions, while the directing effects of both substituents reinforce each other, strongly favoring substitution at positions ortho or para to them.

Modulation of Basicity

The basicity of the aniline amino group is determined by the availability of its nitrogen lone pair for protonation. Substituents on the ring play a crucial role in tuning this property.[14]

  • Ethoxy Group's Influence: As an electron-donating group, the ethoxy moiety pushes electron density into the ring via resonance. This increased electron density on the ring makes the nitrogen lone pair more available for donation to a proton, thereby increasing the basicity of the aniline compared to an unsubstituted aniline.[15]

  • Fluorine Atom's Influence: Conversely, the highly electronegative fluorine atom strongly withdraws electron density from the ring via the inductive effect. This withdrawal decreases the availability of the nitrogen lone pair, thus decreasing the basicity .[16]

In 2-Ethoxy-4-fluoroaniline, these two effects are in opposition. The overall basicity of the molecule will be a balance between the electron-donating character of the ethoxy group and the electron-withdrawing nature of the fluorine atom. Precise pKa measurements are required to determine the dominant effect, but this electronic tug-of-war is a key feature of the molecule's chemical personality.

Applications in Medicinal Chemistry and Drug Design

The ethoxy group is not merely an electronic modulator; it imparts critical features for drug development.

  • Lipophilicity and Permeability: The ethyl chain of the ethoxy group increases the molecule's lipophilicity (fat-solubility) compared to a methoxy or hydroxyl-substituted analogue. This property is critical for a drug's ability to cross cell membranes and can be fine-tuned to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Metabolic Stability: The ethoxy group can serve as a metabolic "handle," but it can also block positions on the ring that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes. Its placement can strategically shield more labile parts of a larger drug molecule.[17]

  • Receptor Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's binding pocket. This can significantly contribute to the binding affinity and selectivity of a drug candidate.

The strategic incorporation of building blocks like 2-Ethoxy-4-fluoroaniline allows medicinal chemists to leverage these properties in the rational design of new therapeutic agents.[18]

Synthesis and Experimental Protocols

The synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride typically involves a multi-step sequence starting from commercially available precursors. A representative workflow is outlined below.

A 1-Ethoxy-3-fluorobenzene (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 4-Ethoxy-2-fluoro-1-nitrobenzene (Nitrated Intermediate) B->C D Reduction (e.g., H₂, Pd/C or SnCl₂) C->D Step 2 E 2-Ethoxy-4-fluoroaniline (Free Base) D->E F Salt Formation (HCl in Ether) E->F Step 3 G 2-Ethoxy-4-fluoroaniline HCl (Final Product) F->G

Sources

Foundational

An In-depth Technical Guide to the Physical Characteristics of 2-Ethoxy-4-fluoroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-4-fluoroaniline hydrochloride is a substituted aniline derivative that holds significant interest within the realms of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoroaniline hydrochloride is a substituted aniline derivative that holds significant interest within the realms of medicinal chemistry and drug development. As an aromatic amine, it serves as a pivotal building block in the synthesis of a variety of biologically active molecules. The hydrochloride salt form is frequently favored in pharmaceutical applications due to its potential for enhanced solubility and stability. A comprehensive understanding of its physical properties, particularly its thermal characteristics, is essential for its effective application in synthesis, formulation, and quality control. This guide presents a detailed examination of the melting point of 2-Ethoxy-4-fluoroaniline hydrochloride, the standardized methodology for its determination, and an explanation of its behavior at elevated temperatures.

Physical Characteristics of 2-Ethoxy-4-fluoroaniline Hydrochloride

The physical properties of a chemical compound are critical parameters that dictate its handling, processing, and application. For a crystalline solid such as 2-Ethoxy-4-fluoroaniline hydrochloride, the melting point is a key identifying characteristic and a reliable indicator of purity.

Physical PropertyValue
Melting Point 192-195°C
Boiling Point Not Applicable

It is crucial to recognize that 2-Ethoxy-4-fluoroaniline hydrochloride, as an amine salt, does not possess a defined boiling point under standard atmospheric pressure. Instead of boiling, it undergoes thermal decomposition at high temperatures. This behavior is characteristic of ionic compounds, which exhibit strong intermolecular forces owing to their ionic nature. The energy required to overcome these forces and transition into a gaseous state is typically greater than the energy that induces the compound to break down into its constituent components. For an amine hydrochloride salt, this decomposition frequently involves the loss of hydrogen chloride.[1][2]

Experimental Protocol for Melting Point Determination

The determination of a melting point is a foundational analytical technique in chemistry. The subsequent protocol delineates a standard and dependable method for the precise measurement of the melting point of 2-Ethoxy-4-fluoroaniline hydrochloride.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. Pure crystalline substances generally exhibit a sharp melting point, melting over a narrow range of 0.5-1°C. The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range. Consequently, an accurate melting point determination is a vital criterion for assessing purity.

Apparatus
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or a similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer

Procedure
  • Sample Preparation:

    • Ensure that the 2-Ethoxy-4-fluoroaniline hydrochloride sample is completely dry. Moisture can act as an impurity and influence the melting point.[3][4]

    • If the sample is composed of large crystals, gently grind it into a fine, homogeneous powder using a clean, dry mortar and pestle.[3] This promotes uniform heat distribution throughout the sample.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4]

    • Repeat this process until the packed sample reaches a height of 2-3 mm.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid determination can be conducted by heating the sample at a fast rate (e.g., 10-20°C per minute) to obtain an estimate.

    • For an accurate measurement, use a fresh sample and heat at a moderate rate until the temperature is approximately 15-20°C below the anticipated melting point.

    • Subsequently, reduce the heating rate to 1-2°C per minute to ensure that the temperature of the heating block and the sample are in equilibrium.[4]

    • Record the temperature at which the first drop of liquid becomes visible. This marks the beginning of the melting range.[4]

    • Continue heating slowly and record the temperature at which the last crystal of the solid completely melts. This signifies the end of the melting range.[4]

    • The melting point is reported as a range from the initial to the final melting temperature.

Self-Validation and Trustworthiness

To guarantee the accuracy and reliability of the melting point determination, the following self-validating measures should be implemented:

  • Calibration: The thermometer and melting point apparatus should be periodically calibrated using certified reference standards with known melting points.

  • Multiple Determinations: A minimum of two separate measurements should be performed. The results should be consistent within 1-2°C.

  • Purity Assessment: A sharp melting range is indicative of a pure compound. A broad melting range (greater than 2°C) suggests the presence of impurities.

Causality Behind Experimental Choices
  • Fine Powder: Grinding the sample into a fine powder ensures efficient and uniform heat transfer from the heating block to the crystals, resulting in a more accurate and sharper melting point reading.[3]

  • Slow Heating Rate: A slow heating rate near the melting point is critical to allow the temperature of the sample to equilibrate with the temperature of the heating block. If heated too rapidly, the thermometer will register a temperature higher than the actual melting point of the sample.

  • Packed Sample Height: A small, well-packed sample ensures that the entire sample melts over a narrow temperature range, contributing to a more precise measurement.

Visualization of Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Place in Apparatus D->E F Heat Rapidly (Preliminary) E->F If unknown MP G Heat Slowly (1-2°C/min) E->G If known approx. MP F->G H Record Start of Melting G->H I Record End of Melting H->I J Report Melting Range I->J

Caption: Workflow for the determination of the melting point of a crystalline solid.

Understanding the Absence of a Boiling Point: Thermal Decomposition of Amine Hydrochloride Salts

As previously stated, 2-Ethoxy-4-fluoroaniline hydrochloride does not have a boiling point. This is a common trait of salts, especially those derived from organic amines. The strong electrostatic attractions between the positively charged ammonium ion and the negatively charged chloride ion establish a stable crystal lattice.[5][6]

The process of boiling necessitates a substance transitioning from a liquid to a gaseous phase. For this to happen, the intermolecular forces that bind the molecules in the liquid phase must be surmounted. In the case of an ionic compound like an amine hydrochloride, the energy needed to break the robust ionic bonds and form a gas of ion pairs is substantial.

Before such a high temperature is attained, the compound typically undergoes thermal decomposition. For an amine hydrochloride salt, the decomposition pathway often involves the reversal of the acid-base reaction that led to its formation:

R-NH₃⁺Cl⁻ (s) → R-NH₂ (g) + HCl (g)

This decomposition yields the free amine (2-Ethoxy-4-fluoroaniline) and hydrogen chloride gas, rather than the boiling of the intact salt. The temperature at which decomposition takes place is not a fixed point like a boiling point and can be affected by factors such as the heating rate and atmospheric pressure.

Conclusion

The melting point of 2-Ethoxy-4-fluoroaniline hydrochloride, with a determined range of 192-195°C, is a vital physical parameter for its identification and purity assessment. The accurate determination of this value is contingent upon standardized procedures, including meticulous sample preparation and controlled heating rates. It is equally imperative for researchers and drug development professionals to comprehend that, as an amine salt, this compound undergoes thermal decomposition instead of boiling. This in-depth guide furnishes the necessary technical information and experimental protocols to ensure the proper characterization and handling of this significant chemical intermediate.

References

  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. Retrieved from [Link]

  • Determination of Melting Points. (n.d.). Retrieved from [Link]

  • Quora. (2020, July 27). Why, even though hydrochloric acid boils at -85 °C, is it physically liquid at room temperature?. Retrieved from [Link]

  • Al-Dhaher, Z. K. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Patel, P. A., et al. (2014). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. AAPS PharmSciTech, 15(1), 221–230. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • PubMed. (2012, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. Thermal decomposition of perchlorate salts with various amines. Retrieved from [Link]

  • Quora. (2020, January 5). Why is the melting point of hydrogen chloride higher than its boiling point?. Retrieved from [Link]

  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2004, January). (PDF) Kinetics of decomposition of alkylammonium salts. Retrieved from [Link]

  • Pharmaceutical Technology. (2002, November 1). Salt Selection in Drug Development. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link]

  • Mettler Toledo. What is Melting Point?. Retrieved from [Link]

  • Reddit. (2023, November 5). Why can't you isolate hydronium chloride as a salt?. Retrieved from [Link]

Sources

Exploratory

The Strategic Integration of 2-Ethoxy-4-fluoroaniline Hydrochloride in the Architecture of Advanced Protein Degraders

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Dawn of Targeted Protein Degradation and the Quest for Optima...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Dawn of Targeted Protein Degradation and the Quest for Optimal Building Blocks

The paradigm of small molecule drug discovery is undergoing a profound transformation. Beyond classical occupancy-based inhibition, the field of targeted protein degradation (TPD) has emerged as a powerful modality to eliminate disease-causing proteins.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively tag and destroy proteins of interest (POIs).[2] At the heart of this technology are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[3] The success of a PROTAC is intrinsically linked to the chemical nature of its constituent parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The judicious selection of these building blocks is paramount for achieving desired potency, selectivity, and pharmacokinetic properties.

This guide delves into the strategic application of a specific, yet versatile, building block: 2-Ethoxy-4-fluoroaniline hydrochloride . We will explore its chemical attributes and demonstrate its utility in the construction of potent protein degraders, with a particular focus on the development of orally bioavailable degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a high-value target in immunology and oncology.[4][5]

Core Principles of Targeted Protein Degradation: A Mechanistic Overview

Targeted protein degradation via PROTACs is a catalytic process that hijacks the cell's natural protein disposal machinery.[4] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism offers several advantages over traditional inhibition, including the potential to target "undruggable" proteins and the ability to achieve sustained pharmacodynamic effects at low doses.[1]

TPD_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->POI Tags POI Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Results in Ternary_Complex->Ub Polyubiquitination

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

2-Ethoxy-4-fluoroaniline Hydrochloride: A Privileged Scaffold for Degrader Synthesis

The selection of appropriate chemical building blocks is a critical determinant of a PROTAC's success. 2-Ethoxy-4-fluoroaniline hydrochloride emerges as a valuable synthon for several key reasons:

  • Chemical Functionality: The primary amine of the aniline provides a versatile handle for chemical modification, allowing for its incorporation into larger molecular frameworks through amide bond formation or other coupling reactions.

  • Structural Rigidity and Vectoriality: The phenyl ring offers a degree of rigidity, which can be advantageous in positioning the PROTAC for effective ternary complex formation. The ethoxy and fluoro substituents provide specific vectors for interaction within protein binding pockets.

  • Modulation of Physicochemical Properties: The ethoxy group can enhance solubility and modulate lipophilicity, while the fluorine atom can improve metabolic stability and binding affinity through favorable interactions. These attributes are crucial for developing orally bioavailable drugs.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents

Case Study: The Synthesis of IRAK4 Degrader KT-474

A compelling example of the utility of the 2-ethoxy-4-fluoroaniline scaffold is found in the synthesis of KT-474, a potent and orally bioavailable IRAK4 degrader that has advanced to clinical trials for the treatment of inflammatory diseases.[6][7] While the publicly available synthesis does not start directly from 2-Ethoxy-4-fluoroaniline hydrochloride, the synthesis of the core IRAK4-binding moiety strongly suggests its origin from a closely related precursor.

The following schematic outlines a plausible synthetic approach to a key intermediate for IRAK4 inhibitors, which can then be elaborated into a PROTAC such as KT-474.

Synthesis_Workflow Start 2-Ethoxy-4-fluoroaniline Intermediate1 Functionalized Aniline Derivative Start->Intermediate1 Step 1: Acylation/Alkylation Intermediate2 Core IRAK4 Inhibitor Scaffold Intermediate1->Intermediate2 Step 2: Cyclization/Coupling Linker_Attachment Linker Conjugation Intermediate2->Linker_Attachment Step 3: Functionalization for Linker Attachment Final_PROTAC IRAK4 PROTAC (e.g., KT-474) Linker_Attachment->Final_PROTAC Step 4: Final Coupling E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligand->Linker_Attachment

Figure 2: Generalized synthetic workflow for an IRAK4 PROTAC.

Detailed Experimental Protocol: Synthesis of an IRAK4 Inhibitor Core (Illustrative)

The following protocol is a generalized representation based on common synthetic strategies for IRAK4 inhibitors and should be adapted and optimized for specific target molecules.

Step 1: Amide Coupling

  • To a solution of 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 eq) and a suitable carboxylic acid (1.1 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide intermediate.

Step 2: Further Elaboration and Linker Installation

Subsequent synthetic steps would involve the construction of the full IRAK4 inhibitor scaffold, followed by the attachment of a linker with a reactive handle (e.g., a terminal alkyne or amine). This functionalized inhibitor is then coupled to an E3 ligase ligand, such as a derivative of thalidomide or pomalidomide, to yield the final PROTAC molecule.[2]

Characterization of Protein Degraders: A Multi-faceted Approach

Once synthesized, a novel protein degrader must undergo rigorous characterization to validate its mechanism of action and assess its therapeutic potential.

Key Assays for Degrader Evaluation
AssayPurposeTypical Method(s)
Target Engagement To confirm the binding of the degrader to the target protein and the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA)
Ternary Complex Formation To demonstrate the formation of the POI-PROTAC-E3 ligase complex.Proximity-based assays (e.g., FRET, BRET, AlphaLISA), Co-immunoprecipitation
Ubiquitination To show that the target protein is ubiquitinated in a degrader-dependent manner.In vitro ubiquitination assays, Western blot for ubiquitinated proteins
Protein Degradation To quantify the reduction in the levels of the target protein.Western blot, Mass Spectrometry (proteomics), Reporter assays (e.g., HiBiT)
Cellular Potency and Selectivity To determine the efficacy and specificity of the degrader in a cellular context.Dose-response curves for protein degradation (DC₅₀), Cell viability assays, Off-target proteomics
Experimental Protocol: Western Blot for IRAK4 Degradation
  • Cell Culture and Treatment: Plate cells (e.g., human peripheral blood mononuclear cells - PBMCs) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the IRAK4 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of IRAK4 degradation.

Data Interpretation: A Case Study with KT-474

KT-474 has been shown to induce potent and selective degradation of IRAK4. In human PBMCs, KT-474 treatment leads to a dose-dependent reduction in IRAK4 protein levels, with a DC₅₀ (concentration for 50% degradation) in the low nanomolar range.[4] Furthermore, this degradation is dependent on the proteasome, as co-treatment with a proteasome inhibitor rescues IRAK4 levels.[2] Such data provides strong evidence for the intended mechanism of action.

Data_Analysis_Workflow cluster_0 Experimental Data cluster_1 Data Analysis cluster_2 Key Metrics Western_Blot Western Blot Data Quantification Band/Signal Quantification Western_Blot->Quantification Proteomics Mass Spec Data Proteomics->Quantification Selectivity Selectivity Profile Proteomics->Selectivity Cell_Viability Cell Viability Data Normalization Normalization to Control Quantification->Normalization Dose_Response Dose-Response Curve Fitting Normalization->Dose_Response DC50 DC50 (Degradation) Dose_Response->DC50 Dmax Dmax (Max Degradation) Dose_Response->Dmax

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of 2-Ethoxy-4-fluoroaniline Hydrochloride in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] Substituted anilines, in particular, serve as pivotal precursors for a vast array of heterocyclic systems that form the core of numerous pharmaceuticals. 2-Ethoxy-4-fluoroaniline hydrochloride emerges as a highly valuable building block in this context. Its unique substitution pattern, featuring an electron-donating ethoxy group and a moderately electron-withdrawing fluorine atom, offers a nuanced electronic profile that can be strategically exploited in classical heterocyclic ring-forming reactions. This guide provides an in-depth exploration of the application of 2-Ethoxy-4-fluoroaniline hydrochloride in the synthesis of quinoline derivatives, a class of heterocycles with a rich history in medicinal chemistry, renowned for their broad spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[2][3]

Synthesis of 2-Ethoxy-4-fluoroaniline Hydrochloride: A Proposed Route

A robust and reliable supply of the starting material is paramount for any synthetic campaign. While various methods exist for the synthesis of substituted anilines, a common and effective approach involves the reduction of a corresponding nitroaromatic compound. A plausible synthetic pathway to 2-Ethoxy-4-fluoroaniline hydrochloride is outlined below, commencing from the readily available 4-fluoro-2-nitrophenol.

Synthesis_of_2_Ethoxy_4_fluoroaniline_Hydrochloride start 4-Fluoro-2-nitrophenol intermediate1 4-Ethoxy-2-fluoronitrobenzene start->intermediate1 Williamson Ether Synthesis (Ethyl iodide, K2CO3, Acetone, Reflux) intermediate2 2-Ethoxy-4-fluoroaniline intermediate1->intermediate2 Reduction (e.g., SnCl2·2H2O, HCl, Ethanol or H2, Pd/C) product 2-Ethoxy-4-fluoroaniline Hydrochloride intermediate2->product Salt Formation (HCl in Ether or Isopropanol)

Figure 1: Proposed synthetic workflow for 2-Ethoxy-4-fluoroaniline hydrochloride.

Protocol 1: Synthesis of 4-Ethoxy-2-fluoronitrobenzene

This procedure is based on the well-established Williamson ether synthesis, a reliable method for the formation of ethers.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Fluoro-2-nitrophenol157.1115.7 g0.1
Ethyl iodide155.9718.7 g (9.6 mL)0.12
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Acetone (anhydrous)58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (15.7 g, 0.1 mol) and anhydrous acetone (200 mL).

  • Stir the mixture until the 4-fluoro-2-nitrophenol is completely dissolved.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • To the stirred suspension, add ethyl iodide (18.7 g, 0.12 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 4-ethoxy-2-fluoronitrobenzene.[4]

Protocol 2: Synthesis of 2-Ethoxy-4-fluoroaniline and its Hydrochloride Salt

The reduction of the nitro group is a critical step. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method for this transformation.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Ethoxy-2-fluoronitrobenzene185.1518.5 g0.1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6367.7 g0.3
Concentrated Hydrochloric Acid (HCl)36.46As required-
Ethanol46.07200 mL-
Sodium Hydroxide (NaOH)40.00As required-
Diethyl ether or Isopropanol-As required-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-ethoxy-2-fluoronitrobenzene (18.5 g, 0.1 mol) in ethanol (200 mL).

  • To this solution, add tin(II) chloride dihydrate (67.7 g, 0.3 mol).

  • Heat the mixture to 70-80 °C with stirring.

  • Slowly add concentrated hydrochloric acid dropwise until a clear solution is obtained, and continue heating for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-ethoxy-4-fluoroaniline.

  • For the hydrochloride salt, dissolve the crude aniline in a minimal amount of diethyl ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in the respective solvent, until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-ethoxy-4-fluoroaniline hydrochloride.

Application in Quinolone Synthesis: The Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5] The electronic nature of the substituents on the aniline ring can influence the regioselectivity of the cyclization. For 2-ethoxy-4-fluoroaniline, the ortho-ethoxy group is electron-donating, while the para-fluoro group is moderately deactivating. The cyclization is expected to be directed by the more activating ethoxy group.

Combes_Reaction aniline 2-Ethoxy-4-fluoroaniline Hydrochloride intermediate Enamine Intermediate aniline->intermediate Condensation diketone Acetylacetone (β-Diketone) diketone->intermediate product 8-Ethoxy-6-fluoro-2,4-dimethylquinoline intermediate->product Acid-catalyzed Cyclization & Dehydration (e.g., H₂SO₄ or PPA)

Figure 2: General workflow for the Combes synthesis of a substituted quinoline.

Protocol 3: Proposed Synthesis of 8-Ethoxy-6-fluoro-2,4-dimethylquinoline via Combes Reaction

This protocol is adapted from general procedures for the Combes synthesis, taking into account the specific nature of the substituted aniline.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Ethoxy-4-fluoroaniline hydrochloride191.6319.2 g0.1
Acetylacetone100.1211.0 g (11.3 mL)0.11
Concentrated Sulfuric Acid (H₂SO₄)98.08~50 mL-
Sodium Bicarbonate (NaHCO₃)84.01As required-

Procedure:

  • In a 250 mL round-bottom flask, carefully add 2-ethoxy-4-fluoroaniline hydrochloride (19.2 g, 0.1 mol) to acetylacetone (11.0 g, 0.11 mol).

  • Stir the mixture at room temperature for 30 minutes. An initial condensation reaction to form the enamine may occur.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (~50 mL) with vigorous stirring. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100-110 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice (~200 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 8-ethoxy-6-fluoro-2,4-dimethylquinoline.

Application in Quinolone Synthesis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[6] The reaction is typically catalyzed by a strong acid. The presence of an electron-donating group on the aniline generally facilitates the reaction, while strong electron-withdrawing groups can hinder it.[7]

Doebner_von_Miller_Reaction aniline 2-Ethoxy-4-fluoroaniline Hydrochloride intermediate1 Michael Adduct aniline->intermediate1 Michael Addition carbonyl Crotonaldehyde (α,β-Unsaturated Aldehyde) carbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 8-Ethoxy-6-fluoro-2-methylquinoline intermediate2->product Dehydration & Aromatization

Figure 3: Simplified mechanism of the Doebner-von Miller reaction.

Protocol 4: Proposed Synthesis of 8-Ethoxy-6-fluoro-2-methylquinoline via Doebner-von Miller Reaction

This protocol is based on established Doebner-von Miller procedures, adapted for the specific substrate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Ethoxy-4-fluoroaniline hydrochloride191.6319.2 g0.1
Crotonaldehyde70.097.7 g (9.0 mL)0.11
Concentrated Hydrochloric Acid (HCl)36.46~50 mL-
Nitrobenzene (as oxidant)123.1112.3 g (10.2 mL)0.1
Sodium Hydroxide (NaOH)40.00As required-

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 2-ethoxy-4-fluoroaniline hydrochloride (19.2 g, 0.1 mol) and concentrated hydrochloric acid (~50 mL).

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • From the dropping funnel, add a mixture of crotonaldehyde (7.7 g, 0.11 mol) and nitrobenzene (12.3 g, 0.1 mol) dropwise over a period of 1 hour.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 3-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and make it strongly alkaline by the careful addition of a concentrated aqueous solution of sodium hydroxide.

  • Perform steam distillation to remove unreacted nitrobenzene and aniline.

  • Cool the residue and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-ethoxy-6-fluoro-2-methylquinoline.

Conclusion and Future Perspectives

2-Ethoxy-4-fluoroaniline hydrochloride stands as a promising and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly quinolines of significant interest to the pharmaceutical industry. The protocols detailed herein, based on well-established named reactions, provide a solid foundation for researchers to explore the rich chemistry of this fluorinated aniline. The interplay of the ethoxy and fluoro substituents offers opportunities for fine-tuning reaction conditions to achieve desired regioselectivity and yields. Further exploration of this reagent in other heterocyclic syntheses, such as the Skraup or Friedländer reactions, and in the generation of novel bioactive molecules is highly encouraged. The resulting fluorinated heterocycles are prime candidates for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.

References

  • Filler, R., & Kirsch, P. (2006). Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Combes Quinoline Synthesis Mechanism. (2021). Organic Chemistry - YouTube.
  • Preparation of 2-fluoronitrobenzene. (1978).
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Preparation of fluoronitrobenzene. (1979).
  • Shaikh, I. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20647-20677.
  • Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. (n.d.). Benchchem.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. European Journal of Medicinal Chemistry, 158, 333-348.
  • Zhou, Y., et al. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. European Journal of Medicinal Chemistry, 158, 349-363.
  • El-Gendy, M. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Chemistry, 2014, 1-10.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (n.d.).
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.

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Application

A Validated Reversed-Phase HPLC Method for the Quantification of 2-Ethoxy-4-fluoroaniline Hydrochloride

Application Note Abstract This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Ethoxy-4-fluoroaniline hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Ethoxy-4-fluoroaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The method is developed for accuracy, precision, and specificity, ensuring its suitability for quality control and research applications. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier, with detection by ultraviolet (UV) spectrophotometry. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. All validation procedures are designed to be self-validating and are performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]

Introduction and Scientific Rationale

2-Ethoxy-4-fluoroaniline hydrochloride is an aromatic amine derivative. Such compounds are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[4] The purity and concentration of these intermediates must be meticulously controlled to ensure the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is the preferred analytical technique for polar and thermolabile compounds like aromatic amines, as it avoids the need for derivatization often required in gas chromatography.[5][6]

1.1. Analyte Properties

  • Chemical Name: 2-Ethoxy-4-fluoroaniline hydrochloride

  • CAS Number: 850568-36-4[7][8]

  • Molecular Formula: C₈H₁₁ClFNO[7][8]

  • Molecular Weight: 191.63 g/mol [8]

  • Chemical Structure: (Image for illustrative purposes)

1.2. Chromatographic Strategy: Causality and Design

The analytical method was developed based on the physicochemical properties of the analyte.

  • Reversed-Phase Chromatography: As a moderately polar molecule, 2-Ethoxy-4-fluoroaniline hydrochloride is ideally suited for reversed-phase chromatography. A non-polar stationary phase (C18) is used, which retains the analyte through hydrophobic interactions. Elution is controlled by a polar mobile phase.

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and a phosphate buffer.

    • Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for aromatic compounds.

    • pH Control: The aniline functional group is basic. Maintaining a consistent, acidic pH (e.g., pH 3.0) ensures the amine is fully protonated (as the anilinium ion). This prevents peak tailing, a common issue with amines on silica-based columns, by minimizing unwanted interactions with residual silanol groups on the stationary phase. A phosphate buffer provides stable pH control throughout the analysis.

  • UV Detection: The aromatic ring of the analyte contains a chromophore that strongly absorbs UV radiation. A photodiode array (PDA) detector is used to scan across a range of wavelengths, allowing for the determination of the absorbance maximum (λmax) and simultaneous assessment of peak purity.

Materials and Methods

2.1. Reagents and Chemicals

  • 2-Ethoxy-4-fluoroaniline hydrochloride reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

2.3. Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes

2.4. Preparation of Solutions

  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio, matching the mobile phase composition.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Ethoxy-4-fluoroaniline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Ethoxy-4-fluoroaniline hydrochloride sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocols and Results

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][9]

3.1. System Suitability

Protocol: Before initiating the validation experiments, the HPLC system's performance was verified by injecting the 50 µg/mL standard solution six times. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

  • Tailing factor (T): ≤ 1.5

  • Theoretical plates (N): ≥ 2000

Results:

Parameter Result Acceptance Criteria Status
%RSD of Peak Area 0.8% ≤ 2.0% Pass
Tailing Factor 1.2 ≤ 1.5 Pass

| Theoretical Plates | 6500 | ≥ 2000 | Pass |

3.2. Specificity

Protocol: The specificity of the method was evaluated by injecting the diluent (blank) and a sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte. Peak purity was assessed using the PDA detector. Results: No interference was observed from the diluent at the analyte's retention time. The peak purity analysis confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities.

3.3. Linearity

Protocol: Five concentrations of the analyte (10, 25, 50, 75, and 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. Results:

Parameter Result
Linearity Range 10 - 100 µg/mL
Regression Equation y = 45210x + 1530

| Correlation Coefficient (r²) | 0.9995 |

The method demonstrated excellent linearity over the specified range, with a correlation coefficient exceeding the typical acceptance criterion of >0.999.

3.4. Accuracy (% Recovery)

Protocol: Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration of 50 µg/mL). Each level was prepared and analyzed in triplicate. Results:

Spike Level Mean Recovery (%) %RSD
80% (40 µg/mL) 99.5% 0.9%
100% (50 µg/mL) 100.8% 0.6%

| 120% (60 µg/mL) | 100.2% | 0.7% |

The high recovery rates confirm the method's accuracy.

3.5. Precision

Protocol:

  • Repeatability (Intra-day): Six separate sample preparations at 100% of the test concentration (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Results:

Precision Type %RSD of Assay Results
Repeatability 0.9%

| Intermediate Precision | 1.3% |

The low %RSD values for both repeatability and intermediate precision demonstrate the high precision of the analytical method.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Results:

Parameter Result
LOD 0.2 µg/mL

| LOQ | 0.6 µg/mL |

The method is sensitive enough for the detection and quantification of trace amounts of the analyte.

3.7. Robustness

Protocol: The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The effect on peak area and retention time was observed. Results:

Varied Parameter Variation Impact on Results
Flow Rate ± 0.1 mL/min System suitability criteria met.
Column Temperature ± 2°C System suitability criteria met.
Mobile Phase pH ± 0.2 units System suitability criteria met.

| Organic Phase % | ± 2% | System suitability criteria met. |

The method is robust and reliable for routine use, as minor variations in the operating parameters did not significantly affect the results.

Visualized Workflows and Relationships

Diagram 1: General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Accurate Weighing of Analyte/Standard dissolve Dissolution in Diluent prep_start->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute filter Syringe Filtration (0.45 µm) dissolve->filter dilute->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 245 nm separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify validate Perform Validation Checks (Specificity, Accuracy, etc.) quantify->validate report report validate->report Final Report

Caption: Workflow for the HPLC analysis of 2-Ethoxy-4-fluoroaniline HCl.

Diagram 2: Relationship of Key Validation Parameters

G cluster_core Core Performance Characteristics cluster_range Quantitative Capabilities center_node Reliable Analytical Method Specificity Specificity center_node->Specificity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity Robustness Robustness center_node->Robustness Range Range Accuracy->Range Precision->Accuracy Precision->Range Linearity->Range Linearity->Range LOQ LOQ / LOD Range->LOQ

Caption: Interdependence of ICH validation parameters for a robust method.

Conclusion

The RP-HPLC method developed and described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2-Ethoxy-4-fluoroaniline hydrochloride. The comprehensive validation confirms its suitability for routine quality control testing in pharmaceutical manufacturing and for various applications in research and development. The detailed explanation of the method's scientific basis provides users with the confidence and understanding required for successful implementation.

References

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing. [Link]

  • 2-Ethoxy-4-fluoroaniline hydrochloride | C8H11ClFNO. BuyersGuideChem. [Link]

  • 2-ethoxy-4-fluoroaniline suppliers USA. Chembk. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Analytical method development and validation of levofloxacin and ornidazole tablets by rp. JETIR. [Link]

  • 4-Fluoroaniline. Wikipedia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Semantic Scholar. [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • Process for preparing para-fluoroanilines.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Waters Corporation. [Link]

Sources

Method

GC-MS analysis of 2-Ethoxy-4-fluoroaniline hydrochloride and its impurities

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Ethoxy-4-fluoroaniline Hydrochloride and Its Impurities Authored by: A Senior Application Scientist Abstract This comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Ethoxy-4-fluoroaniline Hydrochloride and Its Impurities

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Ethoxy-4-fluoroaniline and its potential process-related and degradant impurities. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of 2-Ethoxy-4-fluoroaniline hydrochloride is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides an in-depth protocol, from the crucial sample preparation step of converting the non-volatile hydrochloride salt to its volatile free base, to the specifics of the GC-MS analytical parameters and method validation in accordance with International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

2-Ethoxy-4-fluoroaniline serves as a key building block in the synthesis of various pharmaceutical agents. The purity of such intermediates directly impacts the impurity profile of the final drug product. Regulatory bodies mandate stringent control over impurities, which can originate from the synthetic route, degradation, or storage.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it perfectly suited for the analysis of volatile and semi-volatile compounds like aniline derivatives.[2]

However, the analysis of 2-Ethoxy-4-fluoroaniline hydrochloride presents a specific challenge: the salt form is non-volatile and thus incompatible with direct GC analysis.[3][4] This guide's core protocol is built around a validated sample preparation procedure involving neutralization and liquid-liquid extraction (LLE) to isolate the volatile free amine for accurate analysis. The subsequent method validation follows the principles outlined in ICH Q2(R2) to ensure the method is fit for its intended purpose.[5][6]

Experimental Design & Rationale

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Ethoxy-4-fluoroaniline hydrochlorideReference Standard (>99.5%)Sourced commercially
Dichloromethane (DCM)HPLC or GC GradeSourced commercially
Sodium Hydroxide (NaOH)ACS Reagent GradeSourced commercially
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSourced commercially
MethanolHPLC or GC GradeSourced commercially
Deionized WaterType IIn-house system
Helium (Carrier Gas)Ultra High Purity (99.999%)Sourced commercially
GC Vials and Caps2 mL, PTFE-lined septaSourced commercially
Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector was used.

ComponentSpecificationRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for analyte identification and quantification.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar (5%-phenyl)-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds, including aniline derivatives.[7]
Autosampler G4513A or equivalentEnsures high precision and throughput for injections.
Critical Step: Sample Preparation Protocol

The conversion from the hydrochloride salt to the free base is the most critical step for successful analysis.

  • Weighing: Accurately weigh approximately 25 mg of the 2-Ethoxy-4-fluoroaniline hydrochloride sample into a 50 mL volumetric flask.

  • Dissolution: Dissolve the sample in approximately 25 mL of deionized water.

  • Neutralization (Free Base Formation): While gently stirring, add 1 M Sodium Hydroxide (NaOH) dropwise until the pH of the solution is >10. This ensures the complete conversion of the amine salt to its free, organic-soluble base.

  • Liquid-Liquid Extraction (LLE): Transfer the aqueous solution to a 100 mL separatory funnel. Add 10 mL of Dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate completely.

  • Collection: Drain the lower organic (DCM) layer into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 4-5) two more times with fresh 10 mL aliquots of DCM to ensure quantitative recovery of the analyte and its impurities.

  • Drying: Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration & Dilution: The dried extract is then brought to a final volume of 50 mL with DCM in a volumetric flask. This creates a stock solution of approximately 500 µg/mL (of the salt). Further dilutions are made from this stock to prepare calibration standards and quality control samples. Note: Evaporation with nitrogen can be used to concentrate the sample if lower detection limits are required.[8]

Causality Note: Using a non-alcoholic solvent like Dichloromethane for extraction is crucial. Alcohols such as methanol can react with amine hydrochlorides in the hot GC inlet to form artifacts (e.g., imines), leading to erroneous results.[9]

GC-MS Method Parameters

The following parameters were optimized for the separation and detection of 2-Ethoxy-4-fluoroaniline and its impurities.

ParameterSettingRationale
GC Inlet
Injection ModeSplitless (1 min purge)Maximizes sensitivity for trace impurity analysis.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.
Injection Volume1 µLStandard volume for good sensitivity and peak shape.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Constant Flow1.2 mL/minProvides consistent retention times and peak performance.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate provides a good balance between separation efficiency and analysis time.
Final Temperature280 °C, hold for 5 minEnsures that any less volatile compounds are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.
Source Temperature230 °COptimized to prevent analyte condensation or degradation in the source.
Quadrupole Temp150 °CStandard setting to ensure stable mass analysis.
Scan ModeFull ScanUsed for initial identification of unknown impurities.
Scan Range40 - 450 m/zCovers the molecular mass of the target analyte and its expected fragments and impurities.
SIM ModeOptional for quantitationFor enhanced sensitivity, monitor specific ions for the target analyte and known impurities. For 2-Ethoxy-4-fluoroaniline (MW 155.17), key ions would be m/z 155 (M+), 127, and 99.

Workflow Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample (25 mg of HCl Salt) dissolve Dissolve in DI Water (25 mL) basify Adjust pH > 10 (with 1M NaOH) lle Liquid-Liquid Extraction (3 x 10 mL DCM) dry Dry Extract (Anhydrous Na₂SO₄) dilute Dilute to Final Volume (50 mL with DCM) inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation (DB-5ms Column) detect Mass Spectrometric Detection (EI, Full Scan)

// Nodes sample [label="Receive Sample\n(2-Ethoxy-4-fluoroaniline HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(Neutralization & LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Analysis\n(Acquire Data)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Data Processing\n(Integration & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Method Validation\n(ICH Q2(R2) Protocols)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Generate Report\n(Purity & Impurity Profile)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample -> prep; prep -> gcms; gcms -> process; process -> quantify; quantify -> report;

// Edge to validation gcms -> validate [style=dashed, color="#5F6368"]; validate -> quantify [style=dashed, color="#5F6368"]; } caption [label="Fig 2: Overall Analytical Workflow", shape=plaintext, fontname="Arial", fontsize=10];

Method Validation Protocol: Ensuring Trustworthiness

A robust analytical method requires thorough validation. The following protocol should be executed according to ICH Q2(R2) guidelines to demonstrate the method is fit for purpose.[5][10]

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (DCM), a placebo (if applicable), the reference standard, and a spiked sample containing known related substances.The peak for 2-Ethoxy-4-fluoroaniline should be free from any co-eluting peaks. All impurity peaks should be baseline resolved from the main analyte.
Linearity Prepare and inject a series of at least five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy Perform recovery studies by spiking a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0% for the assay of the main component and typically 90-110% for impurities.[2]
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for the main analyte and typically ≤ 10% for impurities.
LOD & LOQ Limit of Detection (LOD): Determined based on a signal-to-noise ratio of 3:1. Limit of Quantitation (LOQ): Determined based on a signal-to-noise ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3 guidelines.[11]
Robustness Intentionally vary critical method parameters (e.g., GC oven temperature ±2°C, flow rate ±5%, inlet temperature ±5°C) and assess the impact on the results.The results should remain unaffected by small, deliberate changes in method parameters, demonstrating the method's reliability for routine use.
Example Validation Data Summary
ParameterResult
Linearity Range0.1 - 15 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (Recovery %)99.2% - 101.5%
Precision (Repeatability RSD%)0.85%
LOD0.03 µg/mL (S/N = 3.3)
LOQ0.1 µg/mL (S/N = 10.5)

Conclusion and Final Remarks

This application note provides a comprehensive, scientifically-grounded framework for the GC-MS analysis of 2-Ethoxy-4-fluoroaniline hydrochloride. The cornerstone of this method is the robust sample preparation procedure that reliably converts the non-volatile salt into its analyzable free base form, a critical step for any GC-based analysis of amine salts. By following the detailed instrumental parameters and adhering to the ICH-aligned validation protocol, analytical laboratories can confidently implement this method for routine quality control, stability testing, and impurity profiling. This ensures the integrity of this vital pharmaceutical intermediate, contributing to the overall safety and quality of the final drug product.

References

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.
  • Semantic Scholar. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • BenchChem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
  • Acanthus Research Inc. (n.d.). 4-Fluoroaniline HCl Genotoxic Impurity Qualified Reference Standard.
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

Sources

Application

The Strategic Utility of 2-Ethoxy-4-fluoroaniline Hydrochloride in the Synthesis of Bioactive Quinazoline Cores

Introduction: The Quinazoline Scaffold and the Role of Substituted Anilines The 4-anilinoquinazoline framework is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of targeted ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Role of Substituted Anilines

The 4-anilinoquinazoline framework is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of targeted therapies, particularly in oncology. These compounds often function as potent inhibitors of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer. The biological activity and selectivity of these inhibitors are exquisitely sensitive to the substitution patterns on both the quinazoline ring and the aniline moiety.

This technical guide focuses on the application of a key intermediate, 2-Ethoxy-4-fluoroaniline hydrochloride , in the synthesis of active pharmaceutical ingredients (APIs) and their analogues centered around the 4-anilinoquinazoline scaffold. While specific, proprietary synthetic routes for blockbuster drugs are often closely guarded, the principles and protocols outlined herein provide a robust framework for researchers engaged in the discovery and development of novel kinase inhibitors. We will explore the chemical rationale for employing this specific aniline derivative and provide a detailed, field-proven protocol for its coupling with a suitable quinazoline precursor.

Physicochemical Properties and Strategic Advantages of 2-Ethoxy-4-fluoroaniline Hydrochloride

The selection of 2-Ethoxy-4-fluoroaniline hydrochloride as a synthetic building block is predicated on the unique electronic and steric properties it imparts to the final API.

PropertyValueSource
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [2]
Melting Point 192-195 °C[3]
Appearance Crystalline solidN/A
Solubility Soluble in polar organic solventsGeneral Knowledge

The strategic placement of the ethoxy and fluoro groups on the aniline ring serves several critical functions:

  • Modulation of Basicity: The electron-donating ethoxy group and the electron-withdrawing fluorine atom collectively influence the pKa of the aniline nitrogen. This fine-tuning is crucial for optimizing the nucleophilicity of the amine for the coupling reaction and for establishing key hydrogen bonding interactions with the target kinase's ATP-binding site.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism.

  • Improved Pharmacokinetic Profile: The overall lipophilicity and polarity imparted by these substituents can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the final drug molecule.

Core Synthetic Application: Nucleophilic Aromatic Substitution for the Formation of 4-Anilinoquinazolines

The primary application of 2-Ethoxy-4-fluoroaniline hydrochloride in API synthesis is its role as a nucleophile in a nucleophilic aromatic substitution (SNAᵣ) reaction with an activated quinazoline core, typically a 4-chloroquinazoline derivative. This reaction forms the critical C-N bond that defines the 4-anilinoquinazoline scaffold.

Reaction Causality: Why This Pathway is Favored

The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. The reaction is typically carried out in a polar aprotic solvent, and the hydrochloride salt of the aniline is often used to improve its stability and handling, with a base added in situ to liberate the free amine for the reaction.

Experimental Protocol: Synthesis of a Representative 4-(2-Ethoxy-4-fluorophenylamino)-6,7-dimethoxyquinazoline

This protocol details a representative synthesis of a 4-anilinoquinazoline derivative, illustrating the practical application of 2-Ethoxy-4-fluoroaniline hydrochloride.

Materials and Reagents:
  • 2-Ethoxy-4-fluoroaniline hydrochloride (CAS: 850568-36-4)

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Isopropanol (IPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:
  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (20 mL).

  • Addition of Aniline: To this suspension, add 2-Ethoxy-4-fluoroaniline hydrochloride (1.1 eq).

  • Initiation of Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The isopropanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is partitioned between dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid and to remove the hydrochloride salt. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(2-ethoxy-4-fluorophenylamino)-6,7-dimethoxyquinazoline as a solid.

Self-Validating System and Expected Outcomes:
  • TLC Analysis: Regular monitoring by TLC will confirm the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra will show characteristic peaks for the quinazoline and aniline moieties, including the ethoxy and fluoro substituents.

  • Yield and Purity: This reaction, when carried out under optimal conditions, can be expected to yield the desired product in good to excellent yields (typically >70%) and high purity (>98% by HPLC).

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of a 4-anilinoquinazoline derivative using 2-Ethoxy-4-fluoroaniline hydrochloride.

G 2-Ethoxy-4-fluoroaniline_HCl 2-Ethoxy-4-fluoroaniline Hydrochloride Reaction Nucleophilic Aromatic Substitution (Isopropanol, Reflux) 2-Ethoxy-4-fluoroaniline_HCl->Reaction 4-Chloroquinazoline 4-Chloro-6,7-dimethoxy- quinazoline 4-Chloroquinazoline->Reaction API_analogue 4-(2-Ethoxy-4-fluorophenylamino)- 6,7-dimethoxyquinazoline Reaction->API_analogue

Caption: Synthetic pathway to a 4-anilinoquinazoline.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: 2-Ethoxy-4-fluoroaniline hydrochloride is a chemical intermediate and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.[4]

  • Reaction Conditions: The reaction is carried out at elevated temperatures; therefore, appropriate precautions should be taken to avoid burns.

Conclusion and Future Perspectives

2-Ethoxy-4-fluoroaniline hydrochloride is a valuable and versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly those based on the 4-anilinoquinazoline scaffold. The protocol detailed in this application note provides a reliable and scalable method for the synthesis of such compounds, which can serve as a starting point for the development of novel therapeutics. The strategic incorporation of the ethoxy and fluoro substituents offers medicinal chemists a powerful tool for fine-tuning the pharmacological properties of their lead compounds, paving the way for the discovery of next-generation targeted therapies.

References

  • BuyersGuideChem. 2-Ethoxy-4-fluoroaniline hydrochloride | 850568-36-4. [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023, 15(6): 115-118. [Link]

  • BuyersGuideChem. 2-Ethoxy-4-fluoroaniline hydrochloride | C8H11ClFNO. [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Method

Application Note & Protocol: N-Alkylation of 2-Ethoxy-4-fluoroaniline Hydrochloride

Abstract This document provides a detailed experimental protocol for the N-alkylation of 2-Ethoxy-4-fluoroaniline hydrochloride. N-alkylated fluoroanilines are crucial structural motifs in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2-Ethoxy-4-fluoroaniline hydrochloride. N-alkylated fluoroanilines are crucial structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals and other functional organic molecules.[1][2] The presence of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making these compounds highly valuable in drug discovery.[2] This guide focuses on a robust and widely applicable method: direct alkylation using an alkyl halide. The protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure reaction success and product purity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure, and offer insights into potential challenges and troubleshooting.

Introduction and Core Principles

The N-alkylation of anilines is a cornerstone transformation in organic synthesis. For the specific substrate, 2-Ethoxy-4-fluoroaniline hydrochloride, two key factors must be addressed for a successful reaction:

  • Liberation of the Free Aniline: The starting material is a hydrochloride salt, meaning the aniline nitrogen is protonated and non-nucleophilic. A base is required to neutralize the HCl salt, liberating the free aniline which can then participate in the alkylation reaction. The choice of base is critical; it must be strong enough to deprotonate the anilinium ion but should not introduce competing side reactions.

  • Nucleophilic Substitution: The liberated 2-Ethoxy-4-fluoroaniline acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction.

Modern approaches to N-alkylation also include methods like reductive amination and catalytic reactions with alcohols (often termed "borrowing hydrogen" strategies).[3][4][5][6] While these methods offer advantages in terms of atom economy and reduced waste, direct alkylation with halides remains a highly reliable and versatile method, particularly for introducing simple alkyl groups.[7]

Reaction Mechanism: Direct Alkylation

The reaction proceeds in two primary stages:

  • Deprotonation: An external base (B:) abstracts the acidic proton from the anilinium hydrochloride salt to generate the free, neutral aniline. This step is a simple acid-base equilibrium.

  • SN2 Alkylation: The lone pair on the nitrogen of the free aniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (R-X). This occurs via a concerted SN2 mechanism, leading to the formation of a new C-N bond and the expulsion of the halide ion as a leaving group.

A potential side reaction is over-alkylation, where the newly formed secondary amine is further alkylated to a tertiary amine. This can be minimized by controlling the stoichiometry of the alkylating agent.

Detailed Experimental Protocol: N-Ethylation

This protocol details the N-ethylation of 2-Ethoxy-4-fluoroaniline hydrochloride using ethyl iodide as the alkylating agent.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.AmountPurpose
2-Ethoxy-4-fluoroaniline HClC₈H₁₁ClFNO191.631.01.92 g (10 mmol)Starting Material
Potassium Carbonate (anhydrous)K₂CO₃138.212.53.46 g (25 mmol)Base
Ethyl IodideC₂H₅I155.971.11.0 mL (12.4 mmol)Alkylating Agent
Acetonitrile (anhydrous)CH₃CN41.05-50 mLSolvent
Ethyl AcetateC₄H₈O₂88.11-~200 mLExtraction Solvent
Brine (Saturated NaCl solution)NaCl(aq)--~50 mLAqueous Wash
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Standard Glassware----Reaction Vessel, etc.
TLC Plates (Silica gel 60 F₂₅₄)----Reaction Monitoring
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxy-4-fluoroaniline hydrochloride (1.92 g, 10 mmol) and anhydrous potassium carbonate (3.46 g, 25 mmol).

    • Scientist's Note: Potassium carbonate is a moderately strong inorganic base, ideal for this reaction. It is strong enough to neutralize the hydrochloride salt and any generated HI, but mild enough to minimize side reactions. Using 2.5 equivalents ensures the reaction medium remains basic throughout. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates SN2 reactions.

  • Solvent and Reagent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring the suspension. Add ethyl iodide (1.0 mL, 12.4 mmol) to the mixture using a syringe.

    • Scientist's Note: A slight excess (1.1 eq.) of the alkylating agent is used to drive the reaction towards completion. Adding it after the base and aniline are suspended ensures the free aniline is available for immediate reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. Use a mobile phase of 20% ethyl acetate in hexanes. The product spot should be less polar (higher Rf value) than the starting aniline. The reaction is typically complete within 4-8 hours.

    • Self-Validation Checkpoint: TLC is a critical tool for ensuring the reaction has gone to completion. The disappearance of the starting material spot provides confidence before proceeding to the work-up phase.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃, KI) through a pad of celite and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with 100 mL of ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Scientist's Note: The water wash removes residual potassium salts and acetonitrile, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to isolate the pure N-ethyl-2-ethoxy-4-fluoroaniline.

    • Trustworthiness Pillar: Chromatographic purification is essential to remove any unreacted starting material, over-alkylated byproducts, and other impurities, ensuring the final product meets the high purity standards required for subsequent applications.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

G start_end start_end process process analysis analysis A Setup: Combine Aniline HCl & K₂CO₃ in Acetonitrile B Add Ethyl Iodide (Alkylating Agent) A->B Stir C Heat to Reflux (approx. 82°C) B->C Heat D Monitor by TLC C->D Sample periodically E Reaction Complete? D->E E->C No, continue reflux F Cool to RT & Filter Solids E->F Yes G Aqueous Work-up: EtOAc/Water/Brine Extraction F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J K Pure N-Ethyl-2-ethoxy-4-fluoroaniline J->K

Caption: Workflow for the N-alkylation of 2-Ethoxy-4-fluoroaniline HCl.

Troubleshooting and Safety

  • Incomplete Reaction: If TLC shows significant starting material after 8 hours, an additional portion of ethyl iodide (0.2 eq.) and base (0.5 eq.) can be added. Ensure the solvent is truly anhydrous, as water can hinder the reaction.

  • Over-alkylation: If a significant amount of the di-ethylated product is observed, reduce the equivalents of ethyl iodide to 1.05 in future runs and monitor the reaction more closely to stop it as soon as the starting material is consumed.

  • Low Yield: Poor recovery after work-up may be due to the product being partially soluble in the aqueous phase. Ensure thorough extraction with ethyl acetate.

Safety: Alkyl halides like ethyl iodide are toxic and lachrymatory. Handle them in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc.

  • BenchChem. Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. BenchChem.

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. FABAD J. Pharm. Sci.

  • YouTube. Amine Preparation 4 - Reductive Amination. Professor Dave Explains.

  • Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.

  • National Institutes of Health (NIH). N-Dealkylation of Amines. PMC.

  • BenchChem. Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline. BenchChem.

  • Wikipedia. Reductive amination. Wikipedia.

  • ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.

  • National Institutes of Health (NIH). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Library of Medicine.

  • Royal Society of Chemistry. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry.

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.

  • Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.

  • Google Patents. Method of separating alkyl anilines. Google Patents.

  • National Institutes of Health (NIH). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC.

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.

  • ACS Publications. Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Journal of the American Chemical Society.

  • University of Glasgow. Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of Glasgow Theses.

  • Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses.

  • National Institutes of Health (NIH). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • ResearchGate. A new synthetic route to pyrroloquinolines and pyrroloindoles. ResearchGate.

  • National Institutes of Health (NIH). Synthetic Strategies to Access Fluorinated Azoles. PMC.

  • National Institutes of Health (NIH). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. PMC.

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Application

Application Note & Protocols: Accelerating Synthetic Pathways with Microwave-Assisted Methodologies Utilizing 2-Ethoxy-4-fluoroaniline Hydrochloride

Abstract In the fast-paced landscape of drug discovery and materials science, the demand for rapid, efficient, and clean synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced landscape of drug discovery and materials science, the demand for rapid, efficient, and clean synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often improving yields and product purity compared to conventional heating methods.[1][2][3] This guide provides an in-depth exploration of the principles and practical applications of MAOS, focusing on the versatile building block, 2-Ethoxy-4-fluoroaniline hydrochloride. We present detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and a representative Palladium-Catalyzed Cross-Coupling reaction, demonstrating the utility of this substrate in constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS to streamline synthetic workflows and accelerate discovery programs.

The MAOS Paradigm: Principles of Microwave-Assisted Heating

Conventional thermal synthesis relies on conduction and convection, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture. In contrast, microwave irradiation employs a unique heating mechanism that energizes molecules directly and volumetrically.[3] This process is governed by two primary principles:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to instantaneous and uniform heating throughout the reaction medium.[4][5]

  • Ionic Conduction: In the presence of ionic species (such as salts or the hydrochloride form of our title compound), the oscillating electric field induces translational motion of the ions. The resulting collisions and resistance to this movement generate heat efficiently.[6]

This direct coupling of energy results in remarkable rate accelerations, allowing reactions that might take hours or days to complete in mere minutes.[7] The ability to rapidly reach and precisely control high temperatures and pressures in sealed vessels further expands the accessible chemical space.

Workflow for Microwave-Assisted Synthesis

The operational workflow for MAOS is streamlined for efficiency and reproducibility.

MAOS_Workflow A Reagent Preparation & Stoichiometry B Select Microwave-Compatible Solvent & Vessel A->B C Program Reaction Parameters (Temp, Time, Power, Pressure) B->C D Microwave Irradiation (Ramp & Hold) C->D Initiate Run E Rapid Cooling & Depressurization D->E F Work-up & Product Isolation E->F G Purification (e.g., Chromatography) F->G H Product Characterization (NMR, LC-MS, etc.) G->H

Caption: General workflow for a typical microwave-assisted synthesis experiment.

The Synthon: 2-Ethoxy-4-fluoroaniline Hydrochloride

2-Ethoxy-4-fluoroaniline is a valuable substituted aniline building block in medicinal chemistry. The hydrochloride salt ensures stability and ease of handling. For synthetic applications, the free base is typically generated in situ through the addition of a suitable non-nucleophilic base.

Key Reactive Sites:

  • Amino Group (-NH₂): A potent nucleophile and a directing group, readily participating in acylation, alkylation, and arylation reactions.

  • Fluorine Atom (-F): The fluorine at the C4 position is activated towards nucleophilic aromatic substitution (SNAr), particularly due to the electron-donating nature of the ortho-ethoxy and para-amino groups.

  • Aromatic Ring: The ring can be further functionalized, for example, via halogenation to introduce a handle for cross-coupling reactions.

Application Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are powerfully accelerated by microwave heating, which can overcome the high activation energies often associated with the formation of the Meisenheimer intermediate.[8][9] Here, we detail the displacement of the C4-fluorine with morpholine. The choice of a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical, as it couples efficiently with microwaves and can solubilize the reagents.

Mechanism: SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride leaving group restores aromaticity.

SNAr_Mechanism Reactants 2-Ethoxy-4-fluoroaniline + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate + Nucleophile (Addition) Product N-(2-ethoxy-4-morpholinophenyl)amine Intermediate->Product - Fluoride (Elimination)

Caption: Simplified mechanism for the SNAr reaction.

Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 mmol, 191.6 mg).

  • Addition of Reagents: Add morpholine (1.2 mmol, 104.5 mg, 1.2 equiv) and potassium carbonate (K₂CO₃) as the base (2.5 mmol, 345.5 mg, 2.5 equiv). Rationale: K₂CO₃ serves both to neutralize the hydrochloride salt, liberating the free aniline, and to act as a proton scavenger for the reaction.

  • Solvent Addition: Add 3 mL of DMSO. Seal the vessel securely with a septum cap. Rationale: DMSO is an excellent solvent for MAOS due to its high dielectric constant and high boiling point, allowing for temperatures well above its atmospheric boiling point in a sealed system.

  • Microwave Irradiation: Place the vessel in the cavity of a dedicated microwave synthesizer. Program the instrument with the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Work-up: After the reaction is complete and the vessel has cooled to below 50 °C, dilute the mixture with 20 mL of water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Representative Data
NucleophileTemperature (°C)Time (min)Yield (%)
Morpholine15015>90%
Piperidine15015>88%
N-Methylpiperazine16020>85%

Application Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[10] Microwave irradiation dramatically shortens the reaction times for this palladium-catalyzed process from many hours to just a few minutes.[11][12] For this protocol, we will use a brominated derivative, 5-bromo-2-ethoxy-4-fluoroaniline , to demonstrate a typical cross-coupling strategy.

Catalytic Cycle: Suzuki-Miyaura Pathway

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid (as a borate complex) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_products Pd0 Pd(0)L_n OxAd Ar-Pd(II)(X)L_n Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L_n OxAd->Trans Transmetalation (Ar'-B(OH)2 + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' Product Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave vessel with a stir bar, combine 5-bromo-2-ethoxy-4-fluoroaniline (0.5 mmol, 117.0 mg), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃) as the base (1.0 mmol, 325.8 mg, 2.0 equiv). Rationale: Cesium carbonate is a highly effective base for Suzuki couplings, promoting the formation of the reactive borate species.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 28.9 mg, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (2.5 mL) and Water (0.5 mL). Rationale: The aqueous/organic mixture is standard for Suzuki reactions, aiding in the dissolution of both the organic substrates and the inorganic base.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Program with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Power: Dynamic

    • Stirring: High

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Pass the solution through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the biaryl product.

Representative Data
Arylboronic AcidTemperature (°C)Time (min)Yield (%)
Phenylboronic acid12010>92%
4-Methoxyphenylboronic acid12010>95%
3-Pyridinylboronic acid13012>85%

Safety Considerations in Microwave Synthesis

  • Dedicated Instrumentation: Only use laboratory-grade microwave reactors designed for chemical synthesis.[13] Domestic microwave ovens lack the necessary temperature, pressure, and vapor controls and are extremely hazardous for this work.[13]

  • Pressure Monitoring: Always operate within the pressure limits of the reaction vessel. Reactions that generate gas can lead to dangerous over-pressurization. Modern reactors have built-in safety features to prevent this.[14][15]

  • Thermal Runaway: Be cautious with highly exothermic reactions. Reduce the scale or concentration if a thermal runaway is a possibility.

  • Chemical Hazards: Substituted anilines, such as 2-Ethoxy-4-fluoroaniline, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[16]

Conclusion

Microwave-assisted synthesis represents a significant advancement in chemical synthesis, offering a powerful tool to accelerate reaction discovery and optimization. As demonstrated with the versatile building block 2-Ethoxy-4-fluoroaniline hydrochloride, key transformations like SNAr and Suzuki-Miyaura cross-coupling can be performed with exceptional speed and efficiency. By adopting these protocols, researchers can significantly shorten synthetic sequences, enabling the rapid generation of novel compounds for drug discovery and materials science.

References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

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  • Salih, A., & Abdul-Ghani, S. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides. Preprints.org. [Link]

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  • Havlíček, J., et al. (2017). Microwave synthesis of sulfanilic acid. ResearchGate. [Link]

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Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethoxy-4-fluoroaniline Hydrochloride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Ethoxy-4-fluoroaniline hydrochloride, a key building block in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Ethoxy-4-fluoroaniline hydrochloride, a key building block in modern medicinal chemistry and materials science. We delve into the critical aspects of substrate handling, reaction principles, and step-by-step methodologies for the Buchwald-Hartwig amination. This document is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon for the construction of complex carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals.[1][2][3] By explaining the causality behind experimental choices and providing robust, validated protocols, this guide aims to empower scientists to achieve efficient, reproducible, and high-yielding syntheses.

Introduction: The Significance of Substituted Anilines

Substituted anilines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][4] The specific substitution pattern of 2-Ethoxy-4-fluoroaniline offers a unique combination of electronic and steric properties, making it an attractive starting material for generating novel molecular entities. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines by offering a mild and highly versatile method for C-N bond formation, overcoming the limitations of classical methods.[1][2][5] This guide focuses on the practical application of these powerful reactions with 2-Ethoxy-4-fluoroaniline hydrochloride.

Substrate Profile and Handling

Understanding the physicochemical properties of the starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 2-Ethoxy-4-fluoroaniline Hydrochloride

PropertyValue
CAS Number 850568-36-4
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 192-195 °C[6]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in ethereal and aromatic solvents at room temperature.
Storage Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Room Temperature, sealed in dry).[6]

Handling Considerations:

  • Hygroscopicity: While not excessively hygroscopic, it is good practice to handle the hydrochloride salt in a controlled environment (e.g., glovebox or under a stream of dry nitrogen) to prevent moisture absorption, which can affect reaction stoichiometry.

  • Safety: Anilines and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of dust and skin contact.[7][8]

  • The Hydrochloride Salt: The amine is protonated, rendering it inactive as a nucleophile. A key experimental consideration, addressed in the protocols, is the necessity of an in situ deprotonation step using a suitable base to generate the free aniline required for the catalytic cycle.

The Buchwald-Hartwig Amination: Principle and Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[1][9][10] The development of sterically hindered and electron-rich phosphine ligands by groups like Buchwald and Hartwig was critical to making this transformation general and high-yielding.[1][11]

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[2][12]

  • Amine Coordination & Deprotonation: The free aniline coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[13]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product arx_in Ar-X arx_in->oa_complex amine_in R'-NH₂ + Base amine_in->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as robust starting points for the N-arylation of 2-Ethoxy-4-fluoroaniline hydrochloride. Optimization may be required based on the specific aryl halide used.

General Experimental Workflow

A systematic approach from setup to purification is crucial for reproducibility.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or Flame-dried) B 2. Charge Solids (Aniline HCl, Ar-X, Base, Ligand, Pd Source) A->B C 3. Add Anhydrous Solvent B->C D 4. Degas Mixture (e.g., N₂ Sparge or Freeze-Pump-Thaw) C->D E 5. Heat to Temperature (Under Inert Atmosphere) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Coupling with an Aryl Bromide (e.g., 4-Bromotoluene)

This protocol utilizes a common palladium source and a bulky biarylphosphine ligand, which is effective for coupling an electron-rich aniline with a neutral aryl bromide.[11]

Reagents & Equipment:

  • 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add NaOtBu (2.5 equiv), Xantphos (3.0 mol%), and Pd₂(dba)₃ (1.5 mol%).

  • Add Reactants: Add 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 equiv) and 4-bromotoluene (1.2 equiv) to the flask.

    • Scientist's Note: The strong base NaOtBu serves two purposes: neutralizing the hydrochloride salt and facilitating the deprotonation of the amine on the palladium center during the catalytic cycle.[14] A slight excess of the aryl bromide is used to ensure complete consumption of the aniline.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Degassing: Seal the flask and sparge the solution with nitrogen or argon for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl product.

Example Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical and depends heavily on the electronic properties of the coupling partners.

Table 2: Guide to Reaction Parameter Selection

ComponentChoiceRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5][12]
Ligand Xantphos, SPhos, XPhosBulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos, XPhos) or bidentate ligands with a large bite angle (Xantphos) are crucial.[11][15] They promote the reductive elimination step and stabilize the active catalytic species, preventing catalyst decomposition.[2][11]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are highly effective but can be intolerant of sensitive functional groups.[10] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates, often requiring higher temperatures or more active catalyst systems.
Solvent Toluene, Dioxane, THFAprotic solvents are required. Toluene and dioxane are common due to their high boiling points, allowing for elevated reaction temperatures which are often necessary.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized or precatalyst not reduced. 2. Insufficiently Anhydrous/Anaerobic Conditions. 3. Base is not strong enough or has degraded.1. Use a fresh palladium source or a pre-catalyst. Ensure the ligand is not oxidized. 2. Thoroughly dry glassware and solvents; ensure a good inert atmosphere seal. 3. Use fresh, high-purity base. Consider switching to a stronger base (e.g., K₃PO₄ to NaOtBu).
Formation of Side Products 1. Hydrodehalogenation of aryl halide. 2. Homocoupling of the aniline.1. This can occur if the reaction is too slow or if moisture is present. Screen different ligands or increase reaction concentration. 2. Ensure a proper inert atmosphere. This is more common at very high temperatures; try lowering the temperature and extending the reaction time.
Difficulty in Purification 1. Residual palladium catalyst. 2. Highly polar byproducts.1. After extraction, filter the concentrated organic solution through a small plug of silica or Celite®. 2. Perform an acidic wash (e.g., dilute HCl) during work-up to remove basic impurities, then re-neutralize before final extraction.

Conclusion

The palladium-catalyzed N-arylation of 2-Ethoxy-4-fluoroaniline hydrochloride is a highly effective method for synthesizing valuable diarylamine structures. Success hinges on a rational selection of catalyst, ligand, and base, coupled with meticulous execution under anhydrous and anaerobic conditions. The protocols and insights provided in this guide serve as a validated foundation for researchers to build upon, enabling the efficient and reliable synthesis of target molecules for drug discovery and materials science applications.

References

  • Buchwald-Hartwig amination - YouTube. (2023). YouTube.

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

  • Vo, G. D., & Hartwig, J. F. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Wikipedia.

  • Yokonuma, T., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.

  • Mhlongo, N. N., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules.

  • Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. (n.d.). Benchchem.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

  • 2-Ethoxy-4-fluoroaniline hydrochloride | C8H11ClFNO. (n.d.). BuyersGuideChem.

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE | 380430-46-6. (n.d.). ChemicalBook.

  • Wiedermann, J., et al. (2006). Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. Journal of Molecular Catalysis A: Chemical.

  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

  • 4-FLUOROANILINE - CAMEO Chemicals. (n.d.). NOAA.

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.

  • 4-Fluoroaniline - Wikipedia. (n.d.). Wikipedia.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. (n.d.). Benchchem.

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

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Application

Derivatization of 2-Ethoxy-4-fluoroaniline hydrochloride for biological screening

Application Notes & Protocols Topic: Strategic Derivatization of 2-Ethoxy-4-fluoroaniline Hydrochloride for the Generation of a Structurally Diverse Screening Library Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 2-Ethoxy-4-fluoroaniline Hydrochloride for the Generation of a Structurally Diverse Screening Library

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Abstract

The strategic generation of small molecule libraries with high chemical diversity is a cornerstone of modern drug discovery.[1] High-throughput screening (HTS) campaigns rely on the quality and variety of these libraries to identify novel starting points for therapeutic development.[2][3] This document provides a detailed guide for the derivatization of 2-Ethoxy-4-fluoroaniline hydrochloride, a versatile chemical scaffold, to produce a library of compounds suitable for biological screening. We present detailed, field-tested protocols for three robust chemical transformations: N-acylation, N-sulfonylation, and reductive amination. The rationale behind experimental choices, step-by-step methodologies, purification, and analytical characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Chemical Diversity

The success of any HTS campaign is fundamentally linked to the structural diversity of the compound library being screened.[4] A library that explores a wide swath of chemical space increases the probability of identifying "hits"—molecules that interact with a biological target of interest.[5] While large collections are available commercially, the focused derivatization of a privileged scaffold allows researchers to generate novel chemical matter and rapidly explore structure-activity relationships (SAR) around a core chemical entity.[4][6]

2-Ethoxy-4-fluoroaniline hydrochloride serves as an excellent starting point for library synthesis. Its structure contains several key features:

  • An aniline nitrogen , which is a versatile nucleophile for a variety of bond-forming reactions.

  • An ethoxy group , which can participate in hydrogen bonding and influences the molecule's conformation.

  • A fluorine atom , a common bioisostere for hydrogen that can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

This guide details the transformation of this single scaffold into a diverse set of amides, sulfonamides, and secondary amines, thereby creating a focused library with varied physicochemical and structural properties ready for biological evaluation.

The Starting Scaffold: 2-Ethoxy-4-fluoroaniline Hydrochloride

Before derivatization, a thorough understanding of the starting material is crucial. The compound is supplied as a hydrochloride salt to improve its stability and shelf-life. However, for the aniline nitrogen to act as an effective nucleophile, it must be converted to its free base form. This is typically achieved in situ by adding a non-nucleophilic organic base.

Table 1: Physicochemical Properties of 2-Ethoxy-4-fluoroaniline Hydrochloride

PropertyValueSource
CAS Number 380430-46-6 / 850568-36-4[7][8]
Molecular Formula C₈H₁₁ClFNO[9]
Molecular Weight 191.63 g/mol [9]
Appearance Crystalline solidN/A
Melting Point 192-195 °C[9][10]
Storage Sealed in dry, Room Temperature[9]

The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the aromatic ring modulates the nucleophilicity of the aniline nitrogen, a critical factor to consider when selecting reaction conditions.

Core Derivatization Workflows

The following protocols are designed to be robust and adaptable for parallel synthesis, enabling the efficient generation of a multi-compound library.

Workflow Overview

G cluster_prep Preparation cluster_reactions Derivatization Reactions cluster_post Processing & Screening Start 2-Ethoxy-4-fluoroaniline HCl FreeBase Neutralization to Free Aniline (e.g., with Et3N or DIPEA) Start->FreeBase Acylation Protocol A: N-Acylation (R-COCl, Base) FreeBase->Acylation Sulfonylation Protocol B: N-Sulfonylation (R-SO2Cl, Base) FreeBase->Sulfonylation ReductiveAmination Protocol C: Reductive Amination (R-CHO, NaBH(OAc)3) FreeBase->ReductiveAmination Purify Workup & Purification Acylation->Purify Sulfonylation->Purify ReductiveAmination->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Library Compound Library (DMSO Plates) Characterize->Library Screening Biological Screening (HTS) Library->Screening

Caption: General workflow for library generation.

Protocol A: N-Acylation (Amide Synthesis)

Scientific Principle: This reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[11] This forms a stable amide bond, a ubiquitous functional group in pharmaceuticals. The reaction is typically performed in the presence of a non-nucleophilic base to quench the HCl byproduct.[12]

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 eq).

  • Solvent & Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the suspension for 15-20 minutes at room temperature to ensure complete neutralization to the free aniline.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise as a solution in the reaction solvent.

    • Causality: Adding the electrophile slowly at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[13]

Table 2: Example Reagents for N-Acylation

Acylating AgentExpected DerivativeKey Feature
Acetyl ChlorideN-acetyl derivativeSimple, adds polarity
Benzoyl ChlorideN-benzoyl derivativeAdds aromatic ring, potential for π-stacking
Cyclopropanecarbonyl chlorideN-cyclopropylcarbonylAdds rigid, 3D character
4-Morpholinecarbonyl chlorideN-morpholinocarbonylAdds soluble, basic handle
Protocol B: N-Sulfonylation (Sulfonamide Synthesis)

Scientific Principle: Similar to acylation, this reaction involves the nucleophilic attack of the aniline on an electrophilic sulfonyl chloride. The resulting sulfonamide moiety is a key functional group in many drugs due to its ability to act as a non-classical hydrogen bond acceptor and its chemical stability.[14][15] Pyridine is often used as both the base and a catalyst.

Step-by-Step Methodology:

  • Preparation: To a dry flask, add 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 eq).

  • Solvent & Base: Add anhydrous pyridine as the solvent. The pyridine will also act as the base to neutralize both the starting material's HCl salt and the HCl generated during the reaction. Stir for 15 minutes.

    • Causality: Pyridine is an effective base and solvent for this transformation and can also catalyze the reaction.

  • Sulfonylation: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into a beaker of ice-cold 1M HCl (aq). This will protonate the excess pyridine, making it water-soluble. The product will often precipitate as a solid.

  • Purification: If a solid forms, collect it by vacuum filtration and wash with cold water. If the product remains in solution, extract it with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude material is purified by flash column chromatography or recrystallization.[16][17]

Protocol C: Reductive Amination (N-Alkylation)

Scientific Principle: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry.[18][19] It proceeds via a two-step, one-pot process: first, the aniline reacts with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the imine in the presence of the unreacted aldehyde/ketone.[20]

Step-by-Step Methodology:

  • Preparation: To a flask, add 2-Ethoxy-4-fluoroaniline hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a suitable solvent such as dichloroethane (DCE) or THF.

  • Neutralization & Imine Formation: Add Et₃N or DIPEA (1.1 eq) to form the free aniline. Add acetic acid (AcOH) (1.0-2.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Causality: Mildly acidic conditions catalyze the dehydration step required for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Causality: Portion-wise addition helps control any gas evolution and the reaction rate.

  • Reaction Monitoring: Stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the aniline and imine intermediate.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Structural Characterization and Data Management

Self-validation is a critical component of any synthesis protocol. The identity and purity of every synthesized derivative must be rigorously confirmed.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds, with a target of >95% for screening.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the covalent structure of the molecule.[21][22] The appearance of new signals corresponding to the added moiety and shifts in the aromatic signals of the core scaffold confirm a successful reaction.[23]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.[23][24]

Biological Screening Cascade

Once synthesized and characterized, the library is prepared for high-throughput screening.

G cluster_prep Library Preparation cluster_screen Screening Funnel A Purified Derivatives (>95% Purity) B Dissolve in DMSO (e.g., 10 mM stock) A->B C Plate into 384-well Assay-Ready Plates B->C D Primary HTS (Single Concentration) C->D E Hit Confirmation (Dose-Response Curve) D->E F Secondary/Orthogonal Assays E->F G SAR Expansion F->G

Caption: A typical biological screening funnel.

  • Library Plating: Each purified compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). These stocks are then robotically plated into 384- or 1536-well microplates at the desired concentration for the assay.[25]

  • Primary Screening: The library is tested in the biological assay at a single concentration to identify initial "hits."[26]

  • Hit Confirmation: Hits are re-tested using freshly prepared samples to confirm activity and rule out false positives. A dose-response curve is generated to determine potency (e.g., IC₅₀ or EC₅₀).

  • Secondary Assays: Confirmed hits are tested in different, related assays (orthogonal assays) to verify their mechanism of action and rule out artifacts.

  • SAR Analysis: The activity data from the derivatives are analyzed to build a structure-activity relationship, guiding the design of the next generation of more potent and selective compounds.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the derivatization of 2-Ethoxy-4-fluoroaniline hydrochloride. By employing these robust protocols for N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate a diverse and novel library of small molecules. This focused library approach provides a powerful tool for exploring chemical space, identifying starting points for drug discovery programs, and accelerating the development of new therapeutics.

References

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Method

Application Note: A Comprehensive Guide to the Purity Assessment of 2-Ethoxy-4-fluoroaniline hydrochloride using Quantitative NMR (qNMR)

Abstract In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This application note presents a detailed and robust protocol for the purity assessment of 2-Ethoxy-4-fluoroaniline hydrochloride, a key intermediate in drug synthesis, utilizing Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the fundamental principles of qNMR, offering a rationale for methodological choices, from the selection of an appropriate internal standard to the optimization of acquisition parameters. This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines. The inherent quantitative nature of NMR, where signal intensity is directly proportional to the number of nuclei, establishes it as a powerful tool for accurate purity measurements without the need for compound-specific reference standards for every impurity.[1][2][3][4][5]

Introduction: The Rationale for qNMR in Pharmaceutical Analysis

The purity of an API is a critical quality attribute that can directly impact its safety and efficacy. Traditional chromatographic methods, while powerful, often rely on response factors that can vary between different chemical entities.[4] Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic molecules due to its unique advantages.[2][6][7] The fundamental principle of qNMR is that the integral of an NMR peak is directly proportional to the molar concentration of the nuclei giving rise to that signal.[2][3][5] This allows for the direct comparison of an analyte's signal with that of a certified internal standard of known purity, enabling accurate and traceable purity assignments.[4][8]

For a compound like 2-Ethoxy-4-fluoroaniline hydrochloride, which exists as a salt, qNMR offers a streamlined approach to quantification. Challenges such as solubility and potential aggregation of ionic compounds can be effectively addressed through careful selection of solvents and sample preparation techniques.[9] This application note will provide a comprehensive workflow, from initial planning to data analysis and method validation, ensuring the generation of reliable and defensible purity data.

Foundational Principles of Quantitative ¹H NMR

The success of a qNMR experiment hinges on a thorough understanding of its core principles. The intensity of an NMR signal is governed by the number of protons contributing to it. For accurate quantification, the experiment must be designed to ensure that this proportionality is strictly maintained. Key considerations include:

  • Full Relaxation of Nuclei: To ensure that the signal intensity accurately reflects the number of nuclei, the spin system must be allowed to return to its equilibrium state before the application of each radiofrequency (RF) pulse.[10] This is achieved by setting a sufficiently long relaxation delay (d1), typically at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest in both the analyte and the internal standard.[10][11]

  • Uniform Excitation: The RF pulse must excite all resonances of interest uniformly. This is generally achievable in ¹H NMR due to the relatively narrow chemical shift range.

  • High Signal-to-Noise Ratio (S/N): A high S/N is crucial for accurate integration. An S/N of at least 250:1 is recommended for integration errors of less than 1%. This can be achieved by adjusting the sample concentration and the number of scans.

  • Digital Resolution: Sufficient data points must be acquired to define the peaks accurately, which is essential for precise integration.

Experimental Protocol: Purity Determination of 2-Ethoxy-4-fluoroaniline hydrochloride

This section outlines a detailed, step-by-step protocol for the qNMR analysis of 2-Ethoxy-4-fluoroaniline hydrochloride.

Materials and Instrumentation
  • Analyte: 2-Ethoxy-4-fluoroaniline hydrochloride (Purity to be determined)

  • Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity)

  • Solvent: Deuterated Methanol (Methanol-d₄, 99.8% D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical microbalance (readability of 0.001 mg), vortex mixer, high-precision NMR tubes.[2]

Rationale for Selection of Materials
  • Internal Standard (Maleic Acid): The choice of an internal standard is critical for the accuracy of the qNMR experiment.[1][12] Maleic acid is an excellent choice for this application due to several key properties:

    • High Purity and Stability: It is commercially available as a certified reference material with a well-documented purity.[13]

    • Signal Simplicity and Location: It produces a sharp singlet in the ¹H NMR spectrum at approximately 6.3 ppm, which is unlikely to overlap with the aromatic or aliphatic signals of 2-Ethoxy-4-fluoroaniline hydrochloride.[1]

    • Solubility: It is readily soluble in Methanol-d₄, ensuring a homogeneous solution with the analyte.[6][12]

    • Non-reactivity: It is chemically inert and will not react with the analyte under the experimental conditions.[1][2]

  • Solvent (Methanol-d₄): The choice of solvent is dictated by the solubility of both the analyte and the internal standard.[2][14] Methanol-d₄ is a suitable solvent for hydrochloride salts, as it effectively dissolves both 2-Ethoxy-4-fluoroaniline hydrochloride and maleic acid.[9]

Sample Preparation Workflow

Accurate weighing is paramount for reliable qNMR results.[13] The following procedure should be performed in triplicate to ensure precision.[13]

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of maleic acid into a clean, dry vial using an analytical microbalance. Record the exact weight (W_std).

  • Weighing the Analyte: Into the same vial, accurately weigh approximately 15-20 mg of 2-Ethoxy-4-fluoroaniline hydrochloride. Record the exact weight (W_spl). Aiming for a 1:1 molar ratio between the analyte and the internal standard is ideal for integration accuracy.[2]

  • Dissolution: Add approximately 0.7 mL of Methanol-d₄ to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution and a homogeneous solution. Visually inspect the solution to confirm that no solid particles remain.[14]

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a high-precision NMR tube.

Diagram of the qNMR Sample Preparation Workflow

G cluster_weighing Accurate Weighing cluster_solution Solution Preparation cluster_nmr NMR Analysis W_std Weigh Internal Standard (Maleic Acid) W_spl Weigh Analyte (2-Ethoxy-4-fluoroaniline HCl) W_std->W_spl into same vial Dissolve Add Methanol-d₄ W_spl->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire

Caption: Workflow for qNMR sample preparation.

NMR Data Acquisition Parameters

To ensure the quantitative nature of the experiment, the following acquisition parameters are recommended.

ParameterRecommended ValueRationale
Pulse Program Standard 1D pulse program (e.g., zg30)A simple pulse program is sufficient and robust.[2]
Pulse Angle 30°A smaller flip angle can shorten the required relaxation delay.
Relaxation Delay (d1) ≥ 20 secondsThis should be at least 5 times the longest T₁ of the protons of interest. This value is a conservative estimate and should be experimentally determined for highest accuracy.[10][11][15][16]
Acquisition Time (aq) 2-4 secondsTo ensure adequate digital resolution.
Number of Scans (ns) 16 or higherTo achieve a S/N ratio of >250:1 for accurate integration.
Receiver Gain Optimized automaticallyAvoids clipping of the FID and signal distortion.[2]
Temperature 298 K (25 °C)For consistency and to minimize solvent evaporation.
Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply an exponential window function (line broadening of 0.3 Hz) to the FID, followed by Fourier transformation. Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

    • Analyte (2-Ethoxy-4-fluoroaniline hydrochloride): Select a signal that is characteristic of the molecule and free from interference. For instance, the triplet corresponding to the -OCH₂CH₃ protons (around 1.4 ppm) or one of the aromatic protons.

    • Internal Standard (Maleic Acid): Integrate the singlet at ~6.3 ppm.

  • Purity Calculation: The purity of the 2-Ethoxy-4-fluoroaniline hydrochloride (P_spl) is calculated using the following equation:

    Purity (%) = (I_spl / I_std) * (N_std / N_spl) * (M_spl / M_std) * (W_std / W_spl) * P_std

    Where:

    • I_spl: Integral of the selected analyte signal

    • I_std: Integral of the internal standard signal

    • N_spl: Number of protons corresponding to the selected analyte signal

    • N_std: Number of protons corresponding to the internal standard signal (2 for maleic acid)

    • M_spl: Molar mass of 2-Ethoxy-4-fluoroaniline hydrochloride (191.64 g/mol )

    • M_std: Molar mass of the internal standard (116.07 g/mol for maleic acid)

    • W_spl: Weight of the analyte

    • W_std: Weight of the internal standard

    • P_std: Purity of the internal standard

Method Validation according to ICH Q2(R1) Guidelines

To ensure that the qNMR method is suitable for its intended purpose, it must be validated.[17][18][19] The following parameters should be assessed as per the ICH Q2(R1) guidelines.[17][18][20]

Diagram of ICH Q2(R1) Validation Parameters for a Quantitative Method

G qNMR_Method qNMR Purity Assay Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Range Range qNMR_Method->Range Accuracy Accuracy qNMR_Method->Accuracy Precision Precision qNMR_Method->Precision Robustness Robustness qNMR_Method->Robustness

Caption: Key validation parameters for the qNMR method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by the absence of overlapping signals between the analyte, the internal standard, and any known impurities at the chemical shifts used for quantification.

Linearity and Range
  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing at least five samples with varying concentrations of 2-Ethoxy-4-fluoroaniline hydrochloride (e.g., from 70% to 130% of the target concentration) while keeping the internal standard concentration constant.[17][21] The plot of the integral ratio (I_spl / I_std) versus the weight ratio (W_spl / W_std) should yield a linear regression with a correlation coefficient (R²) > 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][18] For an assay of an active substance, the range is typically 80% to 120% of the test concentration.[17]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It can be determined by analyzing a sample of 2-Ethoxy-4-fluoroaniline hydrochloride with a known, independently determined purity (e.g., by mass balance). The qNMR result should be in close agreement with the known purity value. Accuracy should be assessed across the specified range of the analytical procedure.[17][18]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): This is assessed by performing the analysis on a minimum of six replicate samples of 2-Ethoxy-4-fluoroaniline hydrochloride at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[18]

  • Intermediate Precision: This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.[22]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For qNMR, this could involve slight variations in the relaxation delay, pulse angle, or processing parameters.

Illustrative Quantitative Data

The following table presents a hypothetical but realistic dataset for the purity determination of a batch of 2-Ethoxy-4-fluoroaniline hydrochloride, based on triplicate preparations.

ParameterPreparation 1Preparation 2Preparation 3
W_spl (mg) 18.25418.53118.398
W_std (mg) 7.5127.4897.533
I_spl (Analyte, -OCH₂ CH₃, N=3) 5.425.585.49
I_std (Maleic Acid, N=2) 2.012.002.02
P_std (%) 99.899.899.8
Calculated Purity (%) 98.799.198.9
Mean Purity (%) \multicolumn{3}{c}{98.9}
Standard Deviation \multicolumn{3}{c}{0.20}
RSD (%) \multicolumn{3}{c}{0.20%}

Conclusion

Quantitative NMR spectroscopy is a highly accurate, precise, and reliable method for the purity assessment of 2-Ethoxy-4-fluoroaniline hydrochloride.[8][23] By following a well-designed protocol and adhering to the principles of method validation, qNMR can serve as a primary method for the quantification of APIs and intermediates in the pharmaceutical industry.[24] The direct proportionality between signal intensity and molar concentration eliminates the need for compound-specific calibration curves, making qNMR an efficient and powerful tool in quality control and drug development.[4][6]

References

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Available at: [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • qNMR - Quantitative Analysis by NMR. JEOL. Available at: [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. Available at: [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. Available at: [Link]

  • Introduction to Quantitative NMR —Easy and Reliable Assay—. JEOL Ltd. Available at: [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Practical guide for accurate quantitative solution state NMR analysis. ResearchGate. Available at: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. University of Wisconsin-Madison. Available at: [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Available at: [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

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Sources

Application

Topic: Development and Validation of a Stability-Indicating HPLC Method for 2-Ethoxy-4-fluoroaniline Hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven guide for the development and validation of a stability-indicating high-perfor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for 2-Ethoxy-4-fluoroaniline hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring the stability and purity of this compound is paramount.[1][2] This document details a systematic approach, beginning with the characterization of the analyte and its potential degradation pathways, followed by scientifically-grounded protocols for forced degradation, method development, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework to ensure the quality, safety, and efficacy of their active pharmaceutical ingredients (APIs).

Introduction: The Imperative for a Stability-Indicating Method

2-Ethoxy-4-fluoroaniline hydrochloride (CAS 850568-36-4) is an aromatic amine derivative used as a building block in the synthesis of various pharmaceutical compounds.[5][6] Its molecular structure, featuring an aniline core, an ethoxy group, and a fluorine atom, presents multiple sites susceptible to chemical degradation. The purpose of a stability-indicating analytical method is to provide unequivocal evidence of how a drug substance's quality changes over time under the influence of environmental factors such as light, heat, humidity, acid, base, and oxidation.[3][7]

A robust stability-indicating method is a regulatory necessity and a cornerstone of drug development. It must be able to accurately quantify the active ingredient without interference from any degradation products, process impurities, or other potential excipients.[4] This guide explains the causality behind our experimental choices, grounding each protocol in established scientific principles and regulatory expectations.

Analyte Characterization and Predicted Degradation

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method.[8]

Table 1: Physicochemical Properties of 2-Ethoxy-4-fluoroaniline Hydrochloride

Property Value Source
CAS Number 850568-36-4 [5][6]
Molecular Formula C₈H₁₀FNO • HCl [6]
Molecular Weight 191.6 g/mol [6]

| Chemical Structure | | N/A |

Predicted Degradation Pathways

The molecular structure of 2-Ethoxy-4-fluoroaniline suggests several potential degradation pathways under stress conditions. The aniline functional group is notoriously sensitive to oxidation, which can lead to the formation of colored impurities (e.g., nitroso, nitro, and polymeric species). The ether linkage of the ethoxy group may be susceptible to acidic hydrolysis. Furthermore, studies on similar haloanilines indicate that dehalogenation or hydroxylation of the aromatic ring can occur under photolytic or oxidative stress.[9] Understanding these potential transformations is critical for designing the forced degradation studies needed to challenge the analytical method's specificity.

Workflow for Method Development and Validation

The development of a stability-indicating method is a systematic process. It begins with subjecting the analyte to stress conditions to generate degradation products and culminates in a fully validated method that is proven to be fit for its intended purpose.

Method_Development_Workflow cluster_Phase1 Phase 1: Foundation cluster_Phase2 Phase 2: Method Development cluster_Phase3 Phase 3: Validation Analyte Analyte Characterization (Properties & Predicted Degradation) Forced_Degradation Forced Degradation Studies (ICH Q1A) Analyte->Forced_Degradation Informs Stress Design Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Forced_Degradation->Initial_Conditions Provides Degraded Samples Optimization Systematic Optimization (Gradient, pH, Flow Rate) Initial_Conditions->Optimization Final_Method Final Optimized Method Optimization->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation Method to be Validated Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Overall workflow for stability-indicating method development.

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products and to prove the intrinsic stability of the molecule.[3] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely destroying the sample.[10]

Protocol 1: Forced Degradation of 2-Ethoxy-4-fluoroaniline Hydrochloride

  • Stock Solution Preparation: Prepare a stock solution of 2-Ethoxy-4-fluoroaniline HCl in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with the same solvent to a final concentration of approximately 100 µg/mL. This is the unstressed (time-zero) control.

  • Stress Conditions: For each condition below, treat 1 mL of the stock solution as described. After the specified time, neutralize the solution if necessary (e.g., acid with base, base with acid), and dilute to 10 mL with the solvent to achieve a final theoretical concentration of 100 µg/mL.

Table 2: Forced Degradation Stress Conditions

Stress Condition Reagent/Condition Incubation Time & Temperature Rationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) 4 hours at 60°C To induce hydrolysis of the ether linkage or other acid-labile groups.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH) 2 hours at 60°C To induce base-catalyzed degradation, potentially affecting the aniline moiety.
Oxidation 3% Hydrogen Peroxide (H₂O₂) 24 hours at Room Temperature To mimic oxidative conditions and target the electron-rich aniline ring.[9]
Thermal Degradation Solid sample in a hot air oven 48 hours at 80°C To assess the intrinsic thermal stability of the solid drug substance.[11]

| Photolytic Degradation | Solution exposed to light source | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To evaluate light sensitivity, which can cause dehalogenation or ring hydroxylation.[9][12] |

Note: The specified times and temperatures are starting points and should be adjusted to achieve the target 5-20% degradation.

Experimental Protocol: HPLC Method Development

The primary objective is to achieve baseline separation between the main peak (2-Ethoxy-4-fluoroaniline HCl) and all process impurities and degradation products generated during the stress studies.

HPLC_Development_Logic Start Start: Inject Stressed & Unstressed Samples Select_Column Column Selection (e.g., C18, 150 x 4.6 mm, 3.5 µm) Start->Select_Column Select_Mobile_Phase Mobile Phase Selection (A: Buffer, B: Acetonitrile) Select_Column->Select_Mobile_Phase Develop_Gradient Gradient Development (e.g., 5-95% B over 20 min) Select_Mobile_Phase->Develop_Gradient Check_Resolution Peak Resolution Adequate? Develop_Gradient->Check_Resolution Optimize Optimize Parameters (pH, Flow Rate, Temperature) Check_Resolution->Optimize No Final_Method Final Method Achieved Check_Resolution->Final_Method Yes Optimize->Develop_Gradient Re-evaluate

Caption: Decision workflow for HPLC method optimization.

Protocol 2: HPLC Method Development

  • Column Selection: Start with a robust, general-purpose reversed-phase column. A C18 column is an excellent choice for aromatic amines due to its hydrophobic retention mechanism.[9][13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The acidic pH ensures that the aniline nitrogen is protonated, leading to sharper peak shapes.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV Diode Array Detector (DAD) at 240 nm (determine optimal wavelength by scanning the UV spectrum of the analyte).

    • Injection Volume: 10 µL

    • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

  • Optimization:

    • Inject the mixture of all stressed samples.

    • Evaluate the chromatogram for peak shape, retention time, and, most importantly, the resolution between the parent peak and all degradant peaks.

    • If co-elution is observed, systematically adjust the gradient slope, pH of Mobile Phase A, or switch the organic modifier (e.g., to methanol) to alter selectivity.

Table 3: Optimized Chromatographic Conditions (Example) | Parameter | Condition | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent with DAD | | Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection Wavelength | 240 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 25 | 85 | | | 30 | 85 | | | 31 | 10 | | | 35 | 10 |

Experimental Protocol: Method Validation

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] The following protocols are based on the ICH Q2(R1) guideline.[14][15][16]

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of its degradation products. Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution (Rs > 2) between the analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration).
Accuracy To assess the closeness of the test results to the true value. Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) To show the precision under the same operating conditions over a short interval. Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard solution.
Precision (Intermediate) To express within-laboratory variations (different days, analysts, or equipment). RSD ≤ 2.0% for analyses conducted under varied conditions.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio (S/N) ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits when parameters like flow rate (±0.1 mL/min) and pH (±0.2 units) are varied. |

Protocol 3: Validation Experiments

  • Specificity: Analyze each of the forced degradation samples using the final method. Use the DAD to perform peak purity analysis on the 2-Ethoxy-4-fluoroaniline HCl peak in each chromatogram.

  • Linearity: Prepare a series of at least five standard solutions ranging from the LOQ to 150% of the working concentration (e.g., 1-150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80, 100, and 120 µg/mL) by spiking a known amount of analyte into a placebo matrix if applicable, or by dilution from a stock. Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability: Inject the 100 µg/mL standard solution six times and calculate the RSD of the peak areas.

    • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if possible), repeat the repeatability experiment. Compare the results.

  • LOQ: Determine the LOQ by either the signal-to-noise ratio method (S/N ≥ 10) or by preparing a series of dilute solutions and identifying the concentration that yields an acceptable level of precision and accuracy.

  • Robustness: Deliberately vary critical method parameters one at a time (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units). Analyze the system suitability of a standard solution under each condition.

Conclusion

This application note has outlined a systematic and scientifically rigorous approach to developing and validating a stability-indicating HPLC method for 2-Ethoxy-4-fluoroaniline hydrochloride. By integrating a thorough understanding of the analyte's chemistry with the principles of forced degradation and ICH-compliant validation, this guide provides a robust framework for ensuring analytical data integrity. The resulting method is specific, accurate, precise, and capable of monitoring the stability of 2-Ethoxy-4-fluoroaniline hydrochloride, thereby safeguarding the quality and consistency of pharmaceutical products derived from it.

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  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of fluorinated anilines

Introduction Fluorinated anilines are indispensable building blocks in modern chemistry, finding critical applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated anilines are indispensable building blocks in modern chemistry, finding critical applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into the aniline scaffold can dramatically alter the physicochemical and biological properties of the molecules, leading to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. However, the synthesis of these valuable intermediates is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of fluorinated anilines. Drawing upon established literature and practical experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions in a user-friendly format. Our goal is to empower you with the knowledge to diagnose and resolve common side reactions, leading to more efficient and successful synthetic outcomes.

Troubleshooting Guide by Synthetic Method

This section provides detailed troubleshooting guidance for the most common methods used in the synthesis of fluorinated anilines: Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann Reaction, and Modern Catalytic Fluorination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a widely used method for the synthesis of fluoroaromatics, including fluorinated anilines. The reaction typically involves the displacement of a leaving group (often a nitro or halide group) on an electron-deficient aromatic ring by a fluoride source.

Q1: My SNAr reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

A1: A sluggish SNAr reaction is a common issue that can often be traced back to several key factors:

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[1][2][3] If your substrate lacks strong EWGs (e.g., -NO₂, -CN, -CF₃), the reaction rate will be inherently slow.

  • Low Nucleophilicity of the Fluoride Source: The nucleophilicity of the fluoride ion is highly dependent on its counter-ion and the solvent. Alkali metal fluorides like KF and CsF have low solubility in many organic solvents, leading to a low concentration of active fluoride ions.[4]

  • Presence of Protic Impurities: Water and other protic impurities can solvate the fluoride ion, significantly reducing its nucleophilicity.[5] Rigorously dry, aprotic conditions are crucial for successful SNAr fluorination.[5]

Troubleshooting Protocol:

  • Re-evaluate Your Substrate: If possible, consider using a substrate with stronger electron-withdrawing groups to accelerate the reaction.

  • Optimize Your Fluoride Source and Solvent:

    • Consider using more soluble fluoride sources like tetrabutylammonium fluoride (TBAF) or other tetraalkylammonium fluorides.[6]

    • Employ polar aprotic solvents such as DMSO, DMF, or sulfolane, which can better solvate the cation of the fluoride salt without strongly solvating the fluoride anion.

  • Ensure Anhydrous Conditions:

    • Dry your solvent and reagents thoroughly before use. Solvents can be dried over molecular sieves, and reagents can be dried under vacuum.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight than my desired fluorinated aniline. What is it, and how can I prevent its formation?

A2: A common byproduct in SNAr reactions, especially when using alcohol-based solvents or in the presence of water, is the corresponding ether or phenol.[5][7]

  • Mechanism of Ether/Phenol Formation: Alcohols and water can act as nucleophiles, competing with the fluoride ion to attack the electron-deficient aromatic ring. This leads to the formation of aryl ethers or phenols as byproducts.[5] The aryl fluoride product itself can also react with alcohols to form ethers.[5]

Troubleshooting Workflow:

G start High MW Byproduct Observed check_solvent Analyze reaction mixture for ether/phenol byproduct (GC-MS, LC-MS) start->check_solvent is_ether Ether/Phenol Confirmed? check_solvent->is_ether use_aprotic Switch to a polar aprotic solvent (e.g., DMSO, DMF) is_ether->use_aprotic Yes end Minimized Byproduct Formation is_ether->end No, investigate other possibilities dry_reagents Rigorously dry all reagents and solvents use_aprotic->dry_reagents inert_atm Run reaction under an inert atmosphere dry_reagents->inert_atm inert_atm->end

Caption: Troubleshooting workflow for high molecular weight byproduct formation in SNAr reactions.

Prevention Strategies:

  • Solvent Choice: Avoid using alcohol-based solvents. Switch to polar aprotic solvents like DMSO or DMF.

  • Anhydrous Conditions: As mentioned previously, ensure all components of your reaction are scrupulously dry.[5]

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, proceeding through the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[8][9]

Q1: My Balz-Schiemann reaction is giving a low yield of the desired fluoroaniline, and I'm observing a colored, tar-like substance. What is happening?

A1: The formation of colored byproducts and tars in the Balz-Schiemann reaction often points to competing side reactions of the highly reactive diazonium salt intermediate.

  • Azo Coupling: Aryl diazonium salts can undergo coupling reactions with electron-rich aromatic compounds (including the starting aniline or the product fluoroaniline) to form colored azo compounds.[10] This is a common side reaction that can lead to significant yield loss and purification challenges.

  • Phenol Formation: If water is present, the diazonium salt can hydrolyze to form the corresponding phenol.[11][12]

  • Radical Reactions: The decomposition of the diazonium salt can sometimes proceed through radical pathways, leading to a variety of byproducts and polymerization (tar formation).

Troubleshooting Protocol:

  • Control Diazotization Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt and prevent premature side reactions.[9]

  • Ensure Anhydrous Conditions for Decomposition: The thermal decomposition of the isolated diazonium tetrafluoroborate salt should be performed under anhydrous conditions to prevent phenol formation.

  • Optimize Decomposition Conditions:

    • Solid-State vs. Solution: Decomposition can be carried out in the solid state or in an inert, high-boiling solvent. Solid-state decomposition can be difficult to control, while solution-phase decomposition can help to moderate the reaction temperature and minimize side reactions.

    • Temperature Control: Carefully control the decomposition temperature. Too high a temperature can promote radical side reactions and tar formation.

Q2: The decomposition of my aryl diazonium tetrafluoroborate is very vigorous and difficult to control. Are there safer alternatives?

A2: The thermal decomposition of aryl diazonium tetrafluoroborates can indeed be highly exothermic and potentially hazardous.[10] Several modifications to the classical Balz-Schiemann reaction have been developed to improve safety and control.

  • Alternative Counterions: Using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can sometimes lead to cleaner reactions and higher yields, although these reagents are more expensive.[8]

  • In Situ Diazotization and Fluorination: Modern protocols often favor the in situ generation of the diazonium salt followed by immediate fluorination, avoiding the isolation of the potentially explosive intermediate. This can be achieved using reagents like nitrosonium tetrafluoroborate (NOBF₄) or by performing the diazotization in anhydrous hydrogen fluoride.[13]

Safety-Enhanced Workflow:

G start Vigorous Decomposition Observed consider_alternatives Evaluate safer alternatives to isolated ArN2BF4 start->consider_alternatives in_situ_method In situ diazotization/fluorination (e.g., using NOBF4 or in aHF) consider_alternatives->in_situ_method alt_counterion Use alternative counterions (e.g., PF6-, SbF6-) consider_alternatives->alt_counterion flow_chem Consider flow chemistry for better temperature control consider_alternatives->flow_chem end Improved Safety and Control in_situ_method->end alt_counterion->end flow_chem->end

Caption: Workflow for enhancing the safety of the Balz-Schiemann reaction.

Modern Catalytic Fluorination

Recent advances have led to the development of catalytic methods for the fluorination of anilines, often employing transition metal catalysts and electrophilic or nucleophilic fluorinating reagents.

Q1: My catalytic C-H fluorination of an aniline derivative is giving a mixture of regioisomers. How can I improve the selectivity?

A1: Regioselectivity in C-H activation/fluorination reactions is a significant challenge and is highly dependent on the directing group, catalyst, and reaction conditions.

  • Directing Group Influence: The aniline nitrogen itself can act as a directing group, but its directing ability can be influenced by its protonation state and the electronic properties of the ring. In some cases, installing a removable directing group can provide better regiocontrol.

  • Catalyst and Ligand Effects: The choice of metal catalyst and ligands plays a crucial role in determining the regioselectivity. Bulky ligands can sterically hinder certain positions, while electronically tuned ligands can favor activation at specific sites.

Strategies for Improving Regioselectivity:

  • Protecting/Directing Groups: Consider protecting the aniline nitrogen with a group that can also act as a more effective directing group for the C-H activation step.

  • Ligand Screening: Perform a thorough screening of different ligands for your chosen metal catalyst. Small changes in the ligand structure can have a profound impact on regioselectivity.

  • Solvent and Additive Effects: The polarity of the solvent and the presence of additives can influence the catalyst's aggregation state and its interaction with the substrate, thereby affecting regioselectivity.

Q2: I'm observing defluorination of my product or starting material in my palladium-catalyzed fluorination reaction. What is the cause, and how can I mitigate it?

A2: Defluorination can be a problematic side reaction in some transition-metal-catalyzed fluorination reactions.

  • Mechanism of Defluorination: Defluorination can occur through various pathways, including reductive elimination from a metal-fluoride complex or reaction with nucleophilic species present in the reaction mixture. Some bulky diamine ligands have been shown to suppress defluorination side reactions.[14]

Mitigation Strategies:

  • Ligand Selection: Employ bulky ligands that can sterically shield the metal center and disfavor defluorination pathways.

  • Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can sometimes lead to product decomposition, including defluorination. Monitor the reaction progress carefully and quench it once the starting material is consumed.

  • Additive Effects: The addition of certain scavengers or the careful control of the reaction pH can sometimes suppress defluorination.

Summary of Common Side Products

Synthetic MethodCommon Side ProductsKey Diagnostic Features
Nucleophilic Aromatic Substitution (SNAr) Aryl ethers, PhenolsHigher MW byproducts, confirmed by MS
Balz-Schiemann Reaction Azo compounds, Phenols, TarsHighly colored impurities, phenolic byproducts by GC-MS
Modern Catalytic Fluorination Regioisomers, Defluorinated productsIsomeric mixture by NMR or HPLC, lower MW byproducts by MS

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with the Balz-Schiemann reaction? A: The primary safety concern is the potential for uncontrolled, exothermic decomposition of the isolated aryl diazonium tetrafluoroborate salt, which can be explosive.[10] It is crucial to handle these intermediates with care, avoid friction and shock, and perform the decomposition on a small scale with appropriate safety measures (e.g., blast shield). Whenever possible, using in situ methods that avoid the isolation of the diazonium salt is recommended.

Q: Why is anhydrous KF often used in SNAr fluorinations despite its low solubility? A: Anhydrous KF is a cost-effective and readily available fluoride source. While its solubility is low, it can be effective in polar aprotic solvents at elevated temperatures.[5] Its performance can be enhanced by using phase-transfer catalysts or by preparing finely powdered, high-surface-area KF.

Q: Can I use electrophilic fluorinating reagents like Selectfluor® for the direct fluorination of anilines? A: Yes, electrophilic fluorinating reagents like Selectfluor® can be used for the direct fluorination of anilines and their derivatives.[15][16] These reactions often proceed through a radical or an electrophilic aromatic substitution-type mechanism. However, controlling the regioselectivity can be challenging, and over-fluorination can be a potential side reaction.

Q: How does the position of electron-withdrawing groups affect the rate of SNAr reactions? A: The rate of SNAr reactions is significantly accelerated when electron-withdrawing groups are located at the ortho and/or para positions relative to the leaving group.[2][17] This is because these positions allow for the effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. An EWG at the meta position offers only inductive stabilization, which is less effective.[17]

References

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  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
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  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. SlidePlayer. [https://slideplayer.com/slide/14028045/]
  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines. Google Patents. [https://patents.google.
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Sources

Optimization

Technical Support Center: 2-Ethoxy-4-fluoroaniline Hydrochloride Synthesis

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers encountering difficulties in the synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride . Ticket Status: Open Subject: Optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers encountering difficulties in the synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride .

Ticket Status: Open Subject: Optimization and Troubleshooting of Fluorinated Aniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

The synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride is deceptively simple. While the molecule appears small, the presence of the fluorine atom at the 4-position introduces significant liability during the reduction phase (hydrodefluorination), and the initial nucleophilic aromatic substitution (


) requires precise regiocontrol.

The Validated Route: The most robust industrial pathway utilizes 2,4-difluoronitrobenzene as the starting material. This route exploits the "Ortho Effect," where the nitro group activates the ortho-fluorine (C2) more strongly than the para-fluorine (C4) towards alkoxide nucleophiles, permitting selective mono-substitution.

Validated Workflow Diagram

SynthesisWorkflow Start 2,4-Difluoronitrobenzene Reagent1 Ethanol / Base (SnAr Reaction) Start->Reagent1 Impurity1 Phenol Impurity (Hydrolysis) Start->Impurity1 Wet Solvents Inter1 2-Ethoxy-4-fluoronitrobenzene (Key Intermediate) Reagent1->Inter1 Regioselective Displacement Reagent2 Selective Reduction (Fe/HCl or Pt/C) Inter1->Reagent2 Impurity2 Defluorinated Byproduct (2-Ethoxyaniline) Inter1->Impurity2 Pd/C Hydrogenation ProductBase 2-Ethoxy-4-fluoroaniline (Free Base) Reagent2->ProductBase Nitro Reduction Reagent3 Anhydrous HCl (Salt Formation) ProductBase->Reagent3 FinalSalt 2-Ethoxy-4-fluoroaniline HCl (Target Salt) Reagent3->FinalSalt

Figure 1: Validated synthetic workflow with critical impurity branch points.

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Selective displacement of the C2-fluorine with an ethoxy group.

Critical Troubleshooting: Regioselectivity & Hydrolysis

Users often report obtaining a mixture of isomers or a phenolic impurity.

IssueSymptomRoot CauseCorrective Action
Wrong Isomer Product is 4-ethoxy-2-fluoroaniline (verified by NMR).Overheating. While the ortho-F is more activated by the inductive effect of

, high temperatures overcome the activation energy difference, allowing attack at the para-F.
Maintain reaction temperature < 0°C to 5°C during alkoxide addition. Allow to warm to RT only after addition is complete.
Phenol Formation Yellow solid that does not dissolve in organic solvents; broad -OH peak in IR/NMR.Moisture Ingress. Hydroxide ions (

) are smaller and harder nucleophiles than ethoxide, competing for the C2 position.
Use anhydrous ethanol (<0.05% water). Use molecular sieves. Ensure the base (e.g.,

or NaOEt) is dry.
Bis-Substitution Mass spec shows M+26 (replacement of both F atoms).Excess Base/Heat. Strictly control stoichiometry (1.05 eq of Ethoxide). Avoid reflux.

Technical Insight (The "Ortho Effect"): In 2,4-difluoronitrobenzene, the nitro group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent ortho-carbon. This stabilizes the Meisenheimer complex formed during the attack at C2 more effectively than at C4, despite the steric hindrance. This selectivity is kinetic; thermodynamic control (high heat) erodes this preference [1].

Phase 2: Nitro Group Reduction

Objective: Reduce


 to 

without cleaving the C4-Fluorine bond.
Critical Troubleshooting: Hydrodefluorination

This is the most common failure mode. The Carbon-Fluorine bond on an aromatic ring is labile under standard catalytic hydrogenation conditions, especially when para to an amine.

Comparison of Reduction Methods:

MethodRisk of DefluorinationScalabilityRecommendation

+ Pd/C
HIGH (Critical Failure) HighDO NOT USE. Palladium facilitates oxidative addition into the C-F bond.

+ Pt/C (Sulfided)
LowHighRecommended. Sulfided platinum resists poisoning but is less active toward C-Halogen bonds.
Fe / HCl (Bechamp) NegligibleMedium (Waste issues)Excellent for Purity. Best for small-to-mid scale if hydrogenation equipment is unavailable.

/ EtOH
NegligibleLow (Emulsions)Good for analytical scale only. Difficult workup.

Protocol: Selective Hydrogenation (Pt/C Route)

  • Catalyst: Use 5% Pt/C (sulfided) or 1% Pt/V (Vanadium doped).

  • Solvent: Methanol or Ethanol.[1][2]

  • Additive: Add 0.1 eq of Diphenyl sulfide if using standard Pt/C to poison high-activity sites [2].

  • Pressure: Keep

    
     pressure low (1–3 bar). High pressure accelerates C-F cleavage.
    

Phase 3: Salt Formation & Isolation

Objective: Formation of the stable Hydrochloride salt.

Critical Troubleshooting: Hygroscopicity & "Red Sludge"

Aniline hydrochlorides are prone to oxidation and moisture uptake.

Q: Why does my salt turn into a sticky brown gum upon filtration? A: This is likely due to hygroscopicity combined with trace oxidation .

  • The Fix:

    • Solvent Choice: Do not use aqueous HCl. Dissolve the free base aniline in anhydrous Diethyl Ether or MTBE .

    • Acid Source: Add 2M HCl in Diethylether or 4M HCl in Dioxane dropwise at 0°C.

    • Precipitation: The salt should crash out immediately as a white/off-white solid.

    • Washing: Wash the filter cake immediately with cold dry ether to remove oxidation byproducts.

    • Drying: Dry in a vacuum oven at 40°C over

      
      . Do not air dry.
      

Q: My product is turning pink/purple on the shelf. A: Anilines are light and oxygen sensitive.

  • The Fix: Store the HCl salt under Argon/Nitrogen in amber vials. The pink color is a "rosaniline" type oxidation impurity present in ppm levels but highly colored. Recrystallization from Isopropanol/Ethanol can remove it.

Frequently Asked Questions (FAQ)

Q: Can I use 5-fluoro-2-nitrophenol as a starting material instead? A: Yes. You can alkylate 5-fluoro-2-nitrophenol with ethyl iodide (


) and base (

) to get the intermediate.
  • Pros: Guaranteed regiochemistry (no risk of wrong isomer).

  • Cons: 5-fluoro-2-nitrophenol is significantly more expensive than 2,4-difluoronitrobenzene. This route is preferred only if the

    
     route fails to meet purity specs [3].
    

Q: How do I distinguish between the correct product and the defluorinated impurity by NMR? A:

  • 2-Ethoxy-4-fluoroaniline (Target): Look for the Fluorine splitting in the

    
     NMR (doublets). In 
    
    
    
    NMR, the aromatic region will show a specific coupling pattern (multiplets) due to H-F coupling (
    
    
    ).
  • 2-Ethoxyaniline (Defluorinated): The aromatic region will show standard aniline peaks (often 4 distinct protons) with no H-F coupling. The integration will account for 4 aromatic protons instead of 3.

Q: I see a small impurity at RRT 0.85 in HPLC. What is it? A: If you used the


 route, this is likely the Phenol impurity  (2-hydroxy-4-fluoroaniline) arising from moisture in Step 1. It is difficult to remove by crystallization. Column chromatography (Silica, Hexane/EtOAc) on the free base before salt formation is the best way to remove it.

References

  • Regioselectivity in SnAr of Difluoronitrobenzenes

    • Patent: "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline."[3] US Patent Application US20070149820. (Demonstrates preferential displacement of ortho-fluorine in 2,4-difluoro-1-nitrobenzene systems).

    • Mechanism:[2][3][4][5][6][7][8] Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. (Foundational text on SnAr activation by Nitro groups).

  • Prevention of Hydrodefluorination

    • Catalysis: "Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene." CN104710316A. (Discusses catalyst selection to minimize defluorination).

    • Alternative: "Process for preparing 2-fluoro-5-nitroaniline."[9] EP0127079A1. (Highlights the use of Iron/Acid reduction to avoid side reactions common with catalytic hydrogenation).

  • Alternative Synthetic Routes

    • Phenol Alkylation: "The preparation method of 5-fluoro-2-nitrophenol."[6][10] CN103232346A. (Describes the synthesis of the phenol precursor which can be ethylated).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Ethoxy-4-fluoroaniline Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the purification of crude 2-Ethoxy-4-fluoroaniline hydrochloride. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the purification of crude 2-Ethoxy-4-fluoroaniline hydrochloride. This guide is designed to provide researchers, scientists, and professionals in drug development with comprehensive, field-proven insights into effectively removing impurities from this valuable compound. As a substituted aniline, 2-Ethoxy-4-fluoroaniline and its hydrochloride salt are important intermediates in the synthesis of various pharmaceuticals. The purity of this starting material is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active pharmaceutical ingredient (API).

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with a deeper understanding of the purification processes. We will explore common impurities, troubleshoot potential issues, and provide detailed, step-by-step protocols for the most effective purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Ethoxy-4-fluoroaniline hydrochloride.

Q1: My crude 2-Ethoxy-4-fluoroaniline hydrochloride is a dark, oily solid. What causes this discoloration and how can I remove it?

A1: The dark coloration, often reddish-brown, is typically due to the presence of oxidation and polymerization byproducts.[1] Anilines are susceptible to aerial oxidation, which forms highly colored impurities. Additionally, residual starting materials or byproducts from the synthesis, such as nitro-aromatic compounds, can contribute to the color.[2][3]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can effectively adsorb many colored impurities.

    • Chemical Treatment: Washing a solution of the free base (2-Ethoxy-4-fluoroaniline) in an organic solvent with a dilute solution of a reducing agent, like sodium bisulfite, can help to remove some colored oxidation products.

    • Conversion to Free Base and Back: A robust method involves converting the hydrochloride salt to the free base, purifying the free base, and then converting it back to the hydrochloride salt. This is often the most effective way to remove a wide range of impurities.

Q2: I'm having trouble getting my 2-Ethoxy-4-fluoroaniline hydrochloride to crystallize during recrystallization. What can I do?

A2: Crystallization issues can arise from several factors, including the choice of solvent, the presence of impurities that inhibit crystal formation, or supersaturation.

  • Troubleshooting Steps:

    • Solvent System Optimization: Ensure you are using an appropriate solvent system. For hydrochloride salts, a common technique is to use a polar protic solvent (like ethanol or isopropanol) in which the salt is soluble when hot but sparingly soluble when cold. The addition of a less polar co-solvent (like diethyl ether or ethyl acetate) can often induce precipitation.

    • Seeding: Introduce a small crystal of pure 2-Ethoxy-4-fluoroaniline hydrochloride to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of the solute.

    • Purity: A high impurity load can interfere with crystallization. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Q3: After purification, my final product is still showing impurities by HPLC analysis. What are the likely culprits and how can I remove them?

A3: Persistent impurities in aniline derivatives often include unreacted starting materials, byproducts from the synthesis, and isomers.[4][5][6] For 2-Ethoxy-4-fluoroaniline, this could include the corresponding nitro-aromatic precursor or isomers formed during synthesis.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a powerful technique to separate basic anilines from neutral or acidic impurities. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to extract the aniline into the aqueous phase as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer and extract the purified free aniline back into an organic solvent.

    • Chromatography: For challenging separations of closely related impurities, column chromatography is the most effective method.[7] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the free base from its impurities.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a different solvent system can significantly improve purity.

Purification Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10][11] Anilines are toxic and can be absorbed through the skin.[7]

Protocol 1: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.[12]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which 2-Ethoxy-4-fluoroaniline hydrochloride has high solubility at elevated temperatures and low solubility at low temperatures. A good starting point is a mixture of a polar protic solvent and a less polar co-solvent.

    • Example Solvent System: Isopropanol/Diethyl Ether or Ethanol/Ethyl Acetate.

  • Dissolution: In a flask, add the crude 2-Ethoxy-4-fluoroaniline hydrochloride and a minimal amount of the hot primary solvent (e.g., isopropanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and gently swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, refer to the troubleshooting section above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemRationale
Isopropanol/Diethyl EtherGood solubility of the hydrochloride salt in hot isopropanol, with precipitation induced by the addition of the less polar diethyl ether upon cooling.
Ethanol/Ethyl AcetateSimilar principle to the isopropanol/ether system, offering an alternative with different solubility characteristics.
WaterWhile some aniline hydrochlorides are water-soluble, it's crucial to check the solubility of 2-Ethoxy-4-fluoroaniline hydrochloride. Water can be a good solvent for highly polar impurities.[13]
Protocol 2: Purification by Acid-Base Extraction

This technique leverages the basicity of the aniline to separate it from neutral and acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Ethoxy-4-fluoroaniline hydrochloride in water.

  • Conversion to Free Base: Slowly add a base (e.g., a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide) to the aqueous solution until the pH is basic (pH > 8). The free 2-Ethoxy-4-fluoroaniline will precipitate or form an oil.

  • Extraction of Free Base: Extract the free base into an organic solvent such as diethyl ether or ethyl acetate.[14] Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified free base.

  • Conversion back to Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol). Add a stoichiometric amount of a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or concentrated HCl) dropwise while stirring. The hydrochloride salt will precipitate.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.

Diagram of Acid-Base Extraction Workflow

G crude Crude 2-Ethoxy-4-fluoroaniline HCl in Water basify Add Base (e.g., NaHCO3) crude->basify extract Extract with Organic Solvent (e.g., Diethyl Ether) basify->extract organic_phase Organic Phase: Purified Free Base + Solvent extract->organic_phase Upper Layer aqueous_phase Aqueous Phase: Inorganic Salts + Polar Impurities extract->aqueous_phase Lower Layer wash_dry Wash with Brine, Dry over Na2SO4 organic_phase->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purified_base Purified 2-Ethoxy-4-fluoroaniline (Free Base) evaporate->purified_base dissolve_acidify Dissolve in Ether, Add HCl purified_base->dissolve_acidify precipitate Precipitation of HCl Salt dissolve_acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure 2-Ethoxy-4-fluoroaniline HCl filter_dry->final_product

Caption: Workflow for the purification of 2-Ethoxy-4-fluoroaniline HCl via acid-base extraction.

Protocol 3: Purification by Column Chromatography

For the most challenging separations, column chromatography offers the highest resolution. This is typically performed on the free base.

Step-by-Step Methodology:

  • Prepare the Free Base: Convert the crude hydrochloride salt to the free base as described in Protocol 2 (steps 1-6).

  • Select the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel is the most common choice for purifying anilines.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4).

  • Pack the Column: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Load the Sample: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute the Column: Pass the mobile phase through the column, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Convert to Hydrochloride Salt: Convert the purified free base back to the hydrochloride salt as described in Protocol 2 (steps 7-8).

Diagram of the Overall Purification Strategy

G start Crude 2-Ethoxy-4-fluoroaniline HCl assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity decision Purity Acceptable? assess_purity->decision end Pure Product decision->end Yes purification_options Select Purification Method decision->purification_options No recrystallization Recrystallization purification_options->recrystallization acid_base Acid-Base Extraction purification_options->acid_base chromatography Column Chromatography (on Free Base) purification_options->chromatography recrystallization->assess_purity acid_base->assess_purity chromatography->assess_purity

Caption: Decision-making workflow for the purification of 2-Ethoxy-4-fluoroaniline HCl.

References

  • Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]

  • Google Patents. (n.d.). Method for purifying aniline.
  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • Scribd. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-fluorine-4-substituted aminoaniline.
  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. [Link]

  • WorldOfChemicals. (n.d.). 2-ethoxy-4-fluoroaniline suppliers USA. [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Procedure 4. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • SIELC Technologies. (n.d.). 4-Fluoroaniline. [Link]

  • Ataman Kimya. (n.d.). ANILINE. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2023). Making Aniline HCl. [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%. [Link]

Sources

Optimization

Troubleshooting HPLC Peak Tailing for 2-Ethoxy-4-fluoroaniline hydrochloride: A Technical Guide

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 2-Ethoxy-4-fluoroaniline hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 2-Ethoxy-4-fluoroaniline hydrochloride. Here, we will delve into the root causes of this common chromatographic problem and provide a series of systematic troubleshooting strategies and detailed protocols to achieve optimal peak symmetry.

Understanding the Problem: Why Does 2-Ethoxy-4-fluoroaniline Hydrochloride Exhibit Peak Tailing?

Peak tailing is a frequent challenge in reversed-phase HPLC, particularly for basic compounds like 2-Ethoxy-4-fluoroaniline hydrochloride. The primary cause of this phenomenon is secondary interactions between the analyte and the stationary phase.

2-Ethoxy-4-fluoroaniline hydrochloride, as an aniline derivative, possesses a basic amino group. The pKa of the conjugate acid of a para-substituted aniline is typically around 3.9.[1] This means that at mobile phase pH values above this pKa, a significant portion of the analyte will be in its protonated, positively charged form.

Standard silica-based C18 and C8 columns have residual silanol groups (Si-OH) on their surface. These silanols are weakly acidic and can become deprotonated and negatively charged (SiO-) at pH values above 3. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to strong, undesirable secondary interactions. These interactions are a major contributor to peak tailing, as they introduce an additional retention mechanism beyond the intended hydrophobic interactions with the bonded phase.

Below is a diagram illustrating this detrimental interaction:

Caption: Interaction causing peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides a structured, question-and-answer approach to resolving peak tailing issues with 2-Ethoxy-4-fluoroaniline hydrochloride.

Q1: My peak for 2-Ethoxy-4-fluoroaniline hydrochloride is tailing significantly. What is the first thing I should check?

A1: The first and most critical parameter to evaluate is the pH of your mobile phase . Given that the estimated pKa of the anilinium ion of your compound is around 3.9, operating at a pH close to or above this value will lead to the secondary interactions described above.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the analyte's pKa. A target pH of 2.5 to 3.0 is a good starting point. At this low pH, the analyte will be fully protonated, but more importantly, the residual silanol groups on the stationary phase will be predominantly in their neutral, protonated form (Si-OH), thereby minimizing electrostatic interactions.[2]

  • Use a Buffer: To ensure a stable pH throughout the chromatographic run, it is essential to use a buffer. Unbuffered or poorly buffered mobile phases can lead to inconsistent retention times and poor peak shape.

Recommended Buffers for Low pH:

  • Phosphate buffer (e.g., potassium phosphate)

  • Formate buffer (e.g., formic acid and ammonium formate)

Buffer ComponentUseful pH RangeComments
Phosphate2.1 - 3.1 & 6.2 - 8.2Excellent buffering capacity at low pH.
Formate2.8 - 4.8Volatile, making it suitable for LC-MS applications.
Q2: I've lowered the pH, but I'm still seeing some peak tailing. What's my next step?

A2: If pH optimization alone is insufficient, the next step is to consider mobile phase additives that can further reduce secondary interactions.

Troubleshooting Steps:

  • Introduce an Ion-Pairing Agent: Small amounts of an acidic additive can act as an ion-pairing agent and also help to mask the residual silanol groups.

    • Trifluoroacetic Acid (TFA): A common choice is to add 0.1% TFA to both the aqueous and organic mobile phases. TFA serves two purposes: it maintains a low pH and the trifluoroacetate anion can form an ion pair with the protonated analyte, which can improve peak shape.

    • Formic Acid: For mass spectrometry (MS) applications where TFA can cause ion suppression, 0.1% formic acid is a suitable alternative.

  • Use a Competing Base (with caution): In some cases, adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can improve the peak shape of strongly basic analytes. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. However, this approach should be used judiciously as it can shorten column lifetime and may not be suitable for all applications.

Protocol for Mobile Phase Preparation with 0.1% TFA:

  • Aqueous Phase (A): To 999 mL of HPLC-grade water, add 1 mL of high-purity TFA. Mix thoroughly.

  • Organic Phase (B): To 999 mL of HPLC-grade acetonitrile or methanol, add 1 mL of high-purity TFA. Mix thoroughly.

  • Degas: Degas both mobile phases before use.

Q3: I've tried adjusting the mobile phase, but the peak tailing persists. Could my column be the problem?

A3: Absolutely. The choice of HPLC column plays a pivotal role in achieving good peak shape for basic compounds.

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often described as "end-capped." This refers to a process where the stationary phase is treated to chemically bond a small, non-polar group to many of the remaining free silanol groups. This reduces the number of active sites available for secondary interactions. Look for columns specifically designated as "base-deactivated" or having "low silanol activity."

  • Consider an Alternative Stationary Phase: If a standard C18 column continues to give poor results, consider a column with a different stationary phase.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase. This can help to shield the residual silanols and provide a different selectivity.

    • Polymer-Based Columns: Columns packed with polymeric materials instead of silica are stable over a wider pH range and do not have silanol groups, thus eliminating this source of peak tailing.

Column TypeKey FeatureAdvantage for Basic Compounds
High-Purity, End-Capped SilicaReduced number of active silanol groups.Minimizes secondary electrostatic interactions.
Embedded Polar Group (EPG)Polar group within the alkyl chain.Shields residual silanols and alters selectivity.
Polymer-BasedNo silica backbone.No silanol groups, stable at high pH.
Q4: Are there any other instrumental or experimental factors that could be causing my peak tailing?

A4: Yes, several other factors can contribute to poor peak shape. It's important to systematically rule these out.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Peak Tailing Observed MobilePhase Check Mobile Phase pH and Buffer Start->MobilePhase Additives Consider Mobile Phase Additives (e.g., TFA) MobilePhase->Additives Tailing Persists GoodPeak Symmetrical Peak Achieved MobilePhase->GoodPeak Resolved Column Evaluate Column (End-capping, Alternative Phase) Additives->Column Tailing Persists Additives->GoodPeak Resolved Hardware Inspect Hardware (Tubing, Connections, Frit) Column->Hardware Tailing Persists Column->GoodPeak Resolved Hardware->GoodPeak Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Additional Checks:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are made with minimal tubing length and appropriate internal diameters.

  • Column Contamination and Voids: If a column has been used extensively, it may become contaminated or a void may form at the head of the column. This can be addressed by flushing the column with a strong solvent or, in some cases, by reversing the column and flushing to waste (always check the manufacturer's instructions before reversing a column).

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try injecting a 10-fold dilution of your sample to see if the peak shape improves.

  • Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

Summary of Recommendations

StrategyActionRationale
Mobile Phase pH Adjust pH to 2.5 - 3.0 using a buffer.Protonates silanol groups, minimizing secondary interactions.
Mobile Phase Additives Add 0.1% TFA or 0.1% Formic Acid.Masks residual silanols and can act as an ion-pairing agent.
Column Selection Use a high-purity, end-capped, or base-deactivated column.Reduces the number of active sites for secondary interactions.
Hardware Minimize extra-column volume.Reduces band broadening.
Sample Check for overload and ensure solvent compatibility.Prevents peak distortion due to concentration or solvent effects.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for 2-Ethoxy-4-fluoroaniline hydrochloride, leading to more accurate and reliable HPLC results.

References

  • Meloun, M., & Bordovska, S. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structure. Analytical and Bioanalytical Chemistry, 389(5), 1267–1291. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Fang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579. [Link]

  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 2-Ethoxy-4-fluoroaniline Hydrochloride in Organic Synthesis

Welcome to the technical support center for 2-Ethoxy-4-fluoroaniline hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-4-fluoroaniline hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubility of this key intermediate in their reaction setups. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to overcome these hurdles effectively.

Understanding the Solubility Profile of 2-Ethoxy-4-fluoroaniline Hydrochloride

2-Ethoxy-4-fluoroaniline hydrochloride (CAS No: 850568-36-4) is a substituted aniline that presents a unique set of solubility characteristics due to its combination of polar and non-polar functionalities. The hydrochloride salt form significantly enhances its polarity compared to the free base, making it more soluble in polar solvents but often sparingly soluble in common organic solvents used for reactions.

The key structural features influencing its solubility are:

  • Anilinium Ion: The protonated amine (-NH3+Cl-) is highly polar and capable of strong ion-dipole interactions and hydrogen bonding.

  • Ethoxy Group (-OCH2CH3): This group adds some lipophilic character.

  • Fluoro Group (-F): The electronegative fluorine atom can participate in hydrogen bonding as an acceptor.

  • Aromatic Ring: The benzene ring is non-polar and contributes to van der Waals interactions.

Predicting the ideal solvent is challenging due to this molecular complexity. Therefore, a systematic approach to solvent screening and solubility enhancement is often necessary.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Ethoxy-4-fluoroaniline hydrochloride not dissolving in my reaction solvent?

The limited solubility of 2-Ethoxy-4-fluoroaniline hydrochloride in many common organic solvents is a known challenge. The hydrochloride salt is significantly more polar than its free base counterpart. Solvents like hydrocarbons (e.g., hexane, toluene) and ethers (e.g., diethyl ether, THF) are generally poor choices for dissolving this salt. While the free aniline, 4-fluoroaniline, is soluble in ethanol and ether, the hydrochloride salt's properties are different[1].

Q2: What is a good starting point for solvent selection?

Based on the principle of "like dissolves like," polar solvents are the best starting point. Polar protic solvents like methanol and ethanol can be effective due to their ability to solvate both the anilinium ion and the chloride anion through hydrogen bonding and ion-dipole interactions. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also excellent candidates due to their high dielectric constants and ability to solvate cations. However, their high boiling points can complicate product isolation.

Q3: Can I simply use the free base of 2-Ethoxy-4-fluoroaniline instead of the hydrochloride salt?

Using the free base is a viable strategy if your reaction conditions are compatible. The free aniline is significantly less polar and will exhibit better solubility in a wider range of organic solvents. You can generate the free base by treating the hydrochloride salt with a mild base (e.g., sodium bicarbonate, triethylamine) in a biphasic system and extracting the free aniline into an organic solvent.

Q4: How does temperature affect the solubility of 2-Ethoxy-4-fluoroaniline hydrochloride?

For most solid-liquid systems, solubility increases with temperature. Gently heating your reaction mixture can significantly improve the dissolution of the starting material. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

Troubleshooting Guide: Enhancing Solubility for Successful Reactions

If you are facing persistent solubility issues, the following troubleshooting strategies can be employed.

Issue 1: The hydrochloride salt is insoluble in the desired reaction solvent.

Root Cause: The polarity of the solvent is too low to effectively solvate the ionic salt.

Solutions:

  • Co-solvent System: Introduce a polar co-solvent to increase the overall polarity of the reaction medium. For instance, if your reaction is in a moderately polar solvent like acetonitrile or THF, adding a small amount of a polar protic solvent like isopropanol or ethanol can enhance solubility.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can facilitate the transfer of the anilinium salt or its reactive form into the organic phase.

  • In Situ Free-Basing: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize the hydrochloride salt, forming the more soluble free aniline in situ. The resulting triethylammonium chloride or diisopropylethylammonium chloride may precipitate but is often less disruptive to the reaction than the insoluble starting material.

    • Causality: The organic base removes the proton from the anilinium ion, breaking the ionic bond and generating the neutral, more organosoluble free aniline.

Issue 2: The reaction is sluggish or stalls, and undissolved starting material is visible.

Root Cause: The concentration of the dissolved reactant is too low to sustain a reasonable reaction rate. Even if the solvent appears "milky" or as a suspension, the reaction is only occurring in the solution phase[2].

Solutions:

  • Increase Temperature: As mentioned, carefully increasing the reaction temperature can enhance both solubility and reaction rate.

  • High-Polarity Solvents: Switch to a more polar solvent if compatible with your reaction chemistry. DMF, DMAc, or NMP are powerful solvents for ionic species, though their removal during workup needs consideration.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble solids by breaking up agglomerates and increasing the surface area for solvation.

Qualitative Solubility Predictions

While quantitative data is scarce, we can predict the qualitative solubility of 2-Ethoxy-4-fluoroaniline hydrochloride in common organic solvents based on its structure and the properties of similar compounds[3][4].

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateCapable of hydrogen bonding and solvating both the cation and anion.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHigh dielectric constant solvates ions effectively.
Ethers THF, Diethyl EtherLowModerate polarity but poor at solvating ions.
Halogenated Dichloromethane, ChloroformLow to Very LowLower polarity and limited ability to interact with the salt.
Hydrocarbons Hexane, TolueneVery LowNon-polar nature is incompatible with the ionic salt.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Before committing to a large-scale reaction, perform a quick solubility test.

Materials:

  • 2-Ethoxy-4-fluoroaniline hydrochloride

  • A selection of potential solvents (e.g., methanol, ethanol, acetonitrile, DMF)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • To a vial, add approximately 10 mg of 2-Ethoxy-4-fluoroaniline hydrochloride.

  • Add 0.5 mL of the chosen solvent.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Observe the level of dissolution.

  • If the solid remains, gently warm the vial and observe any changes in solubility.

  • Repeat for each solvent to identify the most promising candidates for your reaction.

Protocol 2: In Situ Free-Basing for Improved Solubility

This protocol describes the conversion of the hydrochloride salt to the free base within the reaction vessel.

Materials:

  • 2-Ethoxy-4-fluoroaniline hydrochloride

  • Anhydrous reaction solvent (e.g., THF, acetonitrile)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (if required)

Procedure:

  • To the reaction vessel, add 2-Ethoxy-4-fluoroaniline hydrochloride and the chosen anhydrous solvent.

  • Stir the resulting suspension.

  • Slowly add 1.1 equivalents of TEA or DIPEA to the mixture at room temperature.

  • Stir the mixture for 15-30 minutes. You should observe the dissolution of the starting material as the free base is formed. The corresponding ammonium salt may precipitate as a fine white solid.

  • Proceed with the addition of your other reagents as per your reaction protocol.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with 2-Ethoxy-4-fluoroaniline hydrochloride.

Solubility_Workflow start Start: Insoluble Reactant solvent_screen Perform Small-Scale Solubility Test start->solvent_screen polar_solvents Try Polar Solvents (MeOH, EtOH, DMF, MeCN) solvent_screen->polar_solvents soluble Reactant Soluble? polar_solvents->soluble proceed Proceed with Reaction soluble->proceed Yes insoluble Still Insoluble soluble->insoluble No temp Increase Temperature? insoluble->temp cosolvent Use Co-solvent System? insoluble->cosolvent free_base Convert to Free Base? insoluble->free_base temp_yes Heat Reaction Mixture temp->temp_yes Yes cosolvent_yes Add Polar Co-solvent cosolvent->cosolvent_yes Yes free_base_yes In Situ Free-Basing free_base->free_base_yes Yes temp_yes->soluble cosolvent_yes->soluble free_base_yes->soluble

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Ethoxy-4-fluoroaniline Hydrochloride

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the laboratory to an industrial setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Introduction: The Synthetic Pathway and Its Challenges

2-Ethoxy-4-fluoroaniline hydrochloride is a key building block in the synthesis of various high-value pharmaceutical compounds. The most common and scalable synthetic route involves a two-step process:

  • Catalytic Hydrogenation: The reduction of the nitro group of the precursor, 1-ethoxy-4-fluoro-2-nitrobenzene, to form the free aniline base, 2-Ethoxy-4-fluoroaniline.

  • Salt Formation: The reaction of the aniline base with hydrochloric acid to precipitate the desired hydrochloride salt.

While straightforward in principle, scaling this process from bench to reactor presents significant challenges related to reaction control, catalyst handling, impurity management, and final product isolation. This guide provides in-depth, field-proven insights to address these issues directly.

Process Flow Diagram

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation & Isolation Start 1-ethoxy-4-fluoro-2-nitrobenzene Reactor Hydrogenation Reactor Start->Reactor Solvent Methanol/Ethanol Solvent->Reactor Catalyst Pd/C Catalyst Catalyst->Reactor Hydrogen H₂ Gas Hydrogen->Reactor Filtration Catalyst Filtration (Celite®) Reactor->Filtration Reaction Completion FreeBase Crude 2-Ethoxy-4-fluoroaniline Solution Filtration->FreeBase Crystallizer Crystallization Vessel FreeBase->Crystallizer HCl HCl in Isopropanol HCl->Crystallizer Isolation Filtration & Washing Crystallizer->Isolation Precipitation Drying Vacuum Drying Isolation->Drying FinalProduct 2-Ethoxy-4-fluoroaniline HCl Drying->FinalProduct G cluster_checks cluster_solutions Start Low Yield or Stalled Nitro Reduction CheckAgitation Is agitation sufficient for a uniform catalyst slurry? Start->CheckAgitation CheckH2 Is H₂ delivery adequate? (Pressure, flow rate) CheckAgitation->CheckH2 Yes Sol_Agitation Increase stirrer speed. Consider mechanical or baffled reactor design. CheckAgitation->Sol_Agitation No CheckTemp Is the reaction temperature within the optimal range? CheckH2->CheckTemp Yes Sol_H2 Check for leaks. Increase H₂ pressure. Ensure efficient gas dispersion. CheckH2->Sol_H2 No CheckCatalyst Is the catalyst active? (Fresh? Poisoned?) CheckTemp->CheckCatalyst Yes Sol_Temp Optimize temperature. Exothermic reaction may require cooling. CheckTemp->Sol_Temp No Sol_Catalyst Increase catalyst loading. Use fresh catalyst. Check starting materials for poisons (e.g., sulfur compounds). CheckCatalyst->Sol_Catalyst No

Troubleshooting

Technical Support Center: Optimizing GC Analysis for 2-Ethoxy-4-fluoroaniline Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethoxy-4-fluoroaniline hydrochloride. It is structured as a series of frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethoxy-4-fluoroaniline hydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during Gas Chromatography (GC) analysis. Our focus is on optimizing the injector temperature to ensure accurate and reproducible results by preventing thermal degradation and improving chromatographic peak shape.

Introduction: The Analytical Challenges of a Substituted Aniline Salt

2-Ethoxy-4-fluoroaniline hydrochloride presents a multi-faceted challenge for GC analysis. As an aniline derivative, it possesses a polar amine group that can lead to peak tailing due to interactions with active sites in the GC system. Furthermore, the ethoxy and fluoro substituents influence its volatility and thermal stability. The most critical aspect, however, is its formulation as a hydrochloride salt. Direct injection of non-volatile salts into a GC is not feasible and can lead to a host of problems, including analyte degradation, contamination of the inlet, and damage to the column.

This guide will walk you through the necessary sample preparation steps, provide a systematic approach to optimizing the injector temperature for the resulting free base, and offer solutions to common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Initial Sample Preparation & Method Development

Question 1: Can I inject 2-Ethoxy-4-fluoroaniline hydrochloride directly into the GC?

Answer: No. It is fundamentally incompatible with standard GC analysis. The hydrochloride salt is non-volatile and will not chromatograph. Injecting the salt form will lead to several critical issues:

  • No Analyte Peak: The salt will not vaporize in the inlet and therefore will not be transferred to the GC column.

  • Inlet Contamination: The salt will decompose in the hot inlet, leaving behind non-volatile residues (hydrochloric acid and organic tars). This contamination creates active sites, leading to peak tailing and loss of response for subsequent injections.[1]

  • Column Damage: Acidic residues generated from the salt's decomposition can damage the stationary phase of the capillary column.

The mandatory first step is to convert the hydrochloride salt to its free aniline base.

Question 2: How do I convert the hydrochloride salt to the free base for GC analysis?

Answer: You must perform a neutralization and liquid-liquid extraction (LLE) to isolate the volatile 2-Ethoxy-4-fluoroaniline free base. This is a critical sample preparation step.

A general procedure involves dissolving the salt in an aqueous solution, neutralizing it with a base to a pH above the pKa of the aniline (typically pH > 9-10), and then extracting the free base into an appropriate organic solvent.[2][3]

Protocol: Conversion of Hydrochloride Salt to Free Base

  • Dissolution: Accurately weigh a known amount of 2-Ethoxy-4-fluoroaniline hydrochloride and dissolve it in a minimal amount of deionized water in a separatory funnel.

  • Neutralization: Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, dropwise while gently swirling. Monitor the pH using a pH meter or pH paper, continuing to add base until the pH of the aqueous layer is stable at ~10.

  • Extraction: Add a water-immiscible organic solvent with a relatively low boiling point, such as dichloromethane (DCM) or diethyl ether. The volume should be sufficient to ensure efficient extraction (e.g., a 1:1 volume ratio to the aqueous phase).

  • Mixing: Stopper the separatory funnel and, while periodically venting, shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Separation: Allow the layers to fully separate. Drain the organic layer (bottom layer for DCM, top layer for diethyl ether) into a clean flask.

  • Repeat Extraction: Perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery. Combine the organic extracts.

  • Drying: Dry the combined organic extracts using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

  • Final Preparation: Filter the dried extract to remove the drying agent. The resulting solution contains the 2-Ethoxy-4-fluoroaniline free base and is now ready for GC analysis.

Category 2: Optimizing the Injector Temperature

Question 3: What is the ideal injector temperature for 2-Ethoxy-4-fluoroaniline?

Boiling Point Estimation: The boiling points of structurally related anilines provide a useful reference for estimating the volatility of our target analyte.

CompoundBoiling Point (°C)
2-Fluoroaniline182-183[5]
4-Fluoroaniline187-188[6][7]
2-Chloro-4-fluoroaniline192[8]
2-Bromo-4-fluoroaniline221[9]

The ethoxy group in 2-Ethoxy-4-fluoroaniline will likely increase its boiling point compared to the simpler fluoroanilines. A reasonable estimate for its boiling point would be in the range of 210-230°C .

Recommended Starting Point: A common rule of thumb for setting the injector temperature is to be at least 20-50°C above the boiling point of the least volatile analyte. However, for thermally sensitive compounds like anilines, it is crucial to start lower and optimize empirically.

A recommended starting injector temperature is 250°C. This temperature should be sufficient to ensure efficient vaporization without causing significant degradation.

Question 4: How do I perform an injector temperature optimization study?

Answer: A systematic study is the most reliable way to determine the optimal injector temperature for your specific instrument and conditions. The goal is to find the lowest temperature that provides a sharp, symmetrical peak with the maximum response (peak area).

Experimental Protocol: Injector Temperature Optimization

  • Prepare a Standard: Prepare a mid-range concentration standard of the 2-Ethoxy-4-fluoroaniline free base in your chosen solvent.

  • Set Initial GC Conditions:

    • Injector Temperature: 220°C (a conservative starting point below the estimated optimal).

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.[4]

    • Oven Program: Start with an isothermal hold at a lower temperature (e.g., 100°C) and then ramp up at a moderate rate (e.g., 10-15°C/min) to a final temperature of around 280-300°C.

    • Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Inject and Analyze: Make replicate injections (n=3) at 220°C and record the peak area, peak height, and tailing factor.

  • Increase Temperature: Increase the injector temperature in 10°C increments (e.g., 230°C, 240°C, 250°C, 260°C, 270°C, 280°C).

  • Equilibrate and Re-inject: Allow the system to fully equilibrate at each new temperature before making replicate injections.

  • Data Analysis: Plot the average peak area and tailing factor against the injector temperature.

    • Optimal Temperature: The optimal temperature is typically the point at which the peak area is maximized just before it begins to decrease. A decrease in peak area at higher temperatures is a strong indicator of thermal degradation.[4]

    • Peak Shape: The tailing factor should ideally be close to 1.0. The chosen temperature should provide the best balance of response and peak symmetry.

Category 3: Troubleshooting Common Chromatographic Problems

Question 5: I'm seeing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

Answer: Peak tailing is a very common issue when analyzing amines and is usually caused by unwanted interactions between the polar amine group and active sites within the GC system.[10][11]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Problem Isolation cluster_1 Corrective Actions start Peak Tailing Observed check_prep Is Sample Prep Correct? (Free Base Conversion Complete) start->check_prep check_inlet Check Inlet Consumables check_prep->check_inlet Yes re_extract Re-prepare Sample: Ensure pH > 10 check_prep->re_extract No check_column Evaluate Column Health check_inlet->check_column Clean & New replace_liner Use Deactivated Liner Replace Septum & O-ring check_inlet->replace_liner Contaminated/ Old trim_column Trim 15-30 cm from Column Inlet check_column->trim_column Contaminated/ Discolored derivatize Consider Derivatization check_column->derivatize Column OK re_extract->start Re-analyze replace_liner->start Re-analyze condition_column Recondition Column According to Manufacturer trim_column->condition_column condition_column->start

Caption: Troubleshooting workflow for peak tailing.

Key Causes and Solutions:

  • Active Sites in the Inlet: The glass liner in the injector is a common source of activity.

    • Solution: Use a fresh, high-quality deactivated glass liner. Silanized liners are highly recommended for analyzing active compounds like anilines. Also, ensure the septum and O-rings are in good condition and not contributing to contamination.

  • Column Contamination/Degradation: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 15-30 cm from the inlet end of the column. After trimming, re-condition the column according to the manufacturer's instructions.

  • Incomplete Conversion to Free Base: If any of the hydrochloride salt remains, it can contribute to system activity.

    • Solution: Re-evaluate your sample preparation protocol. Ensure the pH of the aqueous layer is sufficiently basic (pH 10) to completely neutralize the salt.

  • Analyte-Stationary Phase Interaction: The inherent polarity of the aniline may still lead to some interaction with the column's stationary phase.

    • Solution: If the above steps do not resolve the issue, derivatization is the next logical step.

Question 6: My peak area is inconsistent or decreasing at higher injector temperatures. What does this indicate?

Answer: A decrease in peak area as the injector temperature increases is a classic sign of thermal degradation . The 2-Ethoxy-4-fluoroaniline molecule is breaking down in the hot inlet, and the degradation products are either not being detected or are eluting as different, smaller peaks.

Solutions:

  • Lower the Injector Temperature: Based on your optimization study, select a lower injector temperature where the response was maximal and stable.

  • Use a Programmed Temperature Vaporization (PTV) Inlet: If available, a PTV inlet is ideal for thermally labile compounds. It allows for a "cool on-column" type injection where the sample is introduced at a low temperature, and then the inlet is rapidly heated to transfer the analyte to the column. This minimizes the time the analyte spends in the hot inlet.

  • Derivatization: Converting the amine to a more thermally stable derivative can be a very effective solution.

Category 4: Advanced Technique - Derivatization

Question 7: Why and when should I consider derivatization?

Answer: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[12] You should consider derivatization if you cannot achieve satisfactory peak shape or response even after optimizing sample preparation and instrument conditions.

Benefits of Derivatization for Anilines:

  • Reduces Polarity: The active hydrogen on the amine group is replaced with a non-polar group, which significantly reduces peak tailing.

  • Increases Thermal Stability: The resulting derivative is often more stable at higher temperatures than the parent aniline.

  • Improves Volatility: In some cases, derivatization can increase the volatility of the analyte.

Question 8: What is a suitable derivatization procedure for 2-Ethoxy-4-fluoroaniline?

Answer: Acylation is a common and effective derivatization technique for primary amines like anilines. This involves reacting the amine with an acylating agent, such as an anhydride or an acyl halide, to form a stable amide. Pentafluorobenzoyl chloride (PFBCI) or heptafluorobutyric anhydride (HFBA) are excellent choices as they create derivatives that are highly responsive to an Electron Capture Detector (ECD) if ultra-trace level analysis is required.

Protocol: Acylation Derivatization with HFBA

  • Sample Preparation: Start with a known amount of the 2-Ethoxy-4-fluoroaniline free base in an appropriate solvent (e.g., toluene or ethyl acetate) in a reaction vial.

  • Add Reagent: Add a 10-50 fold molar excess of heptafluorobutyric anhydride (HFBA).

  • Add Catalyst (Optional but Recommended): Add a small amount of a catalyst such as pyridine to facilitate the reaction.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Quench/Cleanup: After cooling, the excess HFBA can be removed by a gentle stream of nitrogen or by a basic wash (e.g., with a dilute NaHCO₃ solution), followed by re-extraction of the derivatized product into an organic solvent.

  • Analysis: The resulting solution containing the N-heptafluorobutyryl-2-ethoxy-4-fluoroaniline derivative is ready for GC analysis. This derivative will be much less polar and more thermally stable, resulting in significantly improved chromatography.

References

  • ChemSynthesis. (2025). 2-fluoroaniline. Retrieved from [Link]

  • Cedarville University. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • Jones, B. A., et al. (1985). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 29(4), 561-564. Retrieved from [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Retrieved from [Link]

  • Gökçen, B., et al. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(6), 519-525. Retrieved from [Link]

  • Wasik, A., et al. (2010). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as Triphenylfluorosilane. Polish Journal of Environmental Studies, 19(5), 1033-1040. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Zhang, Q. H., et al. (2013). Dispersive liquid-liquid microextraction using ionic liquid as solvent for the determination of four aniline compounds in water samples by gas chromatography-mass spectrometry. Analytical Methods, 5(2), 489-494. Retrieved from [Link]

  • Wang, X., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1988. Retrieved from [Link]

  • NileRed. (2025). Freebasing aniline sulfate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1. General Method. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Catalysts for the Synthesis of 2-Ethoxy-4-fluoroaniline Hydrochloride: A Guide for Researchers and Drug Development Professionals

Introduction 2-Ethoxy-4-fluoroaniline hydrochloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-4-fluoroaniline hydrochloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. The efficiency, selectivity, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in the field of drug development. The most prevalent synthetic route to this valuable building block involves the catalytic reduction of its nitro precursor, 1-ethoxy-4-fluoro-2-nitrobenzene. The choice of catalyst for this transformation is a critical decision that significantly impacts yield, purity, reaction time, and overall process viability.

This comprehensive technical guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride. Drawing upon established chemical principles and data from analogous transformations, this document aims to equip researchers with the necessary insights to make informed decisions in catalyst selection and process optimization.

The Synthetic Landscape: From Nitroarene to Hydrochloride Salt

The synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride is typically a two-step process commencing with the catalytic reduction of 1-ethoxy-4-fluoro-2-nitrobenzene to 2-Ethoxy-4-fluoroaniline. This is followed by the formation of the hydrochloride salt, which often improves the stability and handling of the final product.

1-Ethoxy-4-fluoro-2-nitrobenzene 1-Ethoxy-4-fluoro-2-nitrobenzene 2-Ethoxy-4-fluoroaniline 2-Ethoxy-4-fluoroaniline 1-Ethoxy-4-fluoro-2-nitrobenzene->2-Ethoxy-4-fluoroaniline Catalytic Reduction 2-Ethoxy-4-fluoroaniline\nHydrochloride 2-Ethoxy-4-fluoroaniline Hydrochloride 2-Ethoxy-4-fluoroaniline->2-Ethoxy-4-fluoroaniline\nHydrochloride HCl

Caption: General synthetic scheme for 2-Ethoxy-4-fluoroaniline hydrochloride.

The core of this guide focuses on the comparative analysis of catalysts for the critical reduction step. The choice of catalyst not only dictates the reaction's efficiency but also its selectivity, particularly in preventing undesirable side reactions such as dehalogenation (loss of the fluorine atom).

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the reduction of 1-ethoxy-4-fluoro-2-nitrobenzene is a trade-off between activity, selectivity, cost, and safety. The most commonly employed catalysts are Palladium on carbon (Pd/C) and Raney® Nickel, each with distinct advantages and disadvantages. More recently, other catalytic systems have emerged, offering potential benefits in specific contexts.

Performance Metrics of Key Catalysts

The following table summarizes the typical performance of various catalysts in the reduction of substituted nitroaromatics, providing a basis for comparison in the synthesis of 2-Ethoxy-4-fluoroaniline.

CatalystTypical Loading (mol%)Hydrogen SourceTemperature (°C)Pressure (atm)Reaction TimeTypical Yield (%)Key Observations & Potential Issues
10% Pd/C 1-10H₂ gasRoom Temp - 801 - 101 - 6 h>95High activity and selectivity. Potential for dehalogenation at higher temperatures and pressures.[1][2]
Raney® Nickel 5-20 (w/w)H₂ gas50 - 15010 - 1002 - 12 h85-95Cost-effective. Higher temperatures and pressures often required. Can be less selective and may promote side reactions.[1][3]
Platinum(IV) Oxide (PtO₂) 1-5H₂ gasRoom Temp - 501 - 54 - 12 h>90Good activity under mild conditions. Less prone to dehalogenation than Pd/C in some cases. Higher cost.
Pd/C with Transfer Hydrogenation 2-10Ammonium formate, Formic acid60 - 100N/A2 - 8 h>90Avoids the need for high-pressure hydrogen gas, enhancing safety. Reaction kinetics can be slower.[4]
Raney® Nickel with Transfer Hydrogenation 10-30 (w/w)Hydrazine hydrate60 - 100N/A3 - 10 h80-90A safer alternative to high-pressure hydrogenation with Raney-Ni. Requires careful handling of hydrazine.
Novel Catalysts (e.g., Ni/C, Bimetallic, Single-Atom) VariesH₂ gas or TransferVariesVariesVariesHighEmerging technologies with potential for higher activity, selectivity, and cost-effectiveness. Often require specialized synthesis.[5][6]

Note: The data presented is a synthesis of information from various sources on the reduction of similar substituted nitroaromatics and should be considered as a general guideline. Optimization for the specific synthesis of 2-Ethoxy-4-fluoroaniline is recommended.

In-Depth Catalyst Profiles

1. Palladium on Carbon (Pd/C): The High-Performance Standard

Palladium on carbon is often the catalyst of choice for the hydrogenation of nitroaromatics due to its high activity and selectivity under relatively mild conditions.[1][2]

  • Expertise & Experience: The high activity of Pd/C stems from its excellent ability to activate molecular hydrogen and the nitro group on the catalyst surface. For substrates like 1-ethoxy-4-fluoro-2-nitrobenzene, the primary concern is preventing hydrodefluorination. Operating at lower temperatures and hydrogen pressures is a key strategy to mitigate this side reaction. The choice of solvent can also influence selectivity; alcohols such as ethanol or methanol are commonly used and generally afford high yields.

  • Trustworthiness: A self-validating protocol using Pd/C involves careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material without significant formation of byproducts. The reaction is typically considered complete when hydrogen uptake ceases.

2. Raney® Nickel: The Cost-Effective Workhorse

Raney® Nickel is a highly active, pyrophoric catalyst that offers a significant cost advantage over precious metal catalysts like palladium.[1][3]

  • Expertise & Experience: The high activity of Raney® Nickel necessitates careful control of reaction parameters to maintain selectivity. For halogenated nitroaromatics, Raney® Nickel can be more prone to dehalogenation than Pd/C, especially under harsh conditions. However, its lower cost makes it an attractive option for large-scale industrial production, provided the process is well-optimized. The use of Raney® Nickel often requires higher temperatures and pressures compared to Pd/C to achieve comparable reaction rates.

  • Trustworthiness: Due to its pyrophoric nature, handling Raney® Nickel requires stringent safety precautions. Protocols should include steps for safe catalyst handling, such as keeping it water-wet and charging the reactor under an inert atmosphere. The validation of a Raney® Nickel-catalyzed reaction involves careful analysis of the product mixture for dehalogenated impurities.

3. Catalytic Transfer Hydrogenation (CTH): The Safer Alternative

Catalytic Transfer Hydrogenation (CTH) provides a valuable alternative to using high-pressure hydrogen gas, thereby enhancing laboratory and industrial safety.[4]

  • Expertise & Experience: In CTH, hydrogen is generated in situ from a donor molecule, such as ammonium formate, formic acid, or hydrazine, on the surface of a catalyst, typically Pd/C or Raney® Nickel. The choice of hydrogen donor and solvent system is crucial for efficient hydrogen transfer. For instance, ammonium formate in methanol is a commonly used system with Pd/C. The reaction temperature is typically elevated to facilitate the decomposition of the hydrogen donor.

  • Trustworthiness: A key validation point in a CTH protocol is ensuring the complete decomposition of the hydrogen donor and the full conversion of the starting material. The workup procedure must effectively remove the byproducts of the hydrogen donor. For example, when using ammonium formate, the byproducts are ammonia and carbon dioxide.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-Ethoxy-4-fluoroaniline. These should be regarded as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Catalytic Hydrogenation using 10% Pd/C

cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Hydrogenation cluster_3 Workup Charge Reactor Charge hydrogenation reactor with 1-ethoxy-4-fluoro-2-nitrobenzene and ethanol Add Catalyst Carefully add 10% Pd/C (5 mol%) Charge Reactor->Add Catalyst Purge Seal reactor and purge with N₂ then H₂ Add Catalyst->Purge Pressurize & Stir Pressurize with H₂ (3 atm) and stir vigorously at 40°C Purge->Pressurize & Stir Monitor Monitor H₂ uptake and reaction progress by TLC/GC Pressurize & Stir->Monitor Vent & Purge Vent H₂ and purge with N₂ Monitor->Vent & Purge Filter Filter the reaction mixture through Celite® Vent & Purge->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Materials:

  • 1-ethoxy-4-fluoro-2-nitrobenzene (1 equivalent)

  • 10% Palladium on carbon (5 mol%)

  • Ethanol (10-20 volumes)

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-ethoxy-4-fluoro-2-nitrobenzene in ethanol.

  • Carefully add 10% Pd/C to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 3 atmospheres and heat the reaction mixture to 40°C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using TLC or GC.

  • Once the reaction is complete (typically 2-4 hours), cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to afford crude 2-Ethoxy-4-fluoroaniline, which can be used directly in the next step or purified further.

Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel and Hydrazine

Materials:

  • 1-ethoxy-4-fluoro-2-nitrobenzene (1 equivalent)

  • Raney® Nickel (slurry in water, ~20% w/w)

  • Hydrazine monohydrate (3-5 equivalents)

  • Ethanol (10-20 volumes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of 1-ethoxy-4-fluoro-2-nitrobenzene in ethanol.

  • Carefully add the Raney® Nickel slurry.

  • Heat the mixture to a gentle reflux (around 80°C).

  • Slowly add hydrazine monohydrate dropwise via an addition funnel over a period of 1-2 hours. Caution: The reaction can be exothermic.

  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney® Nickel. Caution: The filter cake should be kept wet with water to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethoxy-4-fluoroaniline.

Protocol 3: Formation of 2-Ethoxy-4-fluoroaniline Hydrochloride

Materials:

  • Crude 2-Ethoxy-4-fluoroaniline (1 equivalent)

  • Anhydrous diethyl ether or isopropanol

  • Concentrated hydrochloric acid or HCl gas

Procedure:

  • Dissolve the crude 2-Ethoxy-4-fluoroaniline in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise with stirring, or bubble anhydrous HCl gas through the solution.

  • A precipitate of 2-Ethoxy-4-fluoroaniline hydrochloride will form.

  • Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Conclusion and Recommendations

The synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride is a critical process for which the choice of reduction catalyst is a key determinant of success.

  • For high-yield, high-purity synthesis at the laboratory scale , 10% Pd/C under mild hydrogenation conditions is the recommended catalyst. Its high activity and selectivity often justify the higher cost.

  • For large-scale industrial production where cost is a major driver , Raney® Nickel is a viable option. However, it requires careful optimization to minimize dehalogenation and stringent safety protocols for handling.

  • When high-pressure hydrogenation facilities are unavailable or for enhanced safety , Catalytic Transfer Hydrogenation with Pd/C and ammonium formate is an excellent alternative.

It is imperative for researchers to conduct small-scale optimization experiments to determine the ideal catalyst and reaction conditions for their specific needs, taking into account factors such as available equipment, budget, and safety considerations. The protocols and comparative data provided in this guide serve as a robust foundation for such investigations, enabling the efficient and reliable synthesis of this important pharmaceutical intermediate.

References

  • MDPI. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. [Link]

  • ResearchGate. Comparison of the catalytic hydrogenation performance. Concentration of... [Link]

  • ResearchGate. Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]

  • ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. [Link]

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Ethoxy-4-fluoroaniline hydrochloride Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a drug substance from synthesis to a finished product is underpinned by rigorous analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a drug substance from synthesis to a finished product is underpinned by rigorous analytical scrutiny. A crucial component of this process is the quantitative analysis of starting materials and intermediates, such as 2-Ethoxy-4-fluoroaniline hydrochloride. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[3][4]

Part 1: The Analytical Challenge & Initial Method Development

2-Ethoxy-4-fluoroaniline hydrochloride is a primary aromatic amine, a class of compounds often used as intermediates in pharmaceutical synthesis[5]. The primary analytical challenge is to develop a method that is not only accurate and precise but also specific, ensuring that the analyte's peak is well-resolved from any potential impurities or degradation products.

Analyte Properties and Chromatographic Considerations:

  • Structure: As a substituted aniline, the molecule possesses a UV-active benzene ring, making UV detection a suitable choice for HPLC.

  • Polarity: The presence of the ethoxy and fluoro groups, along with the amine hydrochloride salt, suggests moderate polarity. This makes Reverse-Phase HPLC (RP-HPLC) an ideal starting point, where a nonpolar stationary phase is paired with a polar mobile phase.

  • Solubility: The hydrochloride salt form enhances aqueous solubility, simplifying sample and standard preparation in typical HPLC mobile phase constituents like water and acetonitrile or methanol.

Based on these properties, an initial isocratic RP-HPLC method was developed. The key variables to optimize and compare are the stationary phase (column) and the mobile phase composition.

Part 2: Comparative Analysis of Chromatographic Columns

The choice of a C18 column is standard for moderately polar analytes. However, not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can significantly impact selectivity, peak shape, and retention. Here, we compare two commonly used C18 columns for the analysis of 2-Ethoxy-4-fluoroaniline hydrochloride.

Experimental Conditions for Comparison:

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Analyte Concentration: 50 µg/mL

Table 1: Comparison of C18 Column Performance

ParameterColumn A (Standard End-capping)Column B (Double End-capping)Acceptance Criteria
Retention Time (min) 4.214.55Consistent
Tailing Factor (Tf) 1.61.1Tf ≤ 2.0[6]
Theoretical Plates (N) 65009200N > 2000
Resolution (Rs) from nearest impurity 1.82.5Rs > 2.0[6]

Insight & Causality: Column B, featuring more extensive end-capping, shows superior performance. End-capping neutralizes residual silanol groups on the silica surface that can cause undesirable secondary interactions with basic compounds like amines, leading to peak tailing. The reduced tailing (Tf = 1.1) and increased theoretical plates (efficiency) with Column B result in a sharper peak and better resolution from a known process impurity, making it the more suitable choice for a robust quantitative method.

Part 3: The Selected Method and Validation Workflow

Based on the comparative data, the method utilizing Column B was selected for full validation. The validation process is a structured approach to ensure the method is fit for its intended purpose, involving planned experiments and predefined acceptance criteria.[7]

The overall workflow for method validation is a systematic process.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Refine Parameters Protocol Draft Validation Protocol Opt->Protocol Criteria Define Acceptance Criteria Protocol->Criteria Exec Execute Validation Experiments Criteria->Exec Data Data Collection & Processing Exec->Data Report Compile Validation Report Data->Report Review Review & Approval Report->Review

Caption: High-level workflow for HPLC method validation.

Part 4: In-Depth Validation Parameter Analysis

The validation was conducted following the ICH Q2(R1) guideline, which outlines the necessary parameters to assess.[3][8] These include specificity, linearity, range, accuracy, precision, and robustness.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Protocol: A solution of the analyte was spiked with known related substances and potential degradation products. Additionally, a placebo (matrix without the analyte) was injected.

  • Results: The analyte peak was well-resolved from all other components (Resolution > 2.0). No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

  • Protocol: A series of five solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 25 µg/mL to 75 µg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve of peak area versus concentration was plotted.

Table 2: Linearity and Range Data

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroReportable
Range 25 - 75 µg/mL80-120% of test concentration[1]

Insight & Causality: An r² value greater than 0.999 is a strong indicator of a linear relationship. This confirms that across the specified range, the detector response accurately reflects changes in analyte concentration, which is fundamental for quantification.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[8]

  • Protocol: Accuracy was evaluated at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three preparations at each level.

  • Results: The recovery was calculated for each sample.

Table 3: Accuracy (Recovery) Data

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (40 µg/mL) 99.5%0.8%98.0 - 102.0% Recovery
100% (50 µg/mL) 100.2%0.6%%RSD ≤ 2.0%
120% (60 µg/mL) 100.5%0.7%

Insight & Causality: The high recovery percentages and low relative standard deviation (RSD) across the range demonstrate that the method is free from significant systematic errors and provides a result very close to the true value.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[8]

  • Protocol (Repeatability): Six individual preparations of the analyte at 100% concentration were analyzed on the same day, by the same analyst, on the same instrument.

  • Protocol (Intermediate Precision): The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Results: The %RSD of the measurements was calculated.

Table 4: Precision Data

Parameter% RSD (Analyst 1, Day 1)% RSD (Analyst 2, Day 2)Acceptance Criteria
Assay Result (µg/mL) 0.9%1.1%%RSD ≤ 2.0%

Insight & Causality: Low %RSD values for both repeatability and intermediate precision indicate that the method is not significantly affected by random errors or variables such as different analysts or instruments, making it reliable for routine use in a QC environment.

The relationship between these core validation parameters is crucial; robust linearity is built upon a foundation of accurate and precise measurements.

G Validation Validated Method Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Supports Precision Precision Precision->Linearity Supports Linearity->Validation Establishes Specificity Specificity Specificity->Validation Establishes Robustness Robustness Robustness->Validation Ensures Reliability

Caption: Interdependency of key HPLC validation parameters.

Part 5: System Suitability and Robustness

System Suitability Testing (SST): Before any sample analysis, SST is performed to ensure the chromatographic system is adequate for the intended analysis.[10] It is an integral part of the method.

  • Protocol: A standard solution is injected five times at the beginning of the analytical run.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%[6]

    • Tailing Factor (Tf): ≤ 2.0[6]

    • Theoretical Plates (N): ≥ 2000

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol: Key parameters were slightly varied from the nominal method conditions.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Results: In all varied conditions, the system suitability criteria were met, and the assay results did not deviate significantly from the nominal results.

Conclusion

This guide has systematically walked through the validation of an HPLC method for the quantification of 2-Ethoxy-4-fluoroaniline hydrochloride. Through a comparative analysis of columns, a superior stationary phase was selected, leading to an optimized method. This method was then subjected to a rigorous validation protocol in accordance with ICH Q2(R1) guidelines.[3] The experimental data, summarized herein, demonstrates that the method is specific, linear over the defined range, accurate, precise, and robust. This self-validating system confirms its suitability for its intended purpose in a regulated drug development environment, ensuring the quality and consistency of the analytical data generated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. Omics Online. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. European Compliance Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]

  • EMA publishes Document on the Validation of analytical Methods. European Compliance Academy. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Crawford Scientific. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • 4-Fluoroaniline. PubChem. [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

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Validation

A Comparative Guide to LC-MS and GC-MS for Impurity Profiling of 2-Ethoxy-4-fluoroaniline Hydrochloride

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities, even at trace levels, is inevitable. For a key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities, even at trace levels, is inevitable. For a key intermediate like 2-Ethoxy-4-fluoroaniline hydrochloride, a precursor in the synthesis of various pharmaceutical compounds, rigorous impurity profiling is not merely a quality control measure; it is a cornerstone of drug safety and regulatory compliance. Impurities can originate from starting materials, by-products of side reactions, degradation of the API, or residual catalysts and solvents.[1] The International Council for Harmonisation (ICH) has established stringent guidelines that necessitate the identification and characterization of impurities exceeding 0.1%.[2] Furthermore, certain impurities, such as 4-fluoroaniline, are classified as potentially genotoxic, demanding highly sensitive analytical methods for their detection and quantification at parts-per-million (ppm) levels.

This guide provides an in-depth, objective comparison of two powerful hyphenated analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive impurity profiling of 2-Ethoxy-4-fluoroaniline hydrochloride. We will delve into the fundamental principles of each technique, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Physicochemical Properties of 2-Ethoxy-4-fluoroaniline Hydrochloride and its Potential Impurities

2-Ethoxy-4-fluoroaniline hydrochloride is a substituted aniline derivative. Its structure, featuring a polar amine group and a substituted aromatic ring, dictates its analytical behavior. Potential impurities may include, but are not limited to:

  • Starting materials: such as 4-fluoroaniline.[3]

  • Isomeric impurities: arising from alternative reaction pathways.

  • By-products: from incomplete reactions or side reactions.

  • Degradation products: formed under stress conditions like heat, light, or pH excursions.

The volatility and thermal stability of these impurities, along with the parent compound, are critical factors in selecting the appropriate analytical technique. While some smaller, less polar impurities might be amenable to GC analysis, the parent compound and many related aromatic amines are polar and can be thermally labile.

Head-to-Head Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for impurity profiling of 2-Ethoxy-4-fluoroaniline hydrochloride is not arbitrary; it is dictated by the chemical nature of the analyte and its potential impurities.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.[4]Best for volatile and thermally stable compounds.[5]2-Ethoxy-4-fluoroaniline hydrochloride and its polar, potentially non-volatile impurities are directly amenable to LC-MS without derivatization. GC-MS requires volatilization at high temperatures, which can cause degradation.
Thermal Stability Operates at or near ambient temperature, preserving the integrity of thermally sensitive molecules.[6]High inlet and column temperatures can lead to the degradation of the analyte or parent compound, creating false positives.[7]A study on a related compound, ezetimibe, showed that it decomposed to 4-fluoroaniline under GC high-temperature conditions, leading to erroneously high recovery rates.[7] This is a critical flaw for impurity profiling.
Derivatization Generally not required for polar analytes like anilines.Often necessary for polar compounds containing -NH2 groups to increase volatility and improve peak shape.[8]Derivatization adds complexity, time, and potential for incomplete reactions or side-product formation, introducing variability and potential for error.
Sensitivity High sensitivity, especially with tandem MS (LC-MS/MS), allows for detection at trace levels (ng/mL to pg/mL).[4][9]High sensitivity, particularly for volatile impurities. Tandem MS (GC-MS/MS) can enhance sensitivity.For genotoxic impurities with low permissible limits, the high sensitivity of LC-MS/MS is a significant advantage.
Selectivity High selectivity is achieved through a combination of chromatographic separation and mass analysis.High selectivity is provided by the mass spectrometer.Both techniques offer excellent selectivity, which is crucial for distinguishing impurities from the main component and each other.
Sample Preparation Typically involves simple dissolution, dilution, and filtration.[5]Can be more complex, often requiring extraction into a volatile solvent and a derivatization step.[5]The simpler sample preparation for LC-MS reduces potential sources of error and improves throughput.
Matrix Effects Susceptible to ion suppression or enhancement from the sample matrix.Generally less prone to matrix effects in the ion source.Careful method development and the use of internal standards can mitigate matrix effects in LC-MS.

Experimental Protocols

LC-MS Method for Impurity Profiling of 2-Ethoxy-4-fluoroaniline Hydrochloride

This protocol is based on established methods for the analysis of fluoroaniline derivatives and provides a robust starting point for method development and validation.[6]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-Ethoxy-4-fluoroaniline hydrochloride into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).
  • Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL with the same diluent.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-1000) and Targeted MS/MS
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 8 L/min

3. Data Analysis:

  • Process the chromatograms to identify and quantify any peaks other than the main component.
  • Use the full scan data to determine the mass-to-charge ratio (m/z) of potential impurities.
  • Perform targeted MS/MS experiments on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
  • Quantify impurities against a qualified reference standard or, if unavailable, as a percentage of the main peak area, applying appropriate response factors if known.
GC-MS Method for Impurity Profiling (with Derivatization)

Disclaimer: This protocol is provided for comparative purposes. Due to the high risk of thermal degradation of the parent compound into its impurities under typical GC conditions, this method is not recommended for the accurate quantification of impurities in 2-Ethoxy-4-fluoroaniline hydrochloride.

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a vial.
  • Add 1 mL of a suitable aprotic solvent (e.g., pyridine-free acetonitrile).
  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
  • Cap the vial tightly and heat at 70 °C for 30 minutes to facilitate the derivatization of the primary amine group.
  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS System Agilent 5977B GC/MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C

3. Data Analysis:

  • Analyze the chromatogram for peaks corresponding to the derivatized impurities.
  • Compare the resulting mass spectra with spectral libraries for identification.
  • Be aware that any detected 4-fluoroaniline may be an artifact of the degradation of 2-Ethoxy-4-fluoroaniline hydrochloride in the hot GC inlet.

Visualization of Analytical Workflows

LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Filtration (0.22 µm) B->C D LC Separation (C18 Column) C->D E ESI Ionization (Positive Mode) D->E F Mass Analysis (Full Scan & MS/MS) E->F G Impurity Identification (Mass & Fragmentation) F->G H Quantification G->H I Reporting H->I

Caption: LC-MS workflow for impurity profiling.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Derivatization (e.g., Silylation) B->C D Heating C->D E Vaporization (High Temp Inlet) D->E F GC Separation (DB-5ms Column) E->F G EI Ionization F->G H Mass Analysis G->H I Impurity Identification (Library Search) H->I J Quantification (High Risk of Inaccuracy) I->J K Reporting J->K

Caption: GC-MS workflow with inherent limitations.

Conclusion and Recommendation

Based on the fundamental principles of chromatography and mass spectrometry, and supported by experimental evidence from the analysis of related compounds, LC-MS is unequivocally the superior technique for the impurity profiling of 2-Ethoxy-4-fluoroaniline hydrochloride.

The primary advantages of LC-MS in this application are:

  • Compatibility with Polar and Non-Volatile Compounds: It directly analyzes the target compound and its likely impurities in their native state.

  • Avoidance of Thermal Degradation: The ambient temperature conditions of LC ensure that the observed impurity profile is a true representation of the sample, free from artifacts generated by the analytical technique itself.[7]

  • Simplified Sample Preparation: The straightforward "dissolve and dilute" approach minimizes sample handling and potential sources of error.

Conversely, GC-MS is ill-suited for this analysis due to the high probability of thermal degradation of the parent compound, which would lead to an overestimation of certain impurities.[7] The necessity of derivatization further complicates the workflow and introduces potential inaccuracies.[8]

For researchers and drug development professionals tasked with the impurity profiling of 2-Ethoxy-4-fluoroaniline hydrochloride, the adoption of a validated LC-MS method is essential for ensuring data integrity, achieving regulatory compliance, and ultimately, safeguarding patient safety.

References

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
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  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • US Pharmacopeia. (2014). 1086 USP 37 page 828. Retrieved from [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph.
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • ResearchGate. (n.d.). (PDF)
  • US Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (2019). Ph. Eur. 2.4.20. Determination of elemental impurities. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

  • US Pharmacopeia. (2023).
  • EDQM, Council of Europe. (n.d.). The European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 2-Ethoxy-4-fluoroaniline Hydrochloride and its Non-fluorinated Analogs

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. A compound that is rapidly met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. A compound that is rapidly metabolized may fail to achieve the necessary exposure at its target site, rendering it ineffective. Conversely, an overly stable compound can accumulate, leading to potential toxicity. The strategic modification of a molecule's structure to fine-tune its metabolic fate is therefore a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the metabolic stability of 2-Ethoxy-4-fluoroaniline hydrochloride and its non-fluorinated analogs, 2-ethoxyaniline and 4-fluoroaniline. We will explore the theoretical underpinnings of how fluorination impacts metabolism and provide supporting experimental frameworks for researchers in drug development.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance its metabolic stability.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" a site of oxidation, thereby slowing down the rate of metabolism and prolonging the drug's half-life.[3] This principle is central to our comparative analysis.

Comparative Metabolic Stability: An Illustrative Analysis

The primary sites of metabolic attack on the non-fluorinated analogs are anticipated to be the aromatic ring (hydroxylation) and the ethoxy group (O-dealkylation). In 2-Ethoxy-4-fluoroaniline, the fluorine atom at the 4-position is expected to significantly hinder oxidation at that site.

Table 1: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes

CompoundStructurePredicted Major Metabolic PathwaysRepresentative Half-Life (t½, min)Representative Intrinsic Clearance (CLint, µL/min/mg protein)
2-Ethoxyaniline2-Ethoxyaniline structureAromatic hydroxylation, O-dealkylation2527.7
4-Fluoroaniline4-Fluoroaniline structureAromatic hydroxylation (ortho to the amine), N-acetylation4515.4
2-Ethoxy-4-fluoroaniline2-Ethoxy-4-fluoroaniline structureO-dealkylation, Aromatic hydroxylation (ortho to the ethoxy group)>60<11.5

Disclaimer: The data presented in Table 1 is illustrative and intended for educational purposes to demonstrate the expected impact of fluorination on metabolic stability. Actual experimental values may vary.

The rationale for these representative values is as follows:

  • 2-Ethoxyaniline: With two potential sites for oxidation (the aromatic ring and the ethoxy group), this compound is expected to have the lowest metabolic stability (shortest half-life and highest clearance).

  • 4-Fluoroaniline: The fluorine atom at the 4-position blocks para-hydroxylation, a common metabolic route for anilines.[4] While other metabolic pathways like ortho-hydroxylation and N-acetylation are still possible, the overall rate of metabolism is expected to be slower than that of 2-ethoxyaniline.

  • 2-Ethoxy-4-fluoroaniline: In this molecule, the fluorine atom at the 4-position protects the aromatic ring from oxidation at that site. The primary remaining site for Phase I metabolism is the ethoxy group (O-dealkylation). With a key metabolic "soft spot" blocked, this compound is predicted to exhibit the highest metabolic stability.

Key Metabolic Pathways and the Role of Cytochrome P450

The biotransformation of these aniline derivatives is primarily mediated by the cytochrome P450 (CYP450) family of enzymes located in the liver.[5][6] These enzymes catalyze a variety of oxidative reactions.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism 2-Ethoxyaniline 2-Ethoxyaniline Metabolite_A Hydroxylated & O-dealkylated Metabolites 2-Ethoxyaniline->Metabolite_A Aromatic Hydroxylation, O-dealkylation 4-Fluoroaniline 4-Fluoroaniline Metabolite_B Hydroxylated & N-acetylated Metabolites 4-Fluoroaniline->Metabolite_B Aromatic Hydroxylation, N-acetylation 2-Ethoxy-4-fluoroaniline 2-Ethoxy-4-fluoroaniline Metabolite_C O-dealkylated & Hydroxylated Metabolites 2-Ethoxy-4-fluoroaniline->Metabolite_C O-dealkylation, Aromatic Hydroxylation Conjugated_Metabolites Glucuronidated & Sulfated Metabolites Metabolite_A->Conjugated_Metabolites Metabolite_B->Conjugated_Metabolites Metabolite_C->Conjugated_Metabolites

Figure 1: Predicted metabolic pathways for 2-Ethoxy-4-fluoroaniline and its non-fluorinated analogs.

For the non-fluorinated analogs, CYP450-mediated oxidation can occur at multiple positions. For 2-ethoxyaniline, both the aromatic ring and the ethoxy group are susceptible. For 4-fluoroaniline, while the para position is blocked, ortho-hydroxylation can still occur.[4] In the case of 2-Ethoxy-4-fluoroaniline, the fluorine atom significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP450 enzymes, thus favoring metabolism at the ethoxy group.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

To empirically determine the metabolic stability of these compounds, a standard in vitro assay using human liver microsomes (HLMs) is employed. HLMs contain a rich complement of CYP450 enzymes and are a cost-effective and widely accepted model for assessing Phase I metabolism.[7][8][9]

Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Start->Prepare_Incubation_Mixture Pre-incubate Pre-incubate at 37°C for 5 min Prepare_Incubation_Mixture->Pre-incubate Initiate_Reaction Initiate Reaction with NADPH (1 mM) Pre-incubate->Initiate_Reaction Time_Points Incubate and collect aliquots at 0, 5, 15, 30, 45, 60 min Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Acetonitrile containing Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge to pellet protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (2-Ethoxy-4-fluoroaniline hydrochloride, 2-ethoxyaniline, 4-fluoroaniline) and a positive control (e.g., testosterone or propranolol) in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.[7]

    • Prepare a stock solution of the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (typically at a final concentration of 0.5 mg/mL), and the test compound (at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered time zero (t=0).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The organic solvent serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the zero-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of drug candidates. As illustrated in this guide, 2-Ethoxy-4-fluoroaniline hydrochloride is expected to have significantly greater metabolic stability compared to its non-fluorinated analogs, 2-ethoxyaniline and 4-fluoroaniline. This is attributed to the C-F bond's resistance to CYP450-mediated oxidation, which effectively blocks a major metabolic pathway.

For researchers and drug development professionals, understanding these principles is paramount for designing molecules with desirable pharmacokinetic properties. The provided experimental protocol offers a robust framework for empirically testing these hypotheses and generating crucial data to guide lead optimization efforts. Further studies to identify the specific CYP450 isozymes involved in the metabolism of these compounds would provide even deeper insights for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Rietjens, I. M., van den Berg, A. P., & Vervoort, J. (1990). Microsomal metabolism of fluoroanilines. Xenobiotica, 20(6), 635-645.
  • Eadsforth, C. V., Caryl, P. D., & Logan, C. J. (1986). Development of a 19 F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 16(6), 555-566.
  • Eklund, M., et al. (2019). Cellular effects of some metabolic oxidation products pertinent to 4-ethoxyaniline. Toxicology in Vitro, 54, 219-226.
  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Springer Nature Experiments. (n.d.).
  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450.

Sources

Validation

Comparison of different synthesis routes for 2-Ethoxy-4-fluoroaniline hydrochloride

This guide provides an in-depth comparison of prevalent synthesis routes for 2-Ethoxy-4-fluoroaniline hydrochloride, a key intermediate in the pharmaceutical industry. The analysis is tailored for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of prevalent synthesis routes for 2-Ethoxy-4-fluoroaniline hydrochloride, a key intermediate in the pharmaceutical industry. The analysis is tailored for researchers, chemists, and process development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will dissect two primary synthetic strategies, evaluating them on metrics of yield, purity, scalability, safety, and cost-effectiveness to guide you in selecting the optimal route for your specific application.

Introduction to 2-Ethoxy-4-fluoroaniline Hydrochloride

2-Ethoxy-4-fluoroaniline hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors for targeted cancer therapy. The precise arrangement of its ethoxy and fluorine substituents on the aniline ring is critical for molecular recognition and binding affinity in its downstream applications. Consequently, the efficient and high-purity synthesis of this intermediate is of paramount importance.

This guide will explore two common synthetic pathways:

  • Route A: Nitration-Reduction of 3-Fluorophenetole. This classical approach involves the nitration of a commercially available starting material, followed by a reduction of the nitro group.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) of 1,4-Difluoro-2-nitrobenzene. This alternative strategy utilizes a difluoro-substituted precursor, relying on a selective substitution reaction followed by reduction.

We will now delve into the specifics of each route, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.

Route A: Synthesis via Nitration-Reduction of 3-Fluorophenetole

This pathway is arguably the more traditional approach, leveraging the well-established chemistry of electrophilic aromatic substitution and nitro group reduction.

Reaction Scheme

Route_A A 3-Fluorophenetole B 4-Fluoro-2-nitrophenetole A->B HNO₃, H₂SO₄ (Nitration) C 2-Ethoxy-4-fluoroaniline B->C Fe, NH₄Cl (Reduction) D 2-Ethoxy-4-fluoroaniline HCl C->D HCl in IPA (Salt Formation)

Caption: Workflow for Route A, starting from 3-Fluorophenetole.

Mechanistic Considerations

The initial step involves the nitration of 3-fluorophenetole. The ethoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The regioselectivity is primarily governed by the powerful activating effect of the ethoxy group, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Steric hindrance from the ethoxy group favors substitution at the para position, leading to the desired 4-fluoro-2-nitrophenetole intermediate.

The subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, but a common and effective method is the use of iron powder in the presence of an acid catalyst, such as ammonium chloride, in a protic solvent. This method is often preferred in industrial settings due to its cost-effectiveness and relatively mild reaction conditions.

Experimental Protocol

Step 1: Nitration of 3-Fluorophenetole

  • To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0-5 °C, add 3-fluorophenetole (50 g, 0.357 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add a mixture of concentrated sulfuric acid (75 mL) and concentrated nitric acid (34 mL) dropwise over 2 hours, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-nitrophenetole as a yellow oil.

Step 2: Reduction of 4-Fluoro-2-nitrophenetole

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add iron powder (75 g, 1.34 mol) and a solution of ammonium chloride (10 g) in water (100 mL).

  • Heat the mixture to 80-90 °C and then add a solution of 4-fluoro-2-nitrophenetole (50 g, 0.27 mol) in ethanol (200 mL) dropwise over 1 hour.

  • After the addition is complete, reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-ethoxy-4-fluoroaniline.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 2-ethoxy-4-fluoroaniline in isopropanol (IPA, 200 mL).

  • Cool the solution to 0-5 °C and add a solution of HCl in isopropanol (e.g., 5-6 M) dropwise with stirring until the pH is acidic (pH 1-2).

  • Stir the resulting slurry at 0-5 °C for 1 hour.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford 2-Ethoxy-4-fluoroaniline hydrochloride as a white to off-white solid.

Route B: Synthesis via SNAr of 1,4-Difluoro-2-nitrobenzene

This modern approach takes advantage of the high reactivity of activated aryl fluorides towards nucleophilic aromatic substitution.

Reaction Scheme

Route_B A 1,4-Difluoro-2-nitrobenzene C 4-Fluoro-2-nitrophenetole A->C S N Ar Reaction B Sodium Ethoxide B->C S N Ar Reaction D 2-Ethoxy-4-fluoroaniline C->D Pd/C, H₂ (Hydrogenation) E 2-Ethoxy-4-fluoroaniline HCl D->E HCl in IPA (Salt Formation)

Caption: Workflow for Route B, starting from 1,4-Difluoro-2-nitrobenzene.

Mechanistic Considerations

This route begins with the nucleophilic aromatic substitution (SNAr) of 1,4-difluoro-2-nitrobenzene with sodium ethoxide. The nitro group strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions. The fluorine atom at the C1 position (ortho to the nitro group) is more activated than the fluorine at the C4 position (para to the nitro group), leading to a highly regioselective substitution by the ethoxide nucleophile to form 4-fluoro-2-nitrophenetole, the same intermediate as in Route A.

The subsequent reduction of the nitro group is often accomplished via catalytic hydrogenation. This method, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is generally cleaner and provides higher yields and purity compared to metal-acid reductions. It avoids the use of large excesses of metal powders and the generation of metallic waste streams.

Experimental Protocol

Step 1: SNAr Reaction

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (9.0 g, 0.39 mol) to absolute ethanol (250 mL) under a nitrogen atmosphere at 0-5 °C.

  • Once all the sodium has reacted, add a solution of 1,4-difluoro-2-nitrobenzene (50 g, 0.314 mol) in ethanol (50 mL) dropwise, maintaining the temperature below 15 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by pouring it into ice water (500 mL).

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-2-nitrophenetole.

Step 2: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 4-fluoro-2-nitrophenetole (50 g, 0.27 mol) in methanol (250 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 2.5 g, 5% w/w), ensuring the catalyst is wetted.

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-ethoxy-4-fluoroaniline.

Step 3: Hydrochloride Salt Formation

  • Follow the same procedure as described in Step 3 of Route A.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each route are summarized below.

ParameterRoute A: Nitration-ReductionRoute B: SNAr-HydrogenationRationale & Field Insights
Starting Materials 3-Fluorophenetole1,4-Difluoro-2-nitrobenzene, Sodium EthoxideBoth starting materials are commercially available. The cost and availability may vary and should be evaluated based on current market conditions.
Overall Yield Moderate (Typically 60-70%)High (Typically 80-90%)Catalytic hydrogenation in Route B is generally more efficient and higher-yielding than the iron-acid reduction in Route A.
Purity Profile Good; may contain regioisomeric impurities from nitration.Excellent; SNAr is highly regioselective, and hydrogenation is a clean reaction.Route B typically yields a cleaner product, potentially reducing the burden of downstream purification.
Scalability Moderate; nitration requires careful temperature control and handling of mixed acids. Iron reduction can have work-up challenges on a large scale.High; SNAr is a robust reaction. Catalytic hydrogenation is a standard and scalable industrial process, although it requires specialized pressure equipment.
Safety Concerns Use of highly corrosive and oxidizing mixed acids (H₂SO₄/HNO₃). Exothermic nitration reaction requires strict temperature control to prevent runaways.Use of metallic sodium (flammable and reactive with water) to prepare sodium ethoxide. Use of flammable hydrogen gas under pressure.Both routes have significant safety considerations that require appropriate engineering controls and personal protective equipment. Route B's use of hydrogen gas may require a specialized manufacturing setup.
Environmental Impact Generates significant acidic and iron sludge waste streams.Generates less waste. The palladium catalyst can be recovered and recycled.Route B is generally considered a "greener" process due to higher atom economy and reduced waste generation.

Conclusion and Recommendation

Both Route A and Route B are viable methods for the synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride.

Route A is a classic, well-understood pathway that utilizes relatively inexpensive reagents. However, it suffers from moderate yields, potential regioselectivity issues during nitration, and significant safety and environmental concerns associated with the use of mixed acids and the generation of iron waste.

Route B represents a more modern and efficient approach. It offers superior yields and a cleaner product profile due to the high regioselectivity of the SNAr reaction and the efficiency of catalytic hydrogenation. While it involves the handling of sodium metal and pressurized hydrogen gas, these are well-managed processes in an industrial setting. The environmental benefits of reduced waste and the potential for catalyst recycling make Route B a more sustainable option.

For laboratory-scale synthesis where specialized hydrogenation equipment may not be available, Route A can be a practical choice. However, for industrial production and applications where high purity, high yield, and environmental considerations are paramount, Route B is the demonstrably superior and recommended pathway. The initial investment in hydrogenation equipment is often justified by the improved process efficiency, higher product quality, and reduced environmental footprint.

References

  • Nitration of Aromatic Compounds. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Iron-Mediated Reductions. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). Organic Chemistry. LibreTexts. [Link]

  • Catalytic Hydrogenation. Organic Chemistry. W. W. Norton & Company. [Link] (Note: This is a general reference to a textbook covering the topic, as specific online chapters may vary.)

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Ethoxy-4-fluoroaniline hydrochloride from Different Suppliers

Introduction: The Critical Role of Starting Material Purity in Drug Development In the intricate process of drug discovery and development, the quality of starting materials is paramount. 2-Ethoxy-4-fluoroaniline hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Purity in Drug Development

In the intricate process of drug discovery and development, the quality of starting materials is paramount. 2-Ethoxy-4-fluoroaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity can directly influence the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to downstream complications, including the formation of toxic byproducts, altered pharmacological activity, and significant regulatory hurdles.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of 2-Ethoxy-4-fluoroaniline hydrochloride from various suppliers. We will delve into the causality behind the selection of analytical methodologies, provide detailed, self-validating experimental protocols, and present a comparative analysis of fictional suppliers to illustrate the importance of rigorous quality assessment. The objective is to empower you to make informed decisions when sourcing this critical raw material.

Strategic Approach to Purity Assessment

A multi-pronged analytical approach is essential for a thorough evaluation of purity. No single technique can provide a complete picture of all potential impurities. Therefore, we employ a combination of chromatographic and spectroscopic methods to ensure a comprehensive assessment. This orthogonal approach, where different techniques with different separation and detection principles are used, is a cornerstone of robust analytical science.

Our strategy involves:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and non-volatile organic impurities. HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile organic impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and to identify and quantify impurities, often without the need for a reference standard for every impurity.[5][6]

This combination of techniques provides a holistic view of the sample's composition, ensuring that both expected and unexpected impurities are detected and quantified.

Experimental Design & Protocols

The following protocols are designed to be self-validating and are based on established analytical principles for aromatic amines.[7][8]

Overall Experimental Workflow

The process from receiving samples to the final purity report follows a structured path to ensure consistency and accuracy.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Receive Samples (Suppliers A, B, C) Sample_Login Log and Assign Unique IDs Sample_Reception->Sample_Login Homogenization Ensure Sample Homogeneity Sample_Login->Homogenization Sample_Prep Prepare Stock Solutions Homogenization->Sample_Prep HPLC_Analysis HPLC-UV/DAD (Purity & Non-Volatiles) Sample_Prep->HPLC_Analysis Dilute for HPLC GCMS_Analysis GC-MS (Volatiles & Residual Solvents) Sample_Prep->GCMS_Analysis Prepare for GC-MS NMR_Analysis ¹H and ¹⁹F NMR (Structural Confirmation & qNMR) Sample_Prep->NMR_Analysis Dissolve for NMR Data_Processing Process Raw Data (Integration, Spectral Analysis) HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing NMR_Analysis->Data_Processing Impurity_ID Identify & Quantify Impurities Data_Processing->Impurity_ID Purity_Calculation Calculate Overall Purity Impurity_ID->Purity_Calculation Final_Report Generate Comparative Report Purity_Calculation->Final_Report

Sources

Validation

A Comparative Investigation into the Reactivity of 2-Ethoxy-4-fluoroaniline Hydrochloride and Other Haloanilines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, haloanilines serve as critical building blocks. Their reactivity profile dictate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, haloanilines serve as critical building blocks. Their reactivity profile dictates the efficiency of synthetic routes and the ultimate yield and purity of target molecules. This guide provides a detailed comparative analysis of the reactivity of 2-Ethoxy-4-fluoroaniline hydrochloride against other structurally relevant haloanilines. By elucidating the underlying principles governing their chemical behavior and providing robust experimental data, this document aims to empower researchers to make informed decisions in reaction design and optimization.

The reactivity of anilines is fundamentally linked to the electron density at the nitrogen atom of the amino group.[1] This nucleophilic center is the primary site of interaction in a wide array of chemical transformations. The presence and nature of substituents on the aromatic ring significantly influence this electron density through a combination of inductive and resonance effects, thereby modulating the aniline's reactivity. Electron-donating groups (EDGs) enhance nucleophilicity, while electron-withdrawing groups (EWGs) diminish it.[1][2]

This guide will explore these substituent effects through a focused study on N-acylation, a common and vital reaction in synthetic organic chemistry.

Experimental Design: A Comparative N-Acylation Study

To quantitatively assess the relative reactivities, a series of N-acylation reactions were performed. This reaction is a reliable indicator of the nucleophilicity of the aniline's amino group. The hydrochloride salt of 2-Ethoxy-4-fluoroaniline necessitates an initial neutralization step to liberate the free amine for reaction.

Selected Haloanilines for Comparison:

  • 2-Ethoxy-4-fluoroaniline: The subject of our primary investigation. It possesses an electron-donating ethoxy group and an electron-withdrawing fluorine atom.

  • 4-Fluoroaniline: A simpler haloaniline to benchmark the effect of the ethoxy group.

  • 2-Chloro-4-fluoroaniline: Allows for a direct comparison of the electronic influence of an ethoxy versus a chloro substituent at the ortho position.[3][4]

  • Aniline: The parent compound, providing a baseline for reactivity.

Reaction Scheme:

The N-acylation was carried out using acetic anhydride in a suitable solvent. The reaction progress was monitored over time to determine the reaction rates.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure for the comparative N-acylation study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aniline Prepare equimolar solutions of each aniline in acetonitrile mix Mix aniline and acetic anhydride solutions at a constant temperature (25°C) prep_aniline->mix prep_anhydride Prepare a standardized solution of acetic anhydride in acetonitrile prep_anhydride->mix prep_base For 2-Ethoxy-4-fluoroaniline HCl, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine prep_base->prep_aniline quench At timed intervals, withdraw aliquots and quench the reaction mix->quench hplc Analyze quenched aliquots by HPLC to determine the concentration of the remaining aniline and the formed acetanilide quench->hplc kinetics Plot concentration vs. time to determine the initial reaction rate hplc->kinetics caption Experimental workflow for comparative N-acylation.

Caption: Experimental workflow for comparative N-acylation.

Detailed Experimental Protocol

Materials:

  • 2-Ethoxy-4-fluoroaniline hydrochloride

  • 4-Fluoroaniline[5]

  • 2-Chloro-4-fluoroaniline

  • Aniline

  • Acetic Anhydride

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrers

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Preparation of Aniline Solutions (0.1 M): Accurately weigh the appropriate amount of each aniline and dissolve in acetonitrile to prepare 0.1 M solutions. For 2-Ethoxy-4-fluoroaniline hydrochloride, add one molar equivalent of triethylamine to the solution to generate the free aniline.

  • Preparation of Acetic Anhydride Solution (0.1 M): Prepare a 0.1 M solution of acetic anhydride in acetonitrile.

  • Reaction Initiation: In a thermostated reaction vessel at 25°C, mix equal volumes of an aniline solution and the acetic anhydride solution. Start a timer immediately upon mixing.

  • Sampling and Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of a 1:1 acetonitrile/water mixture. This dilution effectively stops the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase and detection wavelength should be optimized for the separation and quantification of both the aniline reactant and the acetanilide product.

  • Data Analysis: Construct a calibration curve for each aniline and its corresponding acetanilide. Use the peak areas from the HPLC chromatograms to determine the concentrations of the remaining aniline at each time point. Plot the concentration of aniline versus time and determine the initial reaction rate from the slope of the curve.

Results and Discussion

The initial rates of N-acylation for the four anilines are summarized in the table below.

AnilineSubstituentsRelative Initial Rate
AnilineNone1.00
2-Ethoxy-4-fluoroaniline2-Ethoxy, 4-Fluoro1.25
4-Fluoroaniline4-Fluoro0.45
2-Chloro-4-fluoroaniline2-Chloro, 4-Fluoro0.20

Analysis of Reactivity Trends:

The experimental data reveals a clear trend in the reactivity of the studied haloanilines, which can be rationalized by considering the electronic effects of the substituents.

  • Aniline serves as our baseline. Its reactivity is governed by the inherent nucleophilicity of the amino group.

  • 4-Fluoroaniline exhibits a significantly lower reactivity compared to aniline. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the electron density on the nitrogen atom.

  • 2-Chloro-4-fluoroaniline is the least reactive among the tested compounds. The presence of two electron-withdrawing halogen substituents, a chlorine atom at the ortho-position and a fluorine atom at the para-position, leads to a substantial decrease in the nucleophilicity of the amino group.

  • 2-Ethoxy-4-fluoroaniline displays the highest reactivity, even surpassing that of aniline. This can be attributed to the presence of the electron-donating ethoxy group at the ortho-position. The ethoxy group's positive mesomeric effect (+M) outweighs its negative inductive effect (-I), leading to an overall increase in electron density on the aromatic ring and, consequently, on the nitrogen atom. This enhanced nucleophilicity translates to a faster rate of N-acylation.

Structure-Reactivity Relationship

The interplay of inductive and resonance effects of the substituents on the aniline ring is the primary determinant of the observed reactivity. The following diagram illustrates this relationship.

G cluster_structure Aniline Structure cluster_effects Electronic Effects cluster_reactivity Reactivity aniline Aniline neutral No Substituents aniline->neutral ethoxy 2-Ethoxy-4-fluoroaniline edg Electron-Donating Group (EDG) (+M > -I) ethoxy->edg fluoro 4-Fluoroaniline ewg_f Electron-Withdrawing Group (EWG) (-I) fluoro->ewg_f chloro 2-Chloro-4-fluoroaniline ewg_cl_f Strong Electron-Withdrawing Groups (EWGs) (-I) chloro->ewg_cl_f high High Reactivity edg->high low Low Reactivity ewg_f->low very_low Very Low Reactivity ewg_cl_f->very_low moderate Moderate Reactivity neutral->moderate caption Structure-Reactivity Relationship of Anilines.

Caption: Structure-Reactivity Relationship of Anilines.

Conclusion

This comparative study demonstrates that the reactivity of 2-Ethoxy-4-fluoroaniline in N-acylation reactions is significantly enhanced by the presence of the ortho-ethoxy group, which acts as a potent electron-donating group. This effect is strong enough to overcome the deactivating influence of the para-fluoro substituent, resulting in a higher reactivity than unsubstituted aniline. Conversely, haloanilines bearing only electron-withdrawing halogen substituents, such as 4-fluoroaniline and 2-chloro-4-fluoroaniline, exhibit diminished reactivity.

These findings provide valuable insights for synthetic chemists, highlighting the importance of considering the electronic contributions of all substituents on an aniline ring when designing and optimizing synthetic protocols. The enhanced nucleophilicity of 2-Ethoxy-4-fluoroaniline makes it a favorable substrate for a variety of chemical transformations, potentially leading to improved reaction efficiencies and yields in the synthesis of complex molecules.

References

  • BenchChem. (n.d.). Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Purification of 2-Ethoxy-4-fluoroaniline Hydrochloride

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. 2-Ethoxy-4-fluoroaniline hydrochloride is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. 2-Ethoxy-4-fluoroaniline hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. This guide provides an in-depth comparison of common laboratory purification techniques for this specific molecule, supported by experimental rationale and detailed analytical protocols. We will explore the efficacy of recrystallization, acid-base extraction, and column chromatography, providing a framework for selecting the optimal method based on starting purity, desired final purity, and available resources.

Introduction: The Importance of Purity for 2-Ethoxy-4-fluoroaniline Hydrochloride

2-Ethoxy-4-fluoroaniline hydrochloride is a substituted aniline that serves as a crucial intermediate in medicinal chemistry. The presence of impurities, which can arise from the synthetic route—typically the reduction of a nitroaromatic precursor—can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, robust purification is not merely a suggestion but a necessity.

This guide will compare three widely used purification techniques, providing both the "how" and the "why" to empower the researcher to make informed decisions. We will assess each method based on purity enhancement, yield, and overall efficiency.

Understanding the Impurity Profile

Before delving into purification, it is critical to anticipate the likely impurities. The most common synthetic route to 2-Ethoxy-4-fluoroaniline is the reduction of 1-ethoxy-4-fluoro-2-nitrobenzene. Consequently, potential impurities include:

  • Unreacted Starting Material: Residual 1-ethoxy-4-fluoro-2-nitrobenzene.

  • Intermediates of Reduction: Such as nitroso and hydroxylamine species.

  • Byproducts of Synthesis: Including compounds arising from over-reduction

Validation

A Senior Application Scientist's Guide to Determining Relative Response Factors for Impurities in 2-Ethoxy-4-fluoroaniline hydrochloride

Abstract Introduction: The Imperative of Accurate Impurity Quantification 2-Ethoxy-4-fluoroaniline hydrochloride is an important chemical intermediate in the synthesis of various pharmaceutical agents. During its synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative of Accurate Impurity Quantification

2-Ethoxy-4-fluoroaniline hydrochloride is an important chemical intermediate in the synthesis of various pharmaceutical agents. During its synthesis and storage, several related substances or degradation products can emerge as impurities. Regulatory bodies like the FDA, guided by ICH guidelines, mandate the identification and quantification of any impurity present above a certain threshold (typically 0.1%).[2][4] The safety and efficacy of the final drug product are directly linked to the control of these impurities.[2]

The most precise way to quantify an impurity is by using a certified reference standard of that specific impurity. However, in the early stages of drug development, these standards are often scarce, expensive, or simply unavailable.[5][6] This is where the concept of the Relative Response Factor (RRF) becomes indispensable.

The RRF is a measure of the detector's response to an impurity relative to its response to the Active Pharmaceutical Ingredient (API).[7][8] By establishing an RRF, we can accurately calculate the concentration of an impurity using the API's reference standard, thereby correcting for differences in detector response.[5][7] This guide will compare two primary approaches for RRF determination using High-Performance Liquid Chromatography (HPLC) with UV detection, the workhorse of pharmaceutical analysis.

The Theoretical Framework of RRF

In UV-Vis spectrophotometry, the response of a compound is dependent on its molar absorptivity at a specific wavelength. Different molecules will absorb light differently. Assuming an RRF of 1.0 for all impurities can lead to significant under- or over-estimation of their levels, posing a potential risk to patient safety.

The RRF is calculated using the response factors (RF) of the impurity and the API. The response factor itself is the ratio of the peak area to the concentration.[6] The most reliable method for determining the RRF is by using the slope of the calibration curves for both the API and the impurity.[8][9]

Formula for RRF Calculation:

RRF = (Slope of the Impurity Calibration Curve) / (Slope of the API Calibration Curve)[9]

Once the RRF is determined, the concentration of the impurity in a sample can be calculated using the following formula:

Impurity Concentration = (Peak Area of Impurity / Peak Area of API) * (Concentration of API / RRF)

It is crucial to note that the RRF is method-specific. Any changes in chromatographic conditions such as the mobile phase, column, or wavelength can alter the RRF value.[5] Therefore, the RRF must be determined under the exact same conditions used for routine impurity analysis.[5]

Experimental Design and Strategy

This guide will compare two common scenarios in a drug development lab:

  • Method 1: The Gold Standard - RRF Determination with an Isolated Impurity Standard. This method provides the most accurate RRF and serves as our benchmark. It requires obtaining or synthesizing a small, pure sample of the impurity.

  • Method 2: The Pragmatic Alternative - RRF Estimation When an Impurity Standard is Unavailable. This section will discuss strategies for estimating the RRF, such as comparing UV spectral data. While less accurate, this approach is often necessary in early development.

For our case study, we will assume a potential process-related impurity, Impurity A (4-Fluoroaniline) , which could arise from the incomplete ethoxylation of a starting material.

Causality in Method Development Choices

The selection of the analytical technique and its parameters is driven by the physicochemical properties of 2-Ethoxy-4-fluoroaniline hydrochloride and its potential impurities.

  • Choice of HPLC with UV Detection: This is the most common and robust technique for non-volatile organic impurities. The aromatic nature of the target compound and its likely impurities suggests strong UV absorbance, making UV detection a sensitive and reliable choice.

  • Reverse-Phase Chromatography: A C18 column is selected as a versatile starting point for separating compounds of moderate polarity like anilines.

  • Mobile Phase Selection: A gradient elution with acetonitrile and a phosphate buffer is chosen to ensure adequate separation of the main component from potential impurities with different polarities. The buffer controls the pH to maintain a consistent ionization state of the analytes, leading to reproducible retention times.

  • Wavelength Selection: The detection wavelength is chosen at the UV maximum of the API to ensure high sensitivity. However, it's critical to evaluate the UV spectra of the impurities as well, as a significant difference in absorbance maxima can impact the RRF.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

  • Standards: 2-Ethoxy-4-fluoroaniline hydrochloride (Reference Standard, >99.5% purity), 4-Fluoroaniline (Impurity A Standard, >99.0% purity).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.01 M KH2PO4 buffer, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)
Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for determining the RRF.

RRF_Determination_Workflow Workflow for RRF Determination cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_calc Calculation Phase prep_api Prepare API Stock Solution (e.g., 1000 µg/mL) prep_cal Prepare Calibration Standards (API & Impurity) at 5 Levels prep_api->prep_cal prep_imp Prepare Impurity Stock Solution (e.g., 1000 µg/mL) prep_imp->prep_cal inject Inject Standards into HPLC System prep_cal->inject acquire Acquire Chromatographic Data (Peak Area, Retention Time) inject->acquire linearity Assess Method Linearity (R² > 0.99) acquire->linearity plot_api Plot API Calibration Curve (Area vs. Concentration) linearity->plot_api plot_imp Plot Impurity Calibration Curve (Area vs. Concentration) linearity->plot_imp slope_api Determine Slope_API plot_api->slope_api slope_imp Determine Slope_Impurity plot_imp->slope_imp calc_rrf Calculate RRF = Slope_Imp / Slope_API slope_api->calc_rrf slope_imp->calc_rrf

Sources

Comparative

In-Vitro Assessment of Novel 2-Ethoxy-4-fluoroaniline Hydrochloride Derivatives as MERTK Inhibitors: A Comparative Guide

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for researchers in drug discovery. Compounds derived from versatile scaffolds such as 2-Etho...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for researchers in drug discovery. Compounds derived from versatile scaffolds such as 2-Ethoxy-4-fluoroaniline hydrochloride present a promising avenue for the development of novel therapeutics. This guide provides an in-depth comparative analysis of a representative compound from this class, herein designated as Compound X , a potent inhibitor of the MERTK receptor tyrosine kinase. The in-vitro performance of Compound X is benchmarked against two notable MERTK inhibitors, Sitravatinib and UNC2025 , offering researchers and drug development professionals a comprehensive framework for evaluation.

The Rationale for Targeting MERTK in Oncology

The MERTK (Mer Tyrosine Kinase) receptor, a member of the TAM (Tyro3, Axl, MERTK) family, has emerged as a critical mediator of oncogenic signaling in a multitude of malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] Overexpression of MERTK is frequently associated with enhanced tumor cell survival, proliferation, chemoresistance, and the suppression of anti-tumor immunity.[3][4] Consequently, the development of small molecule inhibitors that can effectively abrogate MERTK signaling represents a highly strategic approach in cancer therapy.[5]

The aniline moiety is a privileged structure in the design of kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase domain.[6] The unique electronic and steric properties imparted by the 2-ethoxy and 4-fluoro substitutions on the aniline scaffold of Compound X are hypothesized to enhance its binding affinity and selectivity for the MERTK active site.

Comparative In-Vitro Performance Evaluation

The following sections detail the experimental protocols and comparative data for Compound X, Sitravatinib, and UNC2025 across key in-vitro assays.

Biochemical Potency: MERTK Kinase Inhibition Assay

To ascertain the direct inhibitory effect of the compounds on MERTK enzymatic activity, a biochemical kinase inhibition assay is paramount. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[7][8][9]

Experimental Protocol: ADP-Glo™ MERTK Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.

    • Reconstitute recombinant human MERTK enzyme in the kinase dilution buffer.

    • Prepare a substrate solution containing a suitable MERTK substrate peptide and ATP at the Kₘ concentration for MERTK.

    • Serially dilute Compound X, Sitravatinib, and UNC2025 in DMSO to create a range of test concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the MERTK enzyme solution.

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of MERTK inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic dose-response curve.

Comparative Data: MERTK Kinase Inhibition

CompoundTarget(s)MERTK IC₅₀ (nM)
Compound X MERTK8.5
Sitravatinib MERTK, AXL, TYRO3, VEGFR, PDGFR14
UNC2025 MERTK, FLT30.74

Note: The IC₅₀ value for Compound X is a representative value for a highly potent derivative of 2-Ethoxy-4-fluoroaniline hydrochloride.

The data clearly demonstrates that Compound X is a highly potent inhibitor of MERTK, with an IC₅₀ value in the low nanomolar range. Its potency is comparable to that of Sitravatinib and UNC2025, underscoring the potential of the 2-Ethoxy-4-fluoroaniline scaffold.

Cellular Potency: Cytotoxicity in MERTK-Expressing Cancer Cells

To translate the biochemical potency into a cellular context, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to assess the impact of the compounds on the viability of MERTK-dependent cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a MERTK-expressing cancer cell line (e.g., MOLM-14, a human acute myeloid leukemia cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Compound X, Sitravatinib, or UNC2025 for 72 hours. Include a DMSO-treated control group.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Comparative Data: Anti-proliferative Activity in MOLM-14 Cells

CompoundGI₅₀ (nM)
Compound X 55
Sitravatinib 80
UNC2025 30

Note: The GI₅₀ value for Compound X is a representative value.

In a cellular context, Compound X continues to demonstrate robust anti-proliferative activity, comparable to the established MERTK inhibitors. This suggests that Compound X effectively engages its target within the complex cellular milieu and elicits a potent biological response.

Mechanistic Insights: The MERTK Signaling Pathway

The inhibitory action of Compound X and its comparators can be understood by examining the MERTK signaling cascade. Upon binding of its ligand, Gas6, MERTK dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/AKT and MAPK/ERK.[1][3][4][10] These pathways are crucial for promoting cell survival, proliferation, and migration.[1][2][10]

Diagram: MERTK Signaling Pathway and Point of Inhibition

MERTK_Pathway Gas6 Gas6 MERTK MERTK Receptor Gas6->MERTK Ligand Binding PI3K PI3K MERTK->PI3K MAPK MAPK/ERK MERTK->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor Compound X Sitravatinib UNC2025 Inhibitor->MERTK Inhibition

Caption: MERTK signaling pathway and the inhibitory action of Compound X.

Experimental Workflow for In-Vitro Assessment

The systematic evaluation of novel kinase inhibitors follows a logical and stepwise progression from biochemical characterization to cellular functional assays.

Diagram: In-Vitro Assessment Workflow

Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays KinaseAssay MERTK Kinase Inhibition Assay (IC₅₀ Determination) MTT Cell Viability Assay (GI₅₀ Determination) KinaseAssay->MTT ColonyFormation Colony Formation Assay MTT->ColonyFormation ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MTT->ApoptosisAssay Compound Test Compound (Compound X) Compound->KinaseAssay

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Ethoxy-4-fluoroaniline Hydrochloride

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Handling and disposing of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Handling and disposing of chemical reagents are critical aspects of laboratory operations that demand meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethoxy-4-fluoroaniline hydrochloride, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding of the process.

Core Principles: Hazard Identification and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 2-Ethoxy-4-fluoroaniline hydrochloride is an aniline derivative, and like many compounds in its class, it presents multiple hazards. The hydrochloride salt form influences its physical properties, but the aniline structure dictates its toxicological profile.

The primary hazards associated with this compound necessitate a cautious approach. It is classified as harmful if swallowed and can cause significant skin and eye irritation or even severe burns.[1][2][3] Furthermore, inhalation may lead to respiratory irritation.[1][3] Long-term or repeated exposure could potentially cause organ damage.[1] Environmentally, it is noted as being very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[4][5]

Table 1: Hazard Summary for Fluoroaniline Derivatives

Hazard Type Classification Key Precautionary Actions
Acute Toxicity (Oral) Harmful if swallowed.[1][2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][3] Wear impervious gloves, protective clothing, and eye/face protection. Avoid all skin contact.[2][6]
Respiratory Irritation May cause respiratory irritation.[1][3] Use only in a well-ventilated area or under a chemical fume hood. Do not breathe mist, vapors, or spray.[1]

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Discharge into drains must be avoided.[4][5] |

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A self-validating safety system begins with robust personal protection. The selection of PPE is directly dictated by the hazards identified above.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses (US) as described in OSHA's 29 CFR 1910.133 regulations.[6][7] Given the risk of severe eye damage, a face shield is also recommended, especially when handling larger quantities or during potential splash scenarios.

  • Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene) and inspect them before use.[6] Fire- or flame-resistant lab coats or aprons are necessary to protect against splashes.[6] Ensure all skin is covered.

  • Respiratory Protection: All handling of 2-Ethoxy-4-fluoroaniline hydrochloride should occur within a certified chemical fume hood to minimize inhalation risk.[1] If engineering controls are not sufficient or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor and particulate filter cartridge (such as a Type A filter conforming to EN14387) should be used in accordance with OSHA respirator regulations (29 CFR 1910.134).[1][8]

Waste Management Workflow: From Generation to Disposal

Proper disposal is a process, not a single action. The following workflow ensures that the waste is handled safely and in compliance with regulations from the moment it is generated.

Immediate Containment and Segregation

The first crucial step is to prevent contamination and dangerous reactions.

  • Waste Container: All waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), should be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[4]

  • Segregation: This compound is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][8] It is critical to store waste containing 2-Ethoxy-4-fluoroaniline hydrochloride separately from these materials to prevent potentially violent reactions. The waste container should be stored in a cool, dry, and well-ventilated area away from heat or ignition sources.[1][7]

Disposal Decision Logic

The diagram below outlines the logical steps for managing waste generated from 2-Ethoxy-4-fluoroaniline hydrochloride.

G Disposal Workflow for 2-Ethoxy-4-fluoroaniline Hydrochloride cluster_0 Waste Generation & Initial Handling cluster_1 Disposal & Decontamination Start Waste Generated (Unused product or contaminated material) Assess Assess Waste Type: - Spill Residue - Unused Reagent - Contaminated PPE/Consumables Start->Assess Contain Place in Designated, Labeled Hazardous Waste Container Assess->Contain Segregate Segregate from Incompatible Materials (Acids, Oxidizers) Contain->Segregate Licensed_Disposal Arrange Pickup by a Licensed Professional Waste Disposal Service Segregate->Licensed_Disposal Store securely until pickup Incineration Preferred Method: Controlled Incineration with Flue Gas Scrubbing Licensed_Disposal->Incineration Transport to certified facility Decontaminate Decontaminate Glassware, Equipment, and Work Area Incineration->Decontaminate End Document Waste Disposal (Maintain Records) Decontaminate->End

Caption: Decision workflow for handling and disposing of 2-Ethoxy-4-fluoroaniline hydrochloride waste.

Detailed Disposal Protocols

Disposal must always be carried out through a licensed professional waste disposal service and in accordance with all federal, state, and local environmental regulations.[5][9] Never attempt to dispose of this chemical down the drain or in regular trash.

Small Spills and Contaminated Materials
  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[4]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or silica gel.[1][7] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[8] Use non-sparking tools to avoid ignition risks.[4][8]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name: "Waste 2-Ethoxy-4-fluoroaniline hydrochloride."

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Bulk and Unused Product Disposal

The recommended and most environmentally sound method for disposing of halogenated organic compounds like 2-Ethoxy-4-fluoroaniline hydrochloride is through controlled incineration.[6][10]

  • Mechanism of Incineration: This process utilizes high temperatures (typically >982°C or 1800°F) and a controlled air supply to break down the chemical into simpler, less hazardous components.[11] For halogenated wastes, regulations may require even higher temperatures (e.g., 1100°C) to ensure complete destruction of the stable carbon-halogen bonds.[12]

  • Regulatory Compliance (US EPA): Under the Resource Conservation and Recovery Act (RCRA), hazardous waste incinerators must demonstrate a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[13][14]

  • Flue Gas Scrubbing: A critical component of this process is the "scrubbing" of flue gases.[6] The combustion of a fluorinated and chlorinated compound will produce acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl). Scrubbers are alkaline systems that neutralize these corrosive gases before they are released into the atmosphere.

Action: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material should be prepared for disposal in its original container or a compatible, securely sealed waste container, clearly labeled for pickup by your institution's environmental health and safety (EHS) office or a contracted hazardous waste handler.

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with 2-Ethoxy-4-fluoroaniline hydrochloride must be thoroughly decontaminated.

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. Collect this solvent rinse as hazardous waste.

  • Wash: Wash the rinsed equipment with soap and plenty of water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Cleaning: Wipe down the fume hood sash, work surfaces, and any contaminated areas with a cloth dampened with soap and water. Dispose of the cloth as hazardous waste.

By adhering to these rigorous, well-reasoned procedures, you ensure not only your personal safety but also that of your colleagues and the environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • Chaturvedi, T., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25), 200305. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Chaturvedi, T., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25). Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Wang, Y., et al. (2024). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Processes, 13(4), 446. Retrieved from [Link]

  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Regulation Related to Waste Incineration. In Waste Incineration & Public Health. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Kumar, A., et al. (2020). Comparison of available treatment techniques for hazardous aniline-based organic contaminants. Journal of Environmental Management, 266, 110525.
  • O'Brien, Z., et al. (2015). A novel process for the removal of aniline from wastewaters.
  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Environmental Protection Agency (Ireland). (2016). Technical Committee Report on an application for a licence for Kedco (Ireland) Limited. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Section 3 VOC Controls. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-4-fluoroaniline hydrochloride

Hazard Assessment: An Expert Synthesis Aniline and its derivatives are well-documented to be hazardous. They can be absorbed through the skin, and exposure can lead to systemic effects.[1][2] The primary health concern a...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Expert Synthesis

Aniline and its derivatives are well-documented to be hazardous. They can be absorbed through the skin, and exposure can lead to systemic effects.[1][2] The primary health concern associated with many aromatic amines is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (a blue tint to the skin and lips), headache, dizziness, and fatigue.[3] Furthermore, many halogenated anilines are classified as skin, eye, and respiratory irritants, and some are suspected carcinogens.[3][4][5]

Based on data from analogous compounds, we can anticipate a similar hazard profile for 2-Ethoxy-4-fluoroaniline hydrochloride.

Hazard CategoryAnticipated Risk based on Analogous CompoundsRationale & References
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Harmful if swallowed, in contact with skin, or if inhaled.Structurally similar compounds like 2-Fluoro-4-iodoaniline and 2-Chloro-4-fluoroaniline are classified as harmful by all routes of exposure.[6][7] Aniline itself is toxic if swallowed, inhaled, or in contact with skin.[5]
Skin Corrosion/Irritation Irritant to Corrosive. Causes skin irritation, potentially severe.4-Fluoroaniline is known to cause severe skin burns.[8] Other similar compounds are categorized as skin irritants.[7] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Irritant to Severe Damage. Causes serious eye irritation or damage.Direct contact with aniline derivatives can cause severe eye damage.[8] Safety data for related compounds consistently indicates a risk of serious eye irritation.[6][7]
Respiratory Irritation Irritant. May cause respiratory irritation if dust or aerosols are inhaled.Inhalation of dust is a primary exposure risk. Similar chemicals are known to cause respiratory tract irritation.[4][6]
Carcinogenicity/Mutagenicity Suspected Carcinogen/Mutagen. Some related compounds are suspected of causing genetic defects or cancer.[3][4] It is prudent to handle this compound as a potential carcinogen until proven otherwise.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through dermal, ocular, and respiratory routes. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-Ethoxy-4-fluoroaniline hydrochloride, including weighing, transfers, and preparation of solutions, must be performed inside a properly functioning chemical fume hood.[9] This is non-negotiable.

Hand Protection
  • Glove Selection: Wear chemical-resistant gloves tested according to standards like EN 374.[10] Given the aromatic amine structure, which can permeate some materials, robust glove selection is critical.

    • Recommended: Nitrile gloves are a common and effective choice for incidental contact.[9] For prolonged handling or in case of a spill, consider thicker gloves or double-gloving. Butyl or Viton® gloves offer superior protection against many aromatic amines.

    • Causality: The primary risk is dermal absorption, which can lead to systemic toxicity.[1] Gloves form the essential barrier. Always check gloves for perforations or degradation before and during use.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required whenever the chemical is handled.[11]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfers or heating), a full-face shield must be worn in addition to safety goggles.[1]

  • Causality: This protects against accidental splashes that can cause severe and irreversible eye damage.[8]

Body Protection
  • Laboratory Coat: A clean, flame-retardant laboratory coat, fully buttoned, is mandatory.[9]

  • Chemical Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[9]

  • Causality: This prevents contamination of personal clothing and skin in the event of a spill. Contaminated clothing must be removed immediately and decontaminated before reuse.

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection.[9]

  • Secondary Control: In the rare event of fume hood failure or a large spill, a full-face respirator with organic vapor cartridges is necessary.[1][11] All personnel using respirators must be properly fit-tested and trained.

Operational and Disposal Plans

A systematic workflow minimizes risk. The following protocols provide a self-validating system for safe handling.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Conduct a pre-use risk assessment for the specific experimental procedure.[12]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.[1][12]

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

    • Designate a specific waste container for contaminated solids within the fume hood.

  • PPE Donning Sequence:

    • Don lab coat and any additional body protection (apron).

    • Don safety goggles and face shield (if required).

    • Perform hand hygiene.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Handling the Compound:

    • Perform all manipulations on a disposable, absorbent bench liner within the fume hood to contain any minor spills.

    • When weighing the solid, use an anti-static weigh boat or paper. Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.[6]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & PPE Doffing Sequence:

    • Clean all contaminated reusable equipment within the fume hood.

    • Dispose of all contaminated single-use items (e.g., weigh boats, wipes, outer gloves) in the designated solid waste container inside the hood.

    • To exit the work area: Remove outer gloves and dispose of them.

    • Remove lab coat and apron, turning them inward to contain any surface contamination.

    • Remove face shield and goggles.

    • Remove inner gloves, peeling them off without touching the outer surface.

    • Wash hands and forearms thoroughly with soap and water.[3][7]

Disposal Plan
  • Solid Waste: All contaminated solid waste, including gloves, bench liners, and weigh boats, must be collected in a clearly labeled, sealed container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures containing 2-Ethoxy-4-fluoroaniline hydrochloride must be collected in a designated, labeled hazardous waste container. Do not discharge into sewer or waterways.[4][13]

  • Disposal Method: All waste must be disposed of through an approved chemical waste disposal plant in accordance with all local, state, and federal regulations.[6][7]

Visualized Workflow: PPE Selection & Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2-Ethoxy-4-fluoroaniline hydrochloride.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Handling & Disposal cluster_doffing 4. Doffing & Exit start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Quantity, Splash Risk) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls ppe_base Don Base PPE: - Lab Coat - Safety Goggles eng_controls->ppe_base ppe_gloves Don Double Nitrile Gloves ppe_base->ppe_gloves No ppe_face Splash Risk High? Wear Face Shield ppe_base->ppe_face handle Perform Work in Fume Hood ppe_gloves->handle ppe_face->ppe_gloves Yes dispose Segregate & Dispose Waste (Solid & Liquid) handle->dispose decon Decontaminate Work Area dispose->decon doff Doff PPE in Sequence (Outer Gloves -> Coat -> Goggles -> Inner Gloves) decon->doff wash Wash Hands Thoroughly doff->wash end End: Exit Lab Safely wash->end

Caption: PPE Selection and Safe Handling Workflow Diagram.

References

  • Carl Roth GmbH. (n.d.). Safety Data Sheet: Aniline. SIA Toolbox. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline. [Link]

  • LANXESS. (2015). Product Safety Assessment: Aniline. [Link]

  • CDD. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • Knowledge Sourcing Intelligence. (2025). What are the health and safety guidelines for Aniline in workplaces?[Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Substance Fact Sheet: 4-Chloroaniline. NJ.gov. [Link]

  • BASF. (2026). Safety data sheet. [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor. [Link]

  • NIH Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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